CTP inhibitor
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S/c14-11-5-4-8(13(17)18)6-12(11)23(21,22)15-9-2-1-3-10(7-9)16(19)20/h1-7,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQJWNGBILZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360111 | |
| Record name | 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412940-35-3 | |
| Record name | 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 412940-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dencatistat (STP938): A Novel, Potent, and Selective CTP Synthase 1 Inhibitor for Cancer Research
An In-depth Technical Guide
Introduction
Dencatistat (formerly STP938) is a first-in-class, orally bioavailable small molecule inhibitor of CTP Synthase 1 (CTPS1).[1][2][3][4][5][6] CTPS1 is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), an essential precursor for DNA and RNA synthesis.[1][2][3][4][5][6][7] While most normal cells can utilize the homologous enzyme CTPS2 for CTP production, many cancer cells, particularly those of hematological origin, exhibit a strong dependence on CTPS1 for proliferation and survival.[7][8] This dependency presents a promising therapeutic window for selective CTPS1 inhibition. Dencatistat has demonstrated potent anti-tumor activity in preclinical models of hematological malignancies and is currently under investigation in clinical trials for the treatment of T-cell and B-cell lymphomas, as well as solid tumors.[1][2][3][4][5][6]
Mechanism of Action
Dencatistat is a highly selective inhibitor of CTPS1, with over 1,300-fold greater potency for CTPS1 compared to CTPS2.[8] By binding to CTPS1, dencatistat blocks the synthesis of CTP, leading to a depletion of the intracellular CTP pool. This targeted depletion of a crucial nucleotide precursor induces replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells that are dependent on CTPS1.[8][9][10][11]
Signaling Pathway
The inhibition of CTPS1 by dencatistat triggers a cascade of events characteristic of the replication stress response. The depletion of CTP leads to the stalling of replication forks during DNA synthesis. This stalling results in the accumulation of single-stranded DNA (ssDNA), which is bound by Replication Protein A (RPA). The RPA-ssDNA complex serves as a platform for the recruitment and activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates and activates its downstream effector, CHEK1 (Checkpoint Kinase 1). Activated CHEK1 mediates cell cycle arrest, primarily in the S-phase, to prevent cells with damaged DNA from progressing through the cell cycle. In cancer cells that are highly dependent on CTPS1, this sustained cell cycle arrest and unresolved replication stress ultimately leads to programmed cell death (apoptosis).
Preclinical Data
Dencatistat has demonstrated significant anti-tumor activity in a range of preclinical models.
In Vitro Activity
The in vitro potency of dencatistat was evaluated against a large panel of cancer cell lines. The compound showed particular efficacy in hematological malignancies.
| Cell Line Type | Number of Cell Lines | IC50 Range | Reference |
| Multiple Myeloma | 12 | 19 - 128 nM | [8] |
| T-cell Malignancies | Not Specified | Many < 10 nM | [11] |
| Hematological Malignancies (Overall) | 56 | < 100 nM in 77% of lines | [11] |
In Vivo Efficacy
The in vivo anti-tumor activity of dencatistat was assessed in a Jurkat T-cell acute lymphoblastic leukemia (T-ALL) xenograft model in immunocompromised mice.
| Animal Model | Tumor Type | Treatment | Result | Reference |
| NOD/SCID Mice | Jurkat Xenograft | Dencatistat (oral) | 43% tumor regression | [11] |
Experimental Protocols
Cell Viability Assay (CellTiter-Blue®)
This protocol outlines the general procedure for assessing cell viability following treatment with dencatistat using the CellTiter-Blue® reagent.
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Addition: Prepare serial dilutions of dencatistat in growth medium and add to the wells. Include vehicle-only wells as a negative control.
-
Treatment Incubation: Incubate the cells with the compound for 72 hours.
-
Reagent Addition: Add 20 µL of CellTiter-Blue® reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the fluorescence intensity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells in culture with dencatistat at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Xenograft Study
This protocol provides a general outline for a subcutaneous xenograft study in immunodeficient mice.
-
Cell Preparation: Harvest Jurkat cells in the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female NOD/SCID mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer dencatistat orally at the predetermined dose and schedule. The control group receives the vehicle.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
Dencatistat (STP938) is a promising novel CTP inhibitor with a well-defined mechanism of action and compelling preclinical anti-tumor activity, particularly in hematological malignancies. Its high selectivity for CTPS1 over CTPS2 provides a strong rationale for a favorable therapeutic index. The data presented in this guide highlight the potential of dencatistat as a valuable tool for cancer research and as a potential therapeutic agent for cancers with a dependency on the de novo pyrimidine synthesis pathway.
References
- 1. step-ph.com [step-ph.com]
- 2. Step Pharma announces publication in Haematologica of key data supporting CTPS1 inhibition as a therapeutic target in blood cancer - Step Pharma [step-ph.com]
- 3. Step Pharma announces first patient dosed in a phase 1 trial of dencatistat for patients with solid tumours - Step Pharma [step-ph.com]
- 4. Step Pharma announces US FDA clearance for a Phase I clinical trial in solid tumours with dencatistat (STP938) - Step Pharma [step-ph.com]
- 5. Step Pharma receives US FDA orphan drug designation for dencatistat in T-Cell lymphoma - Step Pharma [step-ph.com]
- 6. Step Pharma announces US patent to be granted for CTPS1 inhibitor and assignment of drug name dencatistat for lead compound STP938 - Step Pharma [step-ph.com]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. researchgate.net [researchgate.net]
- 9. Step Pharma Presents Encouraging Data on its First-in-Class CTPS1 Inhibitor STP938 at the European Hematology Association Congress - Step Pharma [step-ph.com]
- 10. step-ph.com [step-ph.com]
- 11. Step Pharma Announces Promising Data on the Therapeutic Potential of Selective Small Molecule Inhibition of CTPS1 Presented at the 64th American Society of Hematology Annual Meeting - Step Pharma [step-ph.com]
role of CTP synthetase in viral replication
An In-depth Technical Guide on the Core Role of CTP Synthetase in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytidine triphosphate (CTP) synthetase (CTPS) is a pivotal enzyme in cellular metabolism, responsible for the de novo synthesis of CTP, an essential precursor for all nucleic acid and phospholipid biosynthesis. Its role as the rate-limiting enzyme in this pathway makes it a critical node for cellular proliferation and, consequently, for the replication of obligate intracellular pathogens such as viruses. This guide elucidates the fundamental role of CTPS in viral replication, explores its mechanism of action, details how viruses manipulate its function, and presents it as a compelling broad-spectrum antiviral drug target. Particular focus is given to the dual-purpose hijacking of human CTPS1 by SARS-CoV-2, which leverages the enzyme to both fuel viral genome synthesis and suppress the host's innate immune response.
CTP Synthetase: Structure, Function, and Regulation
CTP synthetase (EC 6.3.4.2) catalyzes the final and rate-limiting step in the de novo pyrimidine synthesis pathway: the ATP-dependent conversion of uridine triphosphate (UTP) to CTP.[1][2] This reaction can use either L-glutamine or ammonia as the nitrogen source.[3][4] CTP is an indispensable building block for the production of DNA, RNA, and complex lipids like CDP-diacylglycerol.[1][3]
Structural Organization: The active CTPS enzyme is a homotetramer.[2][3] Each monomer consists of two primary domains: an N-terminal synthetase domain and a C-terminal glutaminase (GAT) domain.[3][5] The GAT domain hydrolyzes glutamine to produce ammonia, which is then channeled through the enzyme's interior to the synthetase domain. Here, the ammonia reacts with an ATP-phosphorylated UTP intermediate to form CTP.[1][2] In humans, two isozymes, CTPS1 and CTPS2, share 74% protein homology and perform this function.[1][2]
Enzymatic Regulation: CTPS activity is meticulously regulated by multiple allosteric mechanisms to maintain nucleotide homeostasis:
-
Allosteric Activation: Guanosine triphosphate (GTP) acts as an allosteric activator, stimulating the glutaminase activity and balancing the purine and pyrimidine pools.[1][2]
-
Feedback Inhibition: The reaction's product, CTP, serves as an allosteric inhibitor, competing with the UTP binding site to prevent overproduction.[1][2][6]
-
Polymerization: CTPS can form large-scale filamentous structures known as cytoophidia.[5] In humans, this polymerization is thought to increase catalytic activity, providing a mechanism to boost CTP production in response to metabolic demands.[5]
Diagram: The CTP Synthetase Enzymatic Pathway
Caption: CTP Synthetase converts UTP to CTP using ATP and glutamine, regulated by GTP and CTP.
The Centrality of CTPS in Viral Replication
As obligate intracellular parasites, viruses depend heavily on the host cell's metabolic machinery to supply the building blocks needed for their proliferation.[7] RNA viruses, in particular, require a massive and readily available pool of ribonucleoside triphosphates (rNTPs) for the replication of their genomes.
Viruses have evolved diverse strategies to manipulate host metabolism to their advantage, often by activating key enzymes to increase the production of essential metabolites.[7] CTPS, being the bottleneck for CTP synthesis, is a prime target. By increasing CTPS activity, viruses can ensure a sufficient supply of CTP to support the high fidelity and rapid rate of viral RNA synthesis.
Case Study: The Hijacking of CTPS1 by SARS-CoV-2
Recent research has provided a detailed molecular picture of how SARS-CoV-2 commandeers human CTPS1 to create a favorable replication environment.[7][8][9] This interaction is a sophisticated example of viral co-opting of host machinery for two distinct and synergistic purposes: metabolic enhancement and immune evasion.
-
Fueling Viral Replication: SARS-CoV-2 viral proteins, specifically ORF7b and ORF8, directly interact with and activate CTPS1.[7][9][10] This activation significantly boosts the enzyme's catalytic rate, leading to increased de novo CTP synthesis.[7] Isotope tracing studies have shown that SARS-CoV-2 infection can increase the rate of labeled CTP synthesis by over 3-fold.[7][11] This elevated CTP pool directly fuels the massive demand for pyrimidines required by the viral RNA-dependent RNA polymerase (RdRp) for genome replication.
-
Suppressing Innate Immunity: In a remarkable dual function, CTPS1 is also exploited to dismantle the host's primary antiviral defense: the type I interferon (IFN) response. SARS-CoV-2 proteins ORF8 and Nsp8 activate CTPS1's glutaminase domain to perform a non-canonical function: the deamidation of Interferon Regulatory Factor 3 (IRF3).[4][7][10] IRF3 is a critical transcription factor that, upon activation by viral sensors, translocates to the nucleus to induce the expression of interferons. Deamidation by CTPS1 at asparagine 85 impairs IRF3's ability to bind to its target DNA promoter sequences, effectively muting the entire IFN induction cascade.[12]
This dual-pronged strategy ensures that as the virus ramps up production of its genomic building blocks, it simultaneously dismantles the very signaling pathway designed to stop it.[7][8][9]
Diagram: Dual Hijacking of CTPS1 by SARS-CoV-2
Caption: SARS-CoV-2 proteins activate CTPS1 to boost CTP for replication and to inactivate IRF3.
CTPS as a Broad-Spectrum Antiviral Drug Target
Targeting host factors essential for viral replication is an attractive therapeutic strategy. It offers the potential for broad-spectrum activity against a range of viruses that depend on the same pathway and presents a higher genetic barrier to the development of viral resistance compared to direct-acting antivirals.[7]
The essential and highly conserved nature of CTPS makes it a promising target. Inhibition of CTPS can deliver a multi-pronged antiviral effect:
-
Depletion of Viral Building Blocks: The primary mechanism is the reduction of the intracellular CTP pool, starving the virus of a key component for genome synthesis.
-
Restoration of Innate Immunity: In cases like SARS-CoV-2, inhibiting CTPS1 prevents IRF3 deamidation, thereby restoring the host's ability to mount an effective interferon response.[7][8]
Several compounds targeting CTPS have demonstrated significant antiviral activity. The carbocyclic nucleoside analogue Cyclopentenylcytosine (Ce-Cyd) exhibits potent, broad-spectrum antiviral effects against a wide array of DNA and RNA viruses, including picornaviruses, orthomyxoviruses, and coronaviruses.[13][14] Its antiviral action is directly linked to the inhibition of CTPS.[13] Similarly, inhibitors such as acivicin have been shown to potentiate the anti-HIV-1 activity of other nucleoside analogs like Lamivudine (3TC).[15] More recently, novel small-molecule inhibitors of CTPS1 have proven effective at impeding SARS-CoV-2 replication in cell culture and animal models.[7][9]
Quantitative Data on CTPS and Viral Replication
Summarized below is key quantitative data from studies investigating the CTPS-virus interface.
Table 1: Effect of SARS-CoV-2 Infection on CTPS1 Activity in Caco-2 Cells
| Time Post-Infection (hpi) | Fold Increase in Labeled CTP (M+1) Synthesis* | Reference(s) |
|---|---|---|
| 24 | >2-fold | [7][11] |
| 72 | >3-fold | [7][11] |
| 96 | ~0.5-fold | [7][11] |
*Measured by isotope tracing with [amide-¹⁵N]glutamine.
Table 2: Effect of CTPS1 Depletion on SARS-CoV-2 Replication in NHBE Cells
| Parameter Measured | Effect of CTPS1 Depletion | Reference(s) |
|---|---|---|
| Viral RNA Abundance (N, E genes) | ~2-fold reduction | [11][16] |
| Viral RNA Abundance (Nsp1 gene) | >10-fold reduction | [11][16] |
| Infectious Viral Titer (Plaque Assay) | ~4-fold reduction |[11][16] |
Table 3: Michaelis-Menten Kinetic Parameters of Human CTPS
| Cell State | Km for UTP (μmol/L) | Vmax (pmol/min) | Reference(s) |
|---|---|---|---|
| Resting PBMCs | 280 ± 310 | 83 ± 20 | [17] |
| Activated PBMCs | 230 ± 280 | 379 ± 90 |[17] |
Table 4: IC₅₀ Values of Inhibitors Against E. coli CTPS
| Inhibitor | IC₅₀ (μM) | Assay Conditions | Reference(s) |
|---|---|---|---|
| CTP | ~370 | 600 μM UTP, 1.5 mM ATP | [6] |
| NADH | 470 | Standard Assay Conditions | [6] |
| 1-methyl 1,4-dihydronicotinamide | 140 | Standard Assay Conditions | [6] |
| NAD⁺ | 1700 | Standard Assay Conditions |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the robust investigation of CTPS as a therapeutic target.
Protocol 1: CTPS Activity Assay by LC-MS/MS
This protocol is adapted from methods used to quantify CTP production in cell lysates.[17]
-
Cell Lysate Preparation:
-
Harvest and count cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).
-
Resuspend the cell pellet in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, protease inhibitors) and lyse via sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic enzymes. Determine protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction master mix containing assay buffer (e.g., 100 mM Tris-HCl), 10 mM MgCl₂, 1 mM DTT, 4 mM ATP, 10 mM L-glutamine, and 0.2 mM GTP.
-
In a microcentrifuge tube, combine a standardized amount of cell lysate protein (e.g., 20-50 µg) with the master mix.
-
Initiate the reaction by adding the substrate, UTP, to a final concentration of 500 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold 0.6 M trichloroacetic acid (TCA).
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₃-CTP) for accurate quantification.
-
Vortex and incubate on ice for 10 minutes, then centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable liquid chromatography column (e.g., a HILIC or anion-exchange column) coupled to a triple quadrupole mass spectrometer.
-
Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transition for both native CTP and the isotope-labeled internal standard.
-
Calculate the amount of CTP produced based on the area ratio of the analyte to the internal standard, referencing a standard curve of known CTP concentrations. Enzyme activity is typically expressed as pmol of CTP produced per minute per mg of protein.
-
Protocol 2: Quantification of Intracellular Nucleotide Pools
This protocol is a generalized method for extracting and measuring nucleotides from cultured cells.[18][19][20]
-
Cell Harvesting and Quenching:
-
Rapidly aspirate culture medium from adherent cells grown in a culture plate (e.g., 6-well plate).
-
Immediately wash the cells with ice-cold PBS to remove extracellular contaminants.
-
Instantly quench metabolic activity by adding a volume of ice-cold extraction solvent (e.g., 80% methanol or 0.5 M perchloric acid) directly to the plate.
-
-
Extraction:
-
Scrape the cells in the extraction solvent and transfer the cell slurry to a microcentrifuge tube.
-
For suspension cells, pellet the cells quickly by centrifugation, discard the supernatant, and resuspend in the extraction solvent.
-
Vortex vigorously and incubate at -20°C or on ice for at least 15 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble metabolites.
-
If using an acid extraction, neutralize the sample with a base (e.g., potassium carbonate).
-
Dry the extract under vacuum (e.g., using a SpeedVac) and resuspend in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).
-
Analyze using an LC-MS/MS method optimized for nucleotide separation and detection, as described in Protocol 1. Quantify against standard curves for each nucleotide of interest (ATP, UTP, CTP, etc.).
-
Diagram: Workflow for Evaluating CTPS Inhibitors
Caption: A workflow for testing CTPS inhibitors, from cell treatment to endpoint analysis.
Conclusion and Future Directions
CTP synthetase stands at the crossroads of cellular metabolism, proliferation, and innate immunity. Its essential role in providing the CTP required for viral genome replication makes it a validated and high-value target for antiviral intervention. The discovery of its non-canonical role in suppressing the interferon response, as exemplified by SARS-CoV-2, adds another layer of therapeutic potential, suggesting that CTPS inhibitors could simultaneously block viral replication and restore host defenses.
Future drug development efforts should focus on designing potent and selective inhibitors for human CTPS1 and CTPS2, with careful consideration for potential toxicity to highly proliferative host cells, such as those of the immune system. A deeper understanding of the regulatory mechanisms governing CTPS filament formation and the specific interactions with different viral proteins will be key to developing next-generation, broad-spectrum antiviral agents that are both effective and safe.
References
- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 2. CTP synthetase - Wikipedia [en.wikipedia.org]
- 3. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Targeting CTP Synthetase 1 to Restore Interferon Induction and Impede Nucleotide Synthesis in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine synthesis enzyme CTP synthetase 1 suppresses antiviral interferon induction by deamidating IRF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of CTP biosynthesis potentiate the anti-human immunodeficiency virus type 1 activity of 3TC in activated peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Screening for Novel CTP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico methodologies employed in the discovery of novel inhibitors targeting CTP synthase (CTPS). As a critical enzyme in the de novo synthesis of pyrimidine nucleotides, CTPS is an attractive target for therapeutic intervention, particularly in oncology, due to its elevated activity in rapidly proliferating cancer cells. This document outlines the key computational strategies, from initial virtual screening to lead optimization, and provides detailed experimental protocols and relevant quantitative data to aid researchers in this field.
CTP Synthase: A Key Player in Cell Proliferation and a Prime Target for Inhibition
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, as well as for phospholipid biosynthesis and protein sialylation.[1] The de novo synthesis of CTP is catalyzed by CTP synthase, which converts uridine triphosphate (UTP) to CTP.[1] This process is tightly regulated and is particularly upregulated in cancer cells to meet the high demand for nucleotides required for rapid cell division.[1] The reliance of cancer cells on this pathway makes CTP synthase a compelling target for the development of novel anticancer therapeutics.[2][3]
The signaling pathways that regulate and are influenced by CTP synthase activity are complex and intertwined with key oncogenic drivers. The MYC oncogene, for instance, has been shown to drive the expression and activity of enzymes involved in nucleotide synthesis, including CTP synthase, to fuel tumor growth.[3] Inhibition of CTP synthase can lead to a depletion of the CTP pool, which in turn can induce replication stress and activate DNA damage response pathways such as the ATM-CHK2 and ATR-CHK1 signaling cascades.[3][4] This provides a mechanistic basis for the anti-proliferative effects of CTP synthase inhibitors.
References
- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Immunity and Oncology: A Technical Guide to the Discovery and Synthesis of Selective CTPS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytidine triphosphate (CTP) synthase 1 (CTPS1) has emerged as a compelling therapeutic target for a range of diseases characterized by aberrant lymphocyte proliferation, including autoimmune disorders and hematological malignancies. As a key enzyme in the de novo pyrimidine biosynthesis pathway, CTPS1 plays a critical, non-redundant role in supplying the necessary building blocks for DNA and RNA synthesis in activated T and B cells. This dependency makes selective CTPS1 inhibition an attractive strategy to dampen pathological immune responses and curb the growth of lymphoid cancers with a potentially wide therapeutic window. This technical guide provides an in-depth overview of the discovery and synthesis of selective CTPS1 inhibitors, detailing the experimental protocols, quantitative data for key compounds, and the underlying biological pathways.
The Rationale for Targeting CTPS1
CTPS1 catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP, with glutamine serving as the nitrogen source. While ubiquitously expressed, CTPS1 is significantly upregulated upon T-cell receptor (TCR) and B-cell receptor (BCR) stimulation, highlighting its crucial role in meeting the high nucleotide demand of proliferating lymphocytes.[1][2] Individuals with loss-of-function mutations in the CTPS1 gene exhibit a severe immunodeficiency characterized by impaired T and B cell proliferation, yet they do not present with other major clinical manifestations, suggesting that the isoform CTPS2 can compensate for CTPS1 function in other cell types.[1] This genetic evidence provides a strong rationale for the development of inhibitors that selectively target CTPS1 over CTPS2, offering the potential for potent immunosuppressive or anti-cancer activity with minimal off-target effects.
Selective CTPS1 inhibition has demonstrated preclinical efficacy in various models of autoimmune disease and cancer. In autoimmune models, such as collagen-induced arthritis, selective CTPS1 inhibitors have been shown to significantly improve disease phenotypes.[3] In the context of oncology, these inhibitors have shown potent anti-proliferative and pro-apoptotic activity in a range of hematological malignancy cell lines, particularly those of T-cell origin, and have demonstrated tumor growth inhibition in xenograft models.[4][5][6][7]
Discovery of Selective CTPS1 Inhibitors: A Multi-pronged Approach
The discovery of potent and selective CTPS1 inhibitors has been propelled by a combination of high-throughput screening (HTS), structure-based drug design, and sophisticated medicinal chemistry efforts.
High-Throughput Screening and Hit Identification
Initial efforts to identify CTPS1 inhibitors often involve HTS campaigns to screen large compound libraries for molecules that inhibit CTPS1 enzymatic activity. These screens have led to the identification of initial "hit" compounds, which serve as starting points for medicinal chemistry optimization. For instance, a high-throughput screen of 240,000 compounds led to the discovery of a novel chemotype of 2-(alkylsulfonamido)thiazol-4-yl)acetamides as pan-CTPS inhibitors, which were subsequently optimized for potency and oral bioavailability.[8]
Structure-Based Drug Design and Lead Optimization
A deep understanding of the structural differences between CTPS1 and CTPS2 has been instrumental in the design of selective inhibitors. Cryo-electron microscopy (cryo-EM) has been a key enabling technology, providing high-resolution structures of CTPS1 and CTPS2 in complex with substrates, products, and inhibitors.[9] These structural insights have revealed subtle differences in the active sites and allosteric pockets of the two isoforms, which have been exploited to achieve high levels of selectivity. For example, the discovery that a single amino acid difference in an allosteric site is a key determinant of selectivity has guided the design of highly specific inhibitors.[9] This structure-guided approach has been successfully employed to develop inhibitors with over 1,000-fold selectivity for CTPS1 over CTPS2.
The drug discovery process for selective CTPS1 inhibitors typically follows a structured workflow:
Key Classes of Selective CTPS1 Inhibitors and Quantitative Data
Several distinct chemical scaffolds have been developed as selective CTPS1 inhibitors. Below is a summary of the quantitative data for some of the most well-characterized compounds.
| Compound Name | Chemical Class | CTPS1 IC50 (nM) | CTPS2 IC50 (nM) | Selectivity (fold) | Cell-Based IC50 (nM) | Cell Line | Reference |
| STP938 (dencatistat) | Not disclosed | <10 | >13,000 | >1,300 | <100 (in 77% of hematological lines) | Various hematological | [4][5][6][8][10][11][12][13] |
| STP-B | Not disclosed | Potent (nanomolar) | Highly selective | >1,300 | 7-3,100 | Mantle Cell Lymphoma | [14] |
| R80 (CTPS1-IN-1) | Not disclosed | Potent (nanomolar) | Highly selective | High | Nanomolar | Jurkat, primary T cells | [9][15][16][17] |
| NTX-871 | Not disclosed | Potent | Specific | High | Not specified | T-cell derived lines | [3] |
| CTP Synthetase-IN-1 | 2-(alkylsulfonamido)thiazol-4-yl)acetamide | 32 | 18 | ~0.6 (pan-inhibitor) | Not specified | Not specified | [18] |
| 3-Deazauridine | Uridine analog | Competitive inhibitor | Competitive inhibitor | Non-selective | 6,000 | L1210 leukemia | [19][20] |
Synthesis of Selective CTPS1 Inhibitors
While the specific synthetic routes for many proprietary inhibitors like STP938 and NTX-871 are not publicly disclosed, the synthesis of common scaffolds provides insight into their preparation. One such scaffold is the pyrazolo[3,4-d]pyrimidine core.
A general synthetic approach to pyrazolo[3,4-d]pyrimidine-6-thiones involves the reaction of a 5-amino-1H-pyrazole-4-carbonitrile with an isothiocyanate in the presence of a base, followed by cyclization. The resulting thione can then be further functionalized.
Signaling Pathways and Experimental Workflows
CTPS1 in T-Cell Activation Signaling
The upregulation of CTPS1 is a critical downstream event in T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of transcription factors such as c-Myc, which in turn drives the expression of genes required for proliferation, including CTPS1.
Detailed Experimental Protocols
CTPS1 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies CTPS1 activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human CTPS1 enzyme
-
ATP, UTP, GTP, L-glutamine
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (CTPS1 inhibitors)
Procedure:
-
Prepare a reaction mixture containing CTPS1 enzyme, UTP, GTP, and L-glutamine in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22][23]
Cell Proliferation Assay (Resazurin-based)
This assay measures cell viability as an indicator of proliferation.
Materials:
-
Lymphocyte cell line (e.g., Jurkat, primary T cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (CTPS1 inhibitors)
-
Resazurin sodium salt solution
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add the test compound at various concentrations.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Efficacy Model: Jurkat Xenograft in Immunodeficient Mice
This model assesses the anti-tumor activity of CTPS1 inhibitors in vivo.
Materials:
-
Jurkat T-ALL cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
Test compound (CTPS1 inhibitor) and vehicle
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of Jurkat cells (e.g., 5-10 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of the mice.
-
Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).[7][24]
Future Directions and Conclusion
The selective inhibition of CTPS1 represents a promising therapeutic strategy for a range of immunological and oncological indications. The development of highly selective inhibitors has been a significant achievement, driven by a deep understanding of the structural and functional differences between the CTPS isoforms. Ongoing clinical trials with compounds like dencatistat (STP938) will be crucial in validating the therapeutic potential of this approach in patients.[8][13]
Future research will likely focus on several key areas:
-
Expansion to Solid Tumors: While the initial focus has been on hematological malignancies, the role of CTPS1 in the proliferation of solid tumors is an active area of investigation.
-
Combination Therapies: Exploring the synergistic potential of CTPS1 inhibitors with other targeted agents or immunotherapies could lead to more effective treatment regimens.
-
Biomarker Development: Identifying predictive biomarkers of response to CTPS1 inhibition will be essential for patient stratification and personalized medicine.
References
- 1. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Targeting enzyme inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. ash.confex.com [ash.confex.com]
- 7. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step Pharma Progresses into Oncology Clinical Trials with STP938, the World’s Most Advanced CTPS1 Inhibitor - Step Pharma [step-ph.com]
- 9. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]
- 11. P864: CTPS1 IS A NOVEL THERAPEUTIC TARGET IN MYELOMA - SELECTIVE SMALL MOLECULE INHIBITION DELIVERS SINGLE AGENT ACTIVITY AND SYNERGISES WITH ATR INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step Pharma announces US FDA clearance for a Phase I clinical trial in solid tumours with dencatistat (STP938) - Step Pharma [step-ph.com]
- 14. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 3-Deazauridine | CTP inhibitor | Probechem Biochemicals [probechem.com]
- 20. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ulab360.com [ulab360.com]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]
The Critical Role of CTP Inhibitors in Modulating Immune Responses: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the function of Cytidine Triphosphate (CTP) synthase inhibitors in the modulation of the immune system. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core mechanisms, experimental validation, and therapeutic potential of targeting CTP synthesis for immunological applications.
Executive Summary
The proliferation of activated lymphocytes is a cornerstone of the adaptive immune response. This rapid cellular expansion necessitates a heightened metabolic state, including the increased synthesis of nucleotides for DNA and RNA replication. CTP synthase (CTPS), particularly the CTPS1 isoform, has been identified as a critical, rate-limiting enzyme in the de novo pyrimidine synthesis pathway within lymphocytes.[1][2] Inhibition of CTPS1 presents a promising therapeutic strategy for a range of conditions characterized by aberrant lymphocyte activity, including autoimmune disorders and lymphoid malignancies.[3][4] This guide details the mechanism of action of CTPS inhibitors, provides quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting Lymphocyte Proliferation
Upon activation via the T-cell receptor (TCR), T-lymphocytes undergo a metabolic switch to support clonal expansion.[2] This includes a significant upregulation of CTPS1, which catalyzes the ATP-dependent conversion of Uridine Triphosphate (UTP) to CTP.[1][5] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, all of which are vital for cell division.[1]
Humans express two CTPS isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 is the predominant isoform in proliferating lymphocytes, making it an attractive target for selective immunosuppression with potentially fewer off-target effects.[3][6] The specific dependency of activated lymphocytes on CTPS1 has been highlighted by the discovery of a human immunodeficiency syndrome caused by loss-of-function mutations in the CTPS1 gene.[1][2] These individuals exhibit impaired T- and B-cell proliferation upon antigen receptor stimulation.[1]
CTPS inhibitors function by blocking the production of CTP, thereby starving rapidly dividing lymphocytes of a critical building block for nucleic acid synthesis. This leads to cell cycle arrest and, in many cases, apoptosis of the activated lymphocytes.[4][7] The specificity of this approach is underscored by the fact that the anti-proliferative effects of CTPS1 inhibitors can be rescued by the addition of exogenous cytidine, which can be converted to CTP via the salvage pathway.[6]
Quantitative Data on CTP Inhibitor Efficacy
The potency of various CTP inhibitors has been evaluated in a range of lymphoid cell lines and primary T-cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
| Inhibitor | Cell Line / Cell Type | IC50 (nM) | Reference |
| STP-B | Mantle Cell Lymphoma (MCL) Cell Lines (n=11) | Median: 220 (Range: 7-3100) | [7][8] |
| Jurkat (T-ALL) | <100 | [4] | |
| Other T-cell Malignancy Cell Lines (n=9) | Nanomolar range | [4] | |
| B-cell Malignancy Cell Lines (n=14) | Nanomolar range | [4] | |
| STP938 | Hematological Cell Lines (n=56) | <100 (in 77% of lines) | [3] |
| T-cell Derived Cell Lines | Many <10 | [3] | |
| R80 | Jurkat (T-ALL) | Nanomolar range | [6] |
| Human Primary T-cells | Nanomolar range | [6] | |
| Mouse Primary T-cells | Nanomolar range | [6] | |
| T35 | Jurkat (T-ALL) | Nanomolar range | [6] |
| Human Primary T-cells | Nanomolar range | [6] | |
| Mouse Primary T-cells | Nanomolar range | [6] |
Key Experimental Protocols
The evaluation of CTP inhibitors relies on a set of robust in vitro assays to determine their effects on enzymatic activity and cellular proliferation.
CTPS Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant CTPS1 and CTPS2.
Principle: The conversion of UTP to CTP is coupled to the hydrolysis of ATP to ADP. The amount of ADP produced is proportional to the CTPS activity and can be quantified. Alternatively, the production of CTP can be directly measured.
Method 1: Spectrophotometric Assay
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 10 mM MgCl2, 0.6 mM UTP, 1.5 mM ATP, 0.2 mM GTP, and 10 mM glutamine.[9]
-
Enzyme Preparation: Recombinant human CTPS1 or CTPS2 is added to the reaction mixture.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C.
-
Measurement: The rate of CTP formation is monitored by measuring the increase in absorbance at 291 nm, as CTP has a higher extinction coefficient at this wavelength than UTP.[9][10]
Method 2: RapidFire Mass Spectrometry Assay
-
Reaction Setup: Reactions are carried out in a 384-well plate with a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 5 mM KCl, 2 mM DTT, and the test inhibitor.[6]
-
Substrate Addition: A mixture of UTP, ATP, GTP, and L-Glutamine is added to initiate the reaction.[6]
-
Incubation: The plate is incubated at 25°C for a defined period (e.g., 120 minutes).[6]
-
Quenching: The reaction is stopped by the addition of formic acid.[6]
-
Analysis: The amount of CTP produced is quantified using a RapidFire high-throughput mass spectrometry system.[6][11]
T-Cell Proliferation Assay
This cellular assay assesses the impact of CTP inhibitors on the proliferation of T-cells.
Principle: T-cell proliferation is measured by quantifying the increase in cell number or metabolic activity over time.
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture: Jurkat cells or primary human T-cells are seeded in 96-well plates in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[6]
-
Activation (for primary T-cells): Primary T-cells are activated with anti-CD3/CD28 beads.
-
Inhibitor Treatment: The this compound is added at a range of concentrations. A control group with no inhibitor is included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated at room temperature for 30 minutes to induce cell lysis and stabilize the luminescent signal.[6]
-
Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.[6]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key signaling pathways and experimental workflows.
De Novo Pyrimidine Synthesis Pathway and CTPS1 Inhibition
Caption: De Novo Pyrimidine Synthesis Pathway and the Point of CTPS1 Inhibition.
T-Cell Activation and CTPS1 Upregulation
Caption: Upregulation of CTPS1 following T-cell activation.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation inhibition.
Conclusion and Future Directions
The selective inhibition of CTPS1 represents a highly promising strategy for the development of novel immunomodulatory therapeutics. The critical and non-redundant role of CTPS1 in lymphocyte proliferation provides a clear rationale for its targeting in autoimmune diseases and lymphoid cancers. The availability of potent and selective small molecule inhibitors allows for the precise modulation of the immune response with a potentially favorable safety profile.
Future research should focus on the in vivo efficacy and safety of these inhibitors in relevant disease models. Further elucidation of the downstream signaling consequences of CTP depletion in lymphocytes may also reveal additional therapeutic opportunities. The continued development of highly selective CTPS1 inhibitors holds the potential to deliver a new class of targeted therapies for a range of debilitating and life-threatening immunological disorders.
References
- 1. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ash.confex.com [ash.confex.com]
- 4. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P1248: CTP SYNTHASE 1 IS A NOVEL TARGET IN T CELL CANCERS, WITH SMALL MOLECULE INHIBITION INDUCING DEATH OF NEOPLASTIC HUMAN T CELLS IN VITRO AND INHIBITION OF THEIR GROWTH IN AN IN VIVO XENOTRANSPLANT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural Product Screening for CTP Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data relevant to the screening of natural products for the discovery of CTP synthetase inhibitors. Cytidine-5'-triphosphate (CTP) synthetase is a critical enzyme in the de novo synthesis of pyrimidine nucleotides, making it an attractive target for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide offers detailed experimental protocols, a summary of known inhibitors, and visual workflows to aid researchers in this specialized area of drug discovery.
CTP Synthetase: The Enzymatic Target
CTP synthetase catalyzes the ATP-dependent conversion of uridine-5'-triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor. The reaction proceeds in two main steps: the phosphorylation of UTP to a reactive intermediate, followed by amination to form CTP. The enzyme is subject to allosteric regulation, including activation by GTP and feedback inhibition by its product, CTP.
Below is a diagram illustrating the enzymatic reaction of CTP synthetase.
The Structural Biology of CTP Synthetase: A Comprehensive Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology of Cytidine Triphosphate (CTP) Synthetase (CTPS), a critical enzyme in nucleotide metabolism and a promising target for therapeutic intervention. This document outlines the enzyme's structure, function, and complex regulatory mechanisms, with a focus on providing actionable insights for drug design and development.
Introduction: CTP Synthetase as a Therapeutic Target
Cytidine Triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The de novo synthesis of CTP is catalyzed by CTP synthetase (EC 6.3.4.2), which facilitates the ATP-dependent conversion of Uridine Triphosphate (UTP) to CTP, with glutamine serving as the primary nitrogen donor.[1] This enzyme is a rate-limiting step in pyrimidine biosynthesis, and its activity is tightly regulated to maintain cellular nucleotide pools.[1][2]
Rapidly proliferating cells, such as those found in tumors and activated lymphocytes, exhibit a heightened demand for nucleotides, leading to the upregulation of CTP synthetase activity.[1][3] This dependency makes CTPS an attractive target for the development of anticancer, antiviral, and immunosuppressive therapies.[3] Two isoforms of CTPS exist in humans, CTPS1 and CTPS2, which share significant sequence homology but exhibit distinct tissue expression profiles and regulatory properties, offering opportunities for isoform-selective drug design.[2]
Structural Overview
Human CTP synthetase is a homotetrameric enzyme, with each monomer consisting of two principal domains: an N-terminal synthetase domain and a C-terminal glutaminase domain.[1] The active enzyme is formed by the association of two dimers.[1] The synthetase domain harbors the binding sites for ATP and UTP, while the glutaminase domain is responsible for hydrolyzing glutamine to provide ammonia for the synthetase reaction.[1] A key structural feature is an intramolecular tunnel that channels the highly reactive ammonia from the glutaminase domain to the synthetase active site, preventing its diffusion into the cellular environment.[4]
The quaternary structure of CTPS is dynamic and plays a crucial role in its regulation. The enzyme exists in an equilibrium between inactive monomers/dimers and active tetramers, with substrate binding (ATP and UTP) promoting the formation of the active tetrameric state.[1][5]
Catalytic Mechanism and Regulation
The catalytic cycle of CTP synthetase involves two key reactions occurring in distinct active sites:
-
Glutamine Hydrolysis: In the glutaminase domain, glutamine is hydrolyzed to glutamate and ammonia. This reaction is allosterically activated by Guanosine Triphosphate (GTP).[1][4]
-
CTP Synthesis: In the synthetase domain, ATP phosphorylates UTP to form a highly reactive 4-phosphoryl-UTP intermediate. The ammonia, channeled from the glutaminase domain, then acts as a nucleophile, attacking the C4 position of the intermediate to form CTP.[1]
The regulation of CTP synthetase is multifaceted, involving allosteric control, feedback inhibition, and post-translational modifications.
Allosteric Regulation
-
GTP Activation: GTP acts as a positive allosteric effector, binding to a site on the glutaminase domain and promoting a conformational change that enhances glutamine hydrolysis.[1][4] This mechanism ensures a coordinated supply of purine and pyrimidine nucleotides.
-
Substrate-Induced Tetramerization: The binding of substrates ATP and UTP to the synthetase domain promotes the transition from the inactive dimeric form to the active tetrameric form of the enzyme.[5]
Feedback Inhibition
The end product of the reaction, CTP, acts as a feedback inhibitor, competing with UTP for binding to the synthetase domain.[1][5] This competitive inhibition allows the cell to maintain homeostatic control over the CTP pool.
Signaling Pathway
The intricate regulation of CTP synthetase activity is crucial for maintaining cellular nucleotide balance. The following diagram illustrates the key regulatory inputs and outputs of the CTPS signaling pathway.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CTP Metabolism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making its metabolism a critical process for rapidly proliferating cells, particularly cancer cells. The dysregulation of CTP metabolism is increasingly recognized as a hallmark of cancer, presenting novel therapeutic opportunities. This guide provides a comprehensive overview of the core aspects of CTP metabolism in cancer cells, including enzymatic regulation, signaling pathways, and key experimental methodologies. All quantitative data are summarized for comparative analysis, and detailed protocols for pivotal experiments are provided.
Core Concepts in CTP Metabolism
The de novo synthesis of CTP is the final and rate-limiting step in the pyrimidine biosynthesis pathway. This reaction is catalyzed by CTP synthase (CTPS), which converts uridine triphosphate (UTP) to CTP using glutamine as a nitrogen donor and ATP as an energy source.[1] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist. While both are ubiquitously expressed, CTPS1 is particularly crucial for the proliferation of lymphoid cells and is often upregulated in hematological malignancies.[2]
Cancer cells exhibit an increased reliance on the de novo pyrimidine synthesis pathway to meet the high demand for nucleotides required for sustained growth and division. This metabolic reprogramming makes the enzymes involved in this pathway, especially CTPS1, attractive targets for cancer therapy.
Quantitative Data on CTP Metabolism
A thorough understanding of the quantitative aspects of CTP metabolism is crucial for developing effective therapeutic strategies. The following tables summarize key kinetic parameters of CTPS enzymes, intracellular CTP concentrations in various cancer cell lines, and the efficacy of representative CTPS inhibitors.
Table 1: Kinetic Parameters of Human CTP Synthase Isoforms
| Parameter | CTPS1 | CTPS2 | Substrate/Regulator | Reference |
| Km (µM) | 280 ± 310 | 230 ± 280 | UTP | [3] |
| Vmax (pmol/min) | 379 ± 90 | - | [3] | |
| CTP IC50 (µM) | ~5x higher than CTPS2 | Lower than CTPS1 | CTP | [4] |
Table 2: Intracellular CTP Concentrations in Cancer Cell Lines
| Cell Line | Cancer Type | CTP Concentration (µM) | Method | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Selective depletion by STP938 | 2D monolayer assay | [5][6] |
| Hematological Cancer Cell Lines (various) | Hematological Malignancies | Selectively depleted by STP938 | 2D monolayer assay | [6][7] |
Table 3: IC50 Values of CTP Synthase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| STP938 (CTPS1 selective) | Jurkat | T-cell Acute Lymphoblastic Leukemia | <10 | [5][7] |
| T-cell derived cell lines | T-cell Malignancies | <10 | [5] | |
| Hematological cancer cell lines (43/56) | Hematological Malignancies | <100 | [6] | |
| Myeloma cell lines (6/12) | Multiple Myeloma | 19 - 128 | [8] | |
| 3-Deazauridine (non-selective) | L1210 | Leukemia | 6,000 | [9] |
| R80 (CTPS1 selective) | Jurkat | T-cell Acute Lymphoblastic Leukemia | Nanomolar range | [4] |
| Human primary T cells | T-cell Malignancies | Nanomolar range | [4] | |
| T35 (non-selective) | Jurkat | T-cell Acute Lymphoblastic Leukemia | Nanomolar range | [4] |
| Human primary T cells | T-cell Malignancies | Nanomolar range | [4] | |
| STP-B (CTPS1 selective) | Neoplastic T-cell lines | T-cell Malignancies | 2 - 183 | [10] |
| Neoplastic B-cell lines | B-cell Malignancies | 3 - 356 | [10] |
Signaling Pathways Regulating CTP Metabolism
Several key signaling pathways are dysregulated in cancer and converge to enhance CTP synthesis, thereby fueling cell proliferation.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism.[11] Activated mTORC1 promotes pyrimidine synthesis through its downstream effector, S6 kinase 1 (S6K1).[11] S6K1 directly phosphorylates and activates carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotatase (CAD), the multifunctional enzyme that catalyzes the first three steps of de novo pyrimidine synthesis.[11][12] Specifically, S6K1 phosphorylates CAD at serine 1859.[11][13] This phosphorylation enhances CAD activity, leading to an increased flux through the pyrimidine pathway and ultimately providing more UTP substrate for CTPS.[11][14]
RAS/MAPK Signaling Pathway
The RAS/MAPK signaling cascade is another critical pathway that promotes cell proliferation and is frequently hyperactivated in cancer. The downstream kinase, ERK (extracellular signal-regulated kinase), directly phosphorylates CAD at threonine 456.[13][15] This phosphorylation event increases CAD's sensitivity to its allosteric activator PRPP and decreases its sensitivity to the inhibitor UTP, thereby boosting pyrimidine synthesis.[15]
MYC Transcription Factor
The MYC oncogene is a master transcriptional regulator that drives the expression of numerous genes involved in cell growth and metabolism. MYC directly upregulates the expression of genes involved in pyrimidine synthesis, including the gene encoding CAD. By increasing the abundance of these key enzymes, MYC ensures a sustained supply of pyrimidine precursors to support rapid cell division.
Experimental Protocols
CTP Synthase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol measures CTPS activity by quantifying the amount of ADP produced in the CTP synthesis reaction. The ADP-Glo™ assay is a luminescent assay that is well-suited for high-throughput screening.[16]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified CTPS1 or CTPS2 enzyme
-
Substrates: ATP, UTP, glutamine
-
Allosteric activator: GTP
-
Assay buffer: 70 mM HEPES (pH 8.0), 13 mM MgCl2, 1.7 mM EDTA, 10 mM NaF
-
Test compounds (inhibitors)
-
White, opaque 96- or 384-well plates
Procedure:
-
Reaction Setup: In a well of a multi-well plate, combine the assay buffer, UTP, GTP, glutamine, and the test compound.
-
Enzyme Addition: Add the purified CTPS enzyme to initiate the reaction. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 90 minutes.[17]
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the CTPS reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[16]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Quantification of Intracellular Nucleotide Pools by HPLC-MS/MS
This method allows for the sensitive and specific quantification of CTP and other nucleotides in cell extracts.
Materials:
-
Cancer cell lines of interest
-
Cold methanol
-
Internal standards (e.g., stable isotope-labeled CTP)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 80% methanol. Vortex vigorously and incubate on ice to precipitate proteins and extract metabolites.
-
Internal Standard Spiking: Add a known amount of the internal standard to the cell extract.
-
Centrifugation: Centrifuge the extract at high speed to pellet the precipitated protein and cell debris.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis: Inject the reconstituted sample onto the HILIC column. Separate the nucleotides using an appropriate gradient. Detect and quantify the nucleotides using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of CTP and other nucleotides by comparing the peak areas of the endogenous metabolites to those of the internal standards.
¹³C-Metabolic Flux Analysis of Pyrimidine Biosynthesis
This technique traces the flow of carbon atoms from a labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine) through the pyrimidine biosynthesis pathway to quantify the rate of de novo synthesis.[18][19]
Materials:
-
Cancer cell lines
-
Culture medium with ¹³C-labeled glucose or glutamine
-
Metabolite extraction reagents (as for HPLC-MS/MS)
-
GC-MS or LC-MS/MS system
Procedure:
-
Isotopic Labeling: Culture cells in a medium containing the ¹³C-labeled substrate for a time sufficient to achieve isotopic steady-state.
-
Metabolite Extraction: Extract intracellular metabolites as described in the HPLC-MS/MS protocol.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of pyrimidine pathway intermediates and final products (e.g., UTP and CTP) using GC-MS or LC-MS/MS.
-
Flux Calculation: Use computational modeling to calculate the metabolic flux through the de novo pyrimidine synthesis pathway based on the incorporation of the ¹³C label into the measured metabolites.
Conclusion
The intricate regulation of CTP metabolism in cancer cells offers a promising landscape for the development of targeted therapies. The heightened reliance of cancer cells on de novo pyrimidine synthesis, driven by oncogenic signaling pathways, creates a metabolic vulnerability that can be exploited. This guide has provided a detailed overview of the key enzymes, regulatory networks, and quantitative parameters that govern CTP metabolism in cancer. The experimental protocols outlined herein offer a practical framework for researchers to investigate this critical metabolic pathway further. A deeper understanding of the molecular mechanisms underlying CTP metabolism will undoubtedly pave the way for the discovery and development of novel and effective anticancer agents.
References
- 1. Crystal structures of CTP synthetase reveal ATP, UTP, and glutamine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]
- 8. P864: CTPS1 IS A NOVEL THERAPEUTIC TARGET IN MYELOMA - SELECTIVE SMALL MOLECULE INHIBITION DELIVERS SINGLE AGENT ACTIVITY AND SYNERGISES WITH ATR INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Deazauridine | CTP inhibitor | Probechem Biochemicals [probechem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Association of CAD, a multifunctional protein involved in pyrimidine synthesis, with mLST8, a component of the mTOR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein kinase A phosphorylation of the multifunctional protein CAD antagonizes activation by the MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Landscape of CTP Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cytidine triphosphate (CTP) synthetase, a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, represents a significant target for therapeutic intervention in cancer, infectious diseases, and autoimmune disorders. Its activity is exquisitely regulated by the allosteric binding of activators and inhibitors, which modulate the enzyme's conformation and catalytic efficiency. This technical guide provides an in-depth exploration of the allosteric binding sites on CTP synthetase, detailing the experimental methodologies to identify and characterize them, presenting key quantitative data, and illustrating the underlying molecular mechanisms.
Allosteric Regulation of CTP Synthetase: An Overview
CTP synthetase catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor. The enzyme's activity is finely tuned by the intracellular concentrations of nucleotides, primarily through allosteric regulation by guanosine triphosphate (GTP) and the product, CTP.
-
GTP as an Allosteric Activator: GTP binding to a distinct allosteric site promotes a conformational change that enhances the hydrolysis of glutamine and facilitates the transfer of ammonia through an intramolecular tunnel to the synthetase domain.[1] At high concentrations, however, GTP can exhibit inhibitory effects.[2][3]
-
CTP as a Feedback Inhibitor: The end-product of the reaction, CTP, acts as a feedback inhibitor by binding to an allosteric site that partially overlaps with the UTP substrate-binding site.[2] The cytosine ring of CTP occupies a distinct pocket, leading to a non-competitive mode of inhibition with respect to UTP.
The interplay between these allosteric effectors and substrate binding governs the oligomeric state of the enzyme, which transitions between inactive monomers/dimers and active tetramers.
Quantitative Analysis of Allosteric Regulation
The following tables summarize key kinetic parameters that quantify the allosteric regulation of CTP synthetase from various organisms. These values are critical for understanding the enzyme's behavior under different cellular conditions and for the development of targeted inhibitors.
| Parameter | Organism/Condition | Value | Reference |
| Km for UTP | Human Lymphocytes (resting) | 280 ± 310 µmol/L | [4] |
| Human Lymphocytes (activated) | 230 ± 280 µmol/L | [4] | |
| Vmax | Human Lymphocytes (resting) | 83 ± 20 pmol/min | [4] |
| Human Lymphocytes (activated) | 379 ± 90 pmol/min | [4] | |
| IC50 for CTP | E. coli | ~360 µM | [5] |
| Kic for CTP | E. coli | 80.0 µM | [6] |
| Kic for gemcitabine 5'-triphosphate | E. coli | 3.0 µM | [6] |
| kcat (GTP-dependent) | E. coli | 0.80 ± 0.05 s⁻¹ | [7] |
Experimental Protocols for Identifying Allosteric Sites
The identification and characterization of allosteric binding sites on CTP synthetase rely on a combination of structural, biochemical, and molecular biology techniques.
Structural Biology Approaches
a) Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the different conformational states of CTP synthetase in the presence of substrates and allosteric effectors.
Protocol Summary:
-
Protein Purification: Purify CTP synthetase to >99% homogeneity using affinity and size-exclusion chromatography.[8]
-
Sample Preparation: Concentrate the purified protein to 50 nM - 5 µM.[8]
-
Grid Preparation: Apply a few microliters of the protein solution to a glow-discharged cryo-EM grid.[9]
-
Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the protein particles in a thin layer of vitreous ice.[10][11]
-
Data Collection: Collect images on a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use single-particle analysis software to reconstruct the 3D structure of the enzyme in its different functional states.
b) X-ray Crystallography
X-ray crystallography provides high-resolution structures of the enzyme, revealing detailed interactions within the allosteric binding pockets.
Protocol Summary:
-
Protein Purification and Concentration: Prepare highly pure and concentrated protein (2-50 mg/mL) as for cryo-EM.[12]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.[12][13]
-
Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein and crystallizing agents to obtain diffraction-quality crystals.
-
Data Collection: Mount and cryo-cool the crystals before collecting X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data to determine the three-dimensional structure of the enzyme.
Biochemical Assays
a) CTP Synthetase Activity Assay
Enzyme activity assays are essential for quantifying the effects of allosteric modulators. A common method involves spectrophotometrically monitoring the conversion of UTP to CTP.
Protocol Summary:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, L-glutamine, ATP, UTP, and the purified enzyme.[14]
-
Initiation: Start the reaction by adding one of the substrates (e.g., glutamine).
-
Monitoring: Measure the increase in absorbance at 291 nm, which corresponds to the formation of CTP.[14]
-
Data Analysis: Calculate initial reaction velocities and determine kinetic parameters (Km, Vmax, kcat) by fitting the data to the Michaelis-Menten equation. For inhibitors, determine IC50 or Ki values.
Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to directly quantify the amount of CTP produced.[4]
Molecular Biology Techniques
a) Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in allosteric regulation by systematically mutating them and assessing the impact on enzyme activity and regulation.
Protocol Summary:
-
Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation, with a melting temperature (Tm) ≥ 78°C.[3][15]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the CTP synthetase gene as a template. The PCR will generate copies of the plasmid with the desired mutation.[16][17]
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[3]
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.
-
Protein Expression and Characterization: Express and purify the mutant protein and characterize its kinetic and allosteric properties using the biochemical assays described above.
Visualizing the Molecular Mechanisms
Graphviz diagrams are provided below to illustrate the key pathways and workflows involved in the study of CTP synthetase allostery.
Allosteric Regulation of CTP Synthetase Activity
Caption: Allosteric control of CTP synthetase by GTP and CTP.
Experimental Workflow for Identifying Allosteric Sites
Caption: Workflow for allosteric site identification.
Signaling Pathway Involving CTP Synthetase
Caption: CTP synthetase in the Myc-driven proliferation pathway.
References
- 1. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTP synthetase - Wikipedia [en.wikipedia.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 6. ptools.vaccinium.org [ptools.vaccinium.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cryo-EM sample preparation [protocols.io]
- 10. bitesizebio.com [bitesizebio.com]
- 11. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. static.igem.wiki [static.igem.wiki]
- 17. static.igem.org [static.igem.org]
CTP Synthase: A Pivotal Target for Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of targeted therapies in oncology has illuminated numerous metabolic enzymes as critical nodes in cancer cell survival and proliferation. Among these, CTP synthase (CTPS), the rate-limiting enzyme in the de novo synthesis of the nucleotide cytidine triphosphate (CTP), has emerged as a compelling therapeutic target. This technical guide provides a comprehensive overview of the core biology of CTPS, its role in oncology, the landscape of its inhibitors, and the key experimental methodologies for its investigation.
The Core Biology of CTP Synthase: A Tale of Two Isoforms
CTP synthase catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP, utilizing glutamine as the primary nitrogen donor.[1][2] This reaction is fundamental for the synthesis of DNA, RNA, and phospholipids, processes that are significantly upregulated in rapidly dividing cancer cells.[3][4] In humans, two isoforms of CTPS exist, CTPS1 and CTPS2, which share approximately 75% amino acid identity but exhibit distinct physiological roles and expression patterns.[5]
CTPS1 is crucial for lymphocyte proliferation and has been identified as a key dependency in various hematological malignancies.[3] Its expression is often low in normal tissues but is significantly upregulated in activated lymphocytes and a variety of cancers.[5]
CTPS2 , on the other hand, is more ubiquitously expressed and appears to be responsible for CTP synthesis in most other cell types.[5] This differential expression and dependency provide a therapeutic window for the selective inhibition of CTPS1 to target cancer cells, particularly those of lymphoid origin, while minimizing toxicity to healthy tissues.
CTP Synthase in Oncology: A Dependency to Exploit
The heightened demand for nucleotides to sustain rapid proliferation makes many cancers particularly vulnerable to the disruption of nucleotide synthesis pathways. Several lines of evidence underscore the significance of CTPS as an oncology target:
-
Upregulated Expression: Increased CTPS activity and expression have been observed in a wide range of human cancers, correlating with poor prognosis in some cases, such as in triple-negative breast cancer.[4]
-
Oncogenic Signaling: The expression of CTPS1 is directly regulated by the oncogenic transcription factor c-Myc , which is frequently deregulated in cancer.[1][2][6] This link establishes a direct connection between a major cancer driver and the machinery for nucleotide synthesis.
-
Synthetic Lethality: The selective inhibition of CTPS1 in cancers that are dependent on this isoform can induce a state of "anabolic imbalance," leading to replication stress and apoptosis, a concept that can be exploited for synthetic lethal therapeutic strategies.[3][7]
Expression Profile of CTPS1 and CTPS2 in Cancer
The differential expression of CTPS1 and CTPS2 across various cancer types is a critical consideration for targeted therapy. The following tables summarize the mRNA expression levels in cancer cell lines from the DepMap portal and protein expression in cancer tissues from The Human Protein Atlas.
Table 1: CTPS1 and CTPS2 mRNA Expression in Cancer Cell Lines (DepMap) [8][9][10][11]
| Cancer Type | CTPS1 Expression (Log2(TPM+1)) - Representative Cell Lines | CTPS2 Expression (Log2(TPM+1)) - Representative Cell Lines |
| Leukemia | Jurkat: 6.8, MOLT-4: 6.5, K-562: 5.9 | Jurkat: 2.1, MOLT-4: 2.3, K-562: 4.5 |
| Lymphoma | SUDHL-4: 7.1, OCI-LY19: 6.9, Granta-519: 6.7 | SUDHL-4: 3.2, OCI-LY19: 2.8, Granta-519: 3.5 |
| Breast Cancer | MDA-MB-231: 5.5, MCF7: 5.2, T-47D: 5.4 | MDA-MB-231: 4.8, MCF7: 5.1, T-47D: 4.9 |
| Lung Cancer | A549: 5.8, H1299: 5.6, Calu-3: 5.3 | A549: 4.9, H1299: 5.2, Calu-3: 5.0 |
| Colorectal Cancer | HCT116: 6.1, SW480: 5.9, HT-29: 5.7 | HCT116: 5.3, SW480: 5.1, HT-29: 5.4 |
Table 2: CTPS1 and CTPS2 Protein Expression in Cancer Tissues (Immunohistochemistry) [12][13][14]
| Cancer Type | CTPS1 Staining Intensity | CTPS2 Staining Intensity |
| Lymphoma | High | Low to Medium |
| Breast Cancer | Medium | Medium to High |
| Lung Cancer | Medium | Medium |
| Colorectal Cancer | Medium to High | Medium to High |
| Prostate Cancer | Low to Medium | Medium |
Signaling Pathways Regulating CTP Synthase
The activity and expression of CTP synthase are tightly regulated by key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for identifying potential combination therapies and resistance mechanisms.
c-Myc Driven Transcription
The proto-oncogene c-Myc is a master transcriptional regulator that drives cell growth and proliferation. MYC directly binds to the promoter of the CTPS1 gene, leading to its transcriptional activation.[1][2][6] This ensures a sufficient supply of CTP to support the increased ribosome biogenesis and DNA replication demanded by MYC-driven cellular programs.
Caption: c-Myc regulation of CTPS1 expression.
Regulation by GSK3 Phosphorylation
Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes. GSK3 has been shown to phosphorylate human CTPS1, leading to an inhibition of its enzymatic activity.[15][16] This phosphorylation can be influenced by upstream signaling pathways, such as those responding to serum levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Combined Inactivation of CTPS1 and ATR Is Synthetically Lethal to MYC-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTPS1 promotes malignant progression of triple-negative breast cancer with transcriptional activation by YBX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined Inactivation of CTPS1 and ATR Is Synthetically Lethal to MYC-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CTPS2 DepMap Gene Summary [depmap.org]
- 9. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 10. shinyDepMap, a tool to identify targetable cancer genes and their functional connections from Cancer Dependency Map data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data | DepMap Portal [depmap.org]
- 12. Expression of CTPS2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Expression of CTPS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. CTPS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. Regulation of human cytidine triphosphate synthetase 1 by glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytidine Triphosphate (CTP) in Nucleotide Salvage Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the role of Cytidine Triphosphate (CTP) within the intricate network of nucleotide salvage pathways. While often viewed as an end-product, CTP is a critical regulator and a key determinant of flux through these essential metabolic routes. Understanding its function is paramount for research in cancer metabolism, virology, and immunology, where targeting nucleotide synthesis is a proven therapeutic strategy.
Core Concepts: De Novo Synthesis vs. Salvage Pathways
Cells maintain their pools of pyrimidine nucleotides through two primary routes:
-
De Novo Synthesis: A highly energy-intensive process that builds pyrimidine nucleotides from simple precursors like glutamine, bicarbonate, and aspartate. The rate-limiting enzyme in this pathway is CTP Synthase (CTPS), which catalyzes the final step: the conversion of Uridine Triphosphate (UTP) to CTP.[1][2]
-
Salvage Pathways: An energy-efficient mechanism that recycles pre-formed nucleosides (like cytidine and uridine) and nucleobases derived from the degradation of DNA and RNA.[3][4] This route is crucial for tissues with high nucleic acid turnover or limited de novo synthesis capacity.[3]
CTP's role is central to both pathways. In the de novo pathway, its synthesis is the final, regulated step. In the salvage pathway, the ultimate goal is to replenish the CTP pool required for DNA, RNA, and phospholipid biosynthesis.[2][5] CTP itself acts as a crucial feedback regulator, modulating the activity of key enzymes to maintain nucleotide homeostasis.[6]
The Pyrimidine Salvage Pathway: Key Enzymes and CTP's Regulatory Influence
The salvage of pyrimidine nucleosides begins with their phosphorylation by specific kinases. This is considered the first and rate-limiting step of the salvage pathway.[7][8]
-
Uridine-Cytidine Kinases (UCKs): These enzymes catalyze the phosphorylation of uridine and cytidine to Uridine Monophosphate (UMP) and Cytidine Monophosphate (CMP), respectively, using ATP as the phosphate donor.[7][9] Humans have two primary isoforms, UCK1 and UCK2. UCK2 exhibits a catalytic efficiency 15-20 times higher than UCK1 and is frequently overexpressed in various cancers.[10]
-
Deoxycytidine Kinase (dCK): This enzyme is critical for phosphorylating deoxycytidine to deoxycytidine monophosphate (dCMP).[11][12] Its activity is essential for providing dCTP for DNA synthesis and for activating numerous nucleoside analog prodrugs used in anticancer and antiviral therapies.[11][12]
Once CMP and UMP are formed, they are further phosphorylated by UMP-CMP kinase and nucleoside diphosphate kinases to form their triphosphate versions, CTP and UTP.[8] The enzyme CTP Synthase (CTPS) then becomes the convergence point, converting UTP into CTP, thereby directly linking the salvage of uridine to the CTP pool.[13][14]
Regulatory Role of CTP:
The most significant role of CTP in the salvage pathway is as an allosteric inhibitor. High intracellular concentrations of CTP provide negative feedback, primarily by inhibiting CTP Synthase activity.[6][13] This mechanism prevents the overproduction of cytidine nucleotides and helps maintain a balanced ratio of pyrimidine and purine pools.[13][15] Conversely, Guanosine Triphosphate (GTP), a purine, acts as an allosteric activator of CTPS, ensuring a coordinated synthesis of both nucleotide types.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes central to the pyrimidine salvage pathway and CTP synthesis.
Table 1: Kinetic Properties of Key Human Pyrimidine Salvage and Synthesis Enzymes
| Enzyme | Substrate | K_m_ (µmol/L) | V_max_ (pmol/min) | Catalytic Efficiency (k_cat_/K_m_) (s⁻¹M⁻¹) | Reference(s) |
|---|---|---|---|---|---|
| UCK2 | Uridine | - | - | 1.2 x 10⁴ | [9] |
| Cytidine | - | - | 0.7 x 10⁴ | [9] | |
| CTPS (Activated PBMCs) | UTP | 230 ± 280 | 379 ± 90 | - | [16] |
| CTPS (Resting Cells) | UTP | 280 ± 310 | 83 ± 20 | - |[16] |
Note: Kinetic values can vary significantly based on experimental conditions, cell type, and enzyme purity. "-" indicates data not specified in the cited sources.
Table 2: Intracellular Nucleotide Concentrations
| Nucleotide | Detection Limit (pmol) | Reference(s) |
|---|---|---|
| CTP | 4.32 | [17] |
| dCTP | 15.5 | [17] |
| UTP | 4.42 | [17] |
| ATP | 2.44 | [17] |
| GTP | 2.38 |[17] |
Note: Absolute intracellular concentrations vary widely depending on the cell line, growth phase, and metabolic state.
Visualizing the Pathways and Processes
// Connections Cytidine -> UCK2 [label=" ATP", fontsize=10]; Uridine -> UCK2 [label=" ATP", fontsize=10]; Deoxycytidine -> dCK [label=" ATP", fontsize=10];
UCK2 -> CMP; UCK2 -> UMP; dCK -> dCMP;
UMP -> Kinases1; CMP -> Kinases1; dCMP -> Kinases2;
Kinases1 -> UTP; Kinases1 -> CTP; Kinases2 -> dCTP;
UTP -> CTPS [label=" Gln\n ATP", fontsize=10]; CTPS -> CTP;
CTP -> RNA_DNA; dCTP -> RNA_DNA;
// Regulation CTP -> CTPS [dir=back, color="#EA4335", style=dashed, arrowhead=tee, label=" Feedback\n Inhibition", fontcolor="#EA4335"]; } Caption: Overview of the Pyrimidine Salvage Pathway.
Experimental Protocols
This protocol is adapted from methods designed to measure the conversion of UTP to CTP by quantifying a reaction product.[16][18][19]
Objective: To determine the enzymatic activity of CTP Synthase in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Reaction buffer (e.g., 70 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Substrates: ATP, UTP, L-glutamine (freshly prepared)
-
Product for standard curve: CTP or ADP
-
LC-MS/MS system or a coupled enzyme assay system (e.g., Glutamate Dehydrogenase for glutamate detection)[18]
-
Protein quantification assay (e.g., Bradford or BCA)
Methodology:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Enzymatic Reaction:
-
Prepare a master mix in the reaction buffer containing UTP (e.g., 500 µM), ATP (e.g., 4 mM), and L-glutamine (e.g., 2 mM).
-
In a microcentrifuge tube, add 50-100 µg of cell lysate. For a negative control, use heat-inactivated lysate.
-
Pre-warm the tubes to 37°C for 5 minutes.
-
Initiate the reaction by adding the master mix. The final reaction volume is typically 50-100 µL.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes) to ensure linearity.
-
Stop the reaction by adding an equal volume of cold 0.6 M Trichloroacetic Acid (TCA) or by heat inactivation (95°C for 5 min).
-
-
Product Quantification (LC-MS/MS Method):
-
Centrifuge the stopped reaction tubes to pellet precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Use a suitable liquid chromatography method (e.g., HILIC or ion-pair reversed-phase) to separate UTP and CTP.[16]
-
Quantify the amount of CTP produced using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled CTP as an internal standard.[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CTP.
-
Calculate the rate of CTP formation (pmol/min) and normalize it to the amount of protein in the lysate (pmol/min/mg protein).
-
This protocol provides a framework for extracting and quantifying intracellular nucleotides, including CTP.[17][20][21][22]
Objective: To measure the absolute or relative concentrations of CTP and other nucleotides within a cell population.
Materials:
-
Cell culture materials
-
Ice-cold PBS
-
Extraction Solvent: 6-10% Trichloroacetic Acid (TCA), ice-cold[17][22]
-
Neutralization Solution: 5 M K₂CO₃ or a mixture of Chloroform-Trioctylamine[17][23]
-
HPLC system with a C18 reversed-phase column and UV detector[17]
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, pH ~6.9)[17]
-
Mobile Phase B: Organic/buffer mix (e.g., 30% Methanol, 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, pH ~7.0)[17]
-
Nucleotide standards (ATP, CTP, UTP, GTP, etc.)
Methodology:
-
Cell Harvesting and Quenching:
-
Count cells to ensure an accurate starting number (typically >1x10⁶ cells).
-
For suspension cells, centrifuge rapidly at 4°C. For adherent cells, aspirate media and immediately add ice-cold extraction solvent.
-
Wash the cell pellet once with a large volume of ice-cold PBS to remove extracellular contaminants.
-
-
Extraction:
-
Add a precise volume of ice-cold 6% TCA to the cell pellet. Vortex vigorously.
-
Incubate on ice for 15-20 minutes to allow for complete cell lysis and protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
-
Neutralization and Sample Preparation:
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
Neutralize the TCA by adding 5 M K₂CO₃ dropwise until the pH is between 6.5-7.5, or by extraction with a chloroform-trioctylamine solution.[17][23]
-
Centrifuge again to remove any precipitate formed during neutralization.
-
Filter the final supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions. Keep the column temperature controlled (e.g., 27°C).[17]
-
Inject the prepared sample.
-
Run a stepwise or linear gradient to separate the different nucleotide species. A typical program might start with a higher aqueous phase concentration and gradually increase the organic phase.[17]
-
Monitor the column eluent using a UV detector set to 254 nm.
-
-
Data Analysis:
-
Run a standard mix of all nucleotides of interest to determine their retention times and generate standard curves.
-
Identify and quantify the nucleotide peaks in the cell extract samples by comparing them to the standards.
-
Calculate the amount of each nucleotide (e.g., in pmol) and normalize it to the initial cell count (pmol/10⁶ cells).
-
This document is intended for research and informational purposes only. All experimental procedures should be performed in a suitable laboratory environment, adhering to all institutional and safety guidelines.
References
- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 2. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CTP synthetase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. In situ regulation of mammalian CTP synthetase by allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A fast and novel assay of CTP synthetase. Evidence for hysteretic properties of the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 | Life Science Alliance [life-science-alliance.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
The Development of Covalent Inhibitors for CTP Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) synthetase (CTPS) is a crucial enzyme in the de novo biosynthesis of pyrimidine nucleotides, catalyzing the ATP-dependent conversion of uridine triphosphate (UTP) to CTP. This function is essential for the synthesis of DNA, RNA, and phospholipids, making CTPS a critical enzyme for cell growth and proliferation.[1] The activity of CTPS is often elevated in rapidly dividing cells, such as cancer cells and activated lymphocytes, rendering it an attractive target for therapeutic intervention.[1] Covalent inhibitors, which form a stable bond with their target enzyme, offer the potential for prolonged and potent inhibition. This guide provides an in-depth overview of the development of covalent inhibitors targeting CTP synthetase, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
Covalent Inhibitors of CTP Synthetase
Several molecules have been identified as covalent inhibitors of CTP synthetase, acting through different mechanisms to irreversibly inactivate the enzyme.
-
Glutamine Analogs: 6-Diazo-5-oxo-L-norleucine (DON) and Acivicin are glutamine analogs that act as irreversible inhibitors of CTP synthetase.[2] They target the glutamine-binding site within the glutamine amidotransferase (GAT) domain of the enzyme, forming a covalent adduct with a critical cysteine residue.[3] This prevents the hydrolysis of glutamine to ammonia, which is a necessary step for the conversion of UTP to CTP.[4]
-
Thiourea Dioxide: This compound has been shown to cause rapid, time-dependent, and irreversible inactivation of E. coli CTP synthetase. It is believed to covalently modify lysine residues that are essential for the enzyme's activity. Nucleotide substrates and allosteric activators can protect the enzyme from this inactivation, suggesting that the modified residues are located at or near the active site.
-
CTP Synthetase-IN-1: This is a potent, orally active pan-inhibitor of both human CTP synthetase 1 (CTPS1) and 2 (CTPS2). While its mechanism is not explicitly described as covalent in all available literature, its high potency suggests it may have covalent binding properties or a very slow off-rate.[5]
Quantitative Data for CTP Synthetase Inhibitors
The potency of enzyme inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and for covalent inhibitors, the rate of inactivation (kinact). The following table summarizes available quantitative data for known CTP synthetase inhibitors.
| Inhibitor | Target | IC50 | Ki | kinact | kinact/Ki (M⁻¹s⁻¹) | Reference |
| CTP Synthetase-IN-1 | Human CTPS1 | 32 nM | - | - | - | [5] |
| Human CTPS2 | 18 nM | - | - | - | [5] | |
| Rat CTPS1 | 27 nM | - | - | - | [5] | |
| Rat CTPS2 | 23 nM | - | - | - | [5] | |
| Mouse CTPS1 | 26 nM | - | - | - | [5] | |
| Mouse CTPS2 | 33 nM | - | - | - | [5] | |
| DON | CTP Synthetase | - | - | - | - | Data not available |
| Acivicin | CTP Synthetase | - | - | - | - | [2] |
| Thiourea Dioxide | E. coli CTPS | - | - | - | - | Data not available |
| IQC (Isoquinoline-1-carboxylic acid) | B. subtilis CTPS | ~100 µM | - | - | - | [1] |
Experimental Protocols
CTP Synthetase Activity Assay (ADP-Glo™ Kinase Assay)
This assay determines CTP synthetase activity by measuring the amount of ADP produced, which is directly proportional to the amount of CTP synthesized.
Materials:
-
Purified CTP synthetase enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA
-
Substrates: ATP, UTP, L-glutamine
-
Allosteric activator: GTP
-
Test compounds (potential inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the CTP synthetase enzyme, UTP, L-glutamine, and GTP in the assay buffer.
-
Reaction Initiation: Add the test compound solution to the wells of the 384-well plate. Initiate the enzymatic reaction by adding the enzyme/substrate master mix. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP produced is proportional to the luminescence signal. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Kinetic Characterization of Covalent Inhibitors (Determination of k_inact and K_i)
This protocol is designed to determine the kinetic parameters that characterize the interaction of a covalent inhibitor with CTP synthetase.
Materials:
-
Purified CTP synthetase enzyme
-
Assay Buffer, Substrates, and Allosteric Activator (as above)
-
Covalent inhibitor at various concentrations
-
Spectrophotometer or plate reader capable of kinetic measurements
Procedure:
-
Progress Curve Analysis:
-
Set up a series of reactions in a clear microplate or cuvette. Each reaction should contain the enzyme, substrates (UTP, ATP, glutamine), and GTP in the assay buffer.
-
Initiate the reaction by adding the covalent inhibitor at a range of concentrations.
-
Immediately begin monitoring the reaction progress by measuring the increase in absorbance at 291 nm (corresponding to CTP formation) over time. Collect data at frequent intervals (e.g., every 30 seconds) for an extended period.
-
-
Data Analysis to Determine k_obs:
-
For each inhibitor concentration, the reaction progress curve will show an initial velocity that decreases over time as the enzyme is inactivated.
-
Fit the progress curve data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
-
Determination of k_inact and K_i:
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation: k_obs = k_inact * [I] / (K_i + [I]) where:
-
k_inact is the maximal rate of inactivation.
-
K_i is the inhibitor concentration at which the inactivation rate is half-maximal.
-
[I] is the inhibitor concentration.
-
-
The values of k_inact and K_i can be determined from the hyperbolic fit. The ratio k_inact / K_i represents the second-order rate constant for covalent modification and is a measure of the inhibitor's efficiency.
-
Visualizations
CTP Synthetase Catalytic Cycle and Inhibition
Caption: CTP Synthetase catalytic cycle and points of covalent inhibition.
Signaling Pathway: CTP Synthetase in Phospholipid Synthesis
Caption: Role of CTP Synthetase in regulating phospholipid synthesis.[6][7]
Experimental Workflow for Covalent Inhibitor Characterization
Caption: Workflow for the identification and characterization of covalent inhibitors.
Conclusion
The development of covalent inhibitors for CTP synthetase represents a promising therapeutic strategy for a range of diseases characterized by rapid cell proliferation. This guide has provided a comprehensive overview of the current landscape, including known inhibitors, their mechanisms of action, and available quantitative data. The detailed experimental protocols and visual workflows offer a practical framework for researchers engaged in the discovery and characterization of novel covalent inhibitors targeting this essential enzyme. Further research is needed to fully elucidate the kinetic parameters of known covalent inhibitors and to expand the arsenal of potent and selective compounds targeting CTP synthetase.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CTP synthetase - Wikipedia [en.wikipedia.org]
- 5. Effect of CTP synthetase regulation by CTP on phospholipid synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: CTP Synthase Inhibition for Targeting Aberrant Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cytidine Triphosphate (CTP) Synthase (CTPS) as a therapeutic target for diseases characterized by aberrant cell proliferation, such as cancer. It covers the core biology of CTPS, the mechanism of its inhibitors, quantitative efficacy data, detailed experimental protocols, and key signaling and regulatory pathways.
Introduction: The Role of CTP Synthase in Cell Proliferation
Cytidine Triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making it critical for cell growth and division.[1][2][3] The intracellular concentration of CTP is the lowest among all nucleotides, and its production is tightly regulated, representing a rate-limiting step for proliferation.[1][4]
Cells generate CTP through two main routes: the de novo synthesis pathway and the salvage pathway.[1][2][4] The de novo pathway's final and rate-limiting step is catalyzed by CTP Synthase (CTPS), which performs the ATP-dependent amination of Uridine Triphosphate (UTP) to form CTP.[1][5][6]
Humans express two CTPS isoforms, CTPS1 and CTPS2, which share over 75% amino acid identity.[4][7] While both are widely expressed, their roles can be distinct. CTPS activity is significantly elevated in rapidly proliferating tissues, especially in tumor cells, to meet the high demand for nucleic acid precursors.[1][4][8] Notably, CTPS1 has been identified as crucial for the proliferation of activated T and B lymphocytes.[2][9][10] This isoform-specific dependence makes CTPS1 a highly attractive target for treating lymphoid malignancies and autoimmune diseases, as its selective inhibition may spare other tissues where CTPS2 or the salvage pathway can compensate.[7][9]
Mechanism of Action of CTPS Inhibitors
CTPS inhibitors disrupt the de novo synthesis of CTP, leading to a depletion of the intracellular CTP pool.[5] This has profound downstream effects, particularly in cancer cells which are highly dependent on this pathway:
-
Inhibition of Nucleic Acid Synthesis: The scarcity of CTP stalls the synthesis of DNA and RNA, leading to a halt in the cell cycle and preventing proliferation.[5]
-
Induction of Apoptosis: In many cancer cell lines, particularly those of lymphoid origin, the sustained depletion of CTP induces programmed cell death (apoptosis).[9]
-
Targeting the Active Site: Inhibitors can act by binding to the active site of the enzyme, mimicking the natural substrate (UTP) or product (CTP) to competitively block the reaction.[5]
-
Allosteric Inhibition: Some compounds may bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[5]
The on-target effect of a CTPS inhibitor can be confirmed by a "cytidine rescue" experiment. Adding exogenous cytidine to the culture medium allows cells to bypass the de novo pathway by producing CTP via the salvage pathway.[9] If the inhibitor's anti-proliferative effects are reversed by cytidine, it confirms that the drug's primary mechanism is the inhibition of CTPS.[9]
Quantitative Data on CTPS Inhibitors
Several small molecule inhibitors targeting CTPS, particularly CTPS1, have been developed. Their efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce a biological process (like cell proliferation) by 50%.
| Inhibitor Name | Target(s) | Cell Lines / System | Efficacy (IC50) | Reference |
| STP-B | Selective CTPS1 | Neoplastic T-cell lines | 2 - 183 nM | [9] |
| Neoplastic B-cell lines | 3 - 356 nM (sensitive lines) | [9] | ||
| STP938 | Selective CTPS1 | T-cell and B-cell lymphoma models | Preclinical anti-tumor activity; currently in Phase 1/2 clinical trials | [7][11] |
| CPEC-TP | CTPS (non-competitive) | Bovine CTP Synthetase (in vitro) | ~6 µM | [12][13] |
| DON | Glutamine Antagonist (inhibits CTPS1) | Mantle Cell Lymphoma | Induces apoptosis and suppresses proliferation | [1] |
Signaling and Regulatory Pathways
The activity of CTP Synthase is intricately regulated by cellular metabolic states, ensuring a balanced supply of nucleotides. Understanding these pathways is crucial for developing effective inhibitors.
De Novo Pyrimidine Synthesis Pathway
CTPS catalyzes the final committed step in the de novo synthesis of pyrimidine nucleotides, converting UTP into CTP. This reaction is fundamental for providing the necessary building blocks for DNA and RNA.
Caption: Final step of de novo pyrimidine synthesis catalyzed by CTPS.
CTPS Enzymatic Regulation
The regulation of CTPS is complex, involving allosteric control, oligomerization, and feedback inhibition. The enzyme's active form is a tetramer, which assembles from inactive dimers. This assembly is promoted by the substrates ATP and UTP. The allosteric activator GTP is required for efficient activity, while the product, CTP, acts as a feedback inhibitor.
Caption: Allosteric regulation and oligomerization of CTP Synthase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CTPS inhibitors.
CTP Synthase In Vitro Activity Assay (Mass Spectrometry)
This assay quantifies the enzymatic activity of recombinant CTPS1 and CTPS2 by directly measuring CTP production.
-
Objective: To determine the IC50 of a test compound against purified CTPS1 and CTPS2.
-
Materials:
-
Recombinant human CTPS1 and CTPS2 proteins.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT.
-
Substrates: ATP, UTP, L-Glutamine, GTP.
-
Test compound (inhibitor) at various concentrations.
-
384-well plates.
-
RapidFire Mass Spectrometry system.
-
-
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the enzyme (e.g., 50 nM CTPS1).
-
Add substrates to the mixture. Final concentrations for CTPS1 could be: 120 µM ATP, 160 µM UTP, 100 µM L-Glutamine, and 60 µM GTP.[14] Note: Optimal substrate concentrations may vary and should be determined empirically, often near the Km value.
-
Dispense the reaction mixture into wells of a 384-well plate.
-
Add the test compound at a range of concentrations (e.g., 10-point serial dilution) to the wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., formic acid).
-
Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of CTP produced.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[9]
-
Cell Proliferation / Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the amount of ATP, which indicates the presence of metabolically active cells.
-
Objective: To determine the effect of a CTPS inhibitor on the proliferation of cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., JURKAT for T-cell lymphoma).[9]
-
Complete cell culture medium.
-
96-well clear-bottom white plates.
-
Test compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach and resume growth.
-
The next day, add the test compound at various concentrations in triplicate. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.[9]
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.[9]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by normalizing the data to DMSO-treated controls and fitting to a non-linear regression model.[9]
-
Experimental Workflow Visualization
The general workflow for screening and validating a potential CTPS inhibitor involves a multi-step process from initial biochemical assays to cellular confirmation.
Caption: Workflow for identification and validation of CTPS inhibitors.
Conclusion and Future Outlook
The inhibition of CTP Synthase, particularly the CTPS1 isoform, represents a highly promising and targeted approach for the treatment of cancers, especially lymphoid malignancies. The dependence of rapidly proliferating cells on the de novo nucleotide synthesis pathway creates a therapeutic window that can be exploited by selective inhibitors. Preclinical data for compounds like STP938 are compelling, and ongoing clinical trials will be crucial in validating this strategy in patients.[7][11] Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and expanding the application of CTPS inhibitors to other cancer types and diseases driven by aberrant cell proliferation.
References
- 1. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 5. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. CTP synthetase - Wikipedia [en.wikipedia.org]
- 7. Step Pharma presents promising cancer treatment - European Biotechnology Magazine [european-biotechnology.com]
- 8. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of CTP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), which converts uridine triphosphate (UTP) to CTP using glutamine as a nitrogen source in an ATP-dependent reaction.[2][3] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist and share 74% homology at the protein level.[2] While CTPS2 is ubiquitously expressed, CTPS1 expression is typically low in non-dividing cells but is significantly upregulated in proliferating cells, such as activated lymphocytes and cancer cells.[4][5] This differential expression makes CTPS1 an attractive therapeutic target for autoimmune diseases, viral infections, and various cancers.[2][6][7][8] High-throughput screening (HTS) plays a pivotal role in identifying novel and selective inhibitors of CTPS1. This document provides detailed application notes and protocols for performing HTS campaigns to discover and characterize CTP synthase inhibitors.
CTP Synthase Signaling Pathway
The synthesis of CTP is the final and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[2] The reaction is allosterically regulated by several molecules. Guanosine triphosphate (GTP) acts as an allosteric activator, enhancing glutamine hydrolysis.[2] Conversely, the product, CTP, serves as a feedback inhibitor by binding to the enzyme and impeding the binding of UTP.[2]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying CTPS inhibitors involves a primary screen of a large compound library, followed by dose-response confirmation of initial hits, and subsequent secondary assays to determine isoform selectivity and cellular activity.
Quantitative Data of Known CTP Synthase Inhibitors
The following tables summarize the inhibitory activity of known compounds against human CTPS1 and CTPS2. This data is essential for benchmarking new chemical entities discovered during HTS campaigns.
Table 1: Biochemical IC50 Values of CTP Synthase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| CTP Synthetase-IN-1 | hCTPS1 | 32 | Biochemical | [2] |
| CTP Synthetase-IN-1 | hCTPS2 | 18 | Biochemical | [2] |
| STP-B | hCTPS1 | 2 - 183 | Cell-based Proliferation | [7] |
| CTP (Feedback Inhibitor) | EcCTPS | ~370,000 | Biochemical | [9] |
Table 2: Cellular IC50 Values of CTP Synthase Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| STP-B | T-cell lines | 2 - 183 | Proliferation (CellTiter-Glo) | [7] |
| STP-B | B-cell lines | 3 - 356 | Proliferation (CellTiter-Glo) | [7] |
| STP938 | Hematological cell lines | <100 (77% of lines) | Proliferation | [10] |
Experimental Protocols
Biochemical High-Throughput Screening Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for automated HTS. The assay measures the amount of ADP produced, which is directly proportional to CTPS activity.[11][12][13]
Materials:
-
Purified recombinant human CTPS1 or CTPS2 enzyme
-
ATP, UTP, GTP, L-Glutamine
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, 0.01% Pluronic F-127
-
Compound library dissolved in DMSO
-
384-well white, opaque assay plates
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO.
-
Enzyme Preparation: Prepare a solution of CTPS1 or CTPS2 in assay buffer. The final enzyme concentration should be optimized for a robust signal-to-background ratio (e.g., 50 nM).[3][7]
-
Enzyme Addition: Add 5 µL of the enzyme solution to each well containing the compounds and incubate for 15 minutes at room temperature.
-
Substrate Mix Preparation: Prepare a substrate mix in assay buffer containing ATP, UTP, GTP, and L-Glutamine. The final concentrations in the 10 µL reaction should be optimized around the Km values (e.g., for CTPS1: 120 µM ATP, 160 µM UTP, 60 µM GTP, 100 µM L-Glutamine).[3]
-
Reaction Initiation: Add 5 µL of the substrate mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the CTPS reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Cell-Based Proliferation Assay
This protocol assesses the effect of CTP synthase inhibitors on the proliferation of cancer cell lines, such as the Jurkat T-cell line, which is sensitive to CTPS1 inhibition.[7]
Materials:
-
Jurkat cells (or other relevant cancer cell lines)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled assay plates
Protocol:
-
Cell Seeding: Seed Jurkat cells at a density of 5,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.1%. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition of cell proliferation against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytidine Rescue Experiment
This experiment is crucial to confirm that the anti-proliferative effect of a compound is due to on-target inhibition of CTP synthase.
Protocol:
-
Follow the Cell-Based Proliferation Assay protocol as described above.
-
In a parallel set of wells, add the test compounds and supplement the culture medium with a high concentration of cytidine (e.g., 200 µM).[7] Cytidine can be utilized by the pyrimidine salvage pathway to produce CTP, thus bypassing the de novo synthesis pathway.
-
After the 72-hour incubation, measure cell viability using the CellTiter-Glo® assay.
-
Data Analysis: If the addition of cytidine rescues the anti-proliferative effect of the compound, it provides strong evidence that the compound's mechanism of action is through the inhibition of CTP synthase.[7]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the high-throughput screening and characterization of CTP synthase inhibitors. The biochemical and cell-based assays are robust and adaptable for automated screening platforms. The provided quantitative data for known inhibitors will serve as a valuable reference for hit validation and lead optimization efforts. The selective inhibition of CTPS1 holds significant promise for the development of novel therapeutics for a range of diseases characterized by aberrant cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 7. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 9. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ash.confex.com [ash.confex.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols for Cell-Based Assays to Measure CTP Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The de novo synthesis of CTP is catalyzed by CTP synthetase (CTPS), which converts uridine triphosphate (UTP) to CTP.[2][3] This enzymatic step is critical for cell growth and proliferation, particularly in rapidly dividing cells like cancer cells and activated lymphocytes.[2][4] Consequently, CTPS has emerged as a promising therapeutic target for the development of anticancer, antiviral, and immunosuppressive agents.[1][2][5]
These application notes provide detailed protocols for cell-based assays designed to determine the potency of CTP synthase inhibitors. The primary methods described herein focus on assessing the impact of inhibitors on cell viability and proliferation, which are downstream consequences of CTP depletion, and on the direct measurement of intracellular CTP levels to confirm the mechanism of action.
CTP Biosynthesis Pathway and Inhibition
CTP synthase catalyzes the ATP-dependent amination of UTP to form CTP, with glutamine serving as the nitrogen donor.[3] The activity of CTPS is subject to feedback inhibition by its product, CTP, and allosteric activation by GTP.[1][6] Inhibitors of CTPS can act through various mechanisms, including competing with the substrates (UTP or ATP) at the active site or binding to allosteric sites.[2][5] In humans, two isoforms of CTPS, CTPS1 and CTPS2, exist and may have differential roles in various cell types, making isoform selectivity a key consideration in drug development.[7][8]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of CTP Inhibitors
This protocol describes a method to assess the potency of CTP inhibitors by measuring their effect on the viability of a cancer cell line (e.g., Jurkat, a T-lymphocyte cell line). The assay is based on the principle that inhibition of CTPS will lead to CTP depletion and subsequently inhibit cell proliferation and reduce cell viability.[5][9] Cell viability can be quantified using various methods, such as tetrazolium reduction assays (e.g., MTT, XTT) or luminescence-based assays that measure intracellular ATP levels.[9][10] The latter is often preferred for its high sensitivity and broad dynamic range.[11]
Materials:
-
Rapidly proliferating cancer cell line (e.g., Jurkat, ATCC TIB-152)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
This compound compounds
-
Positive control inhibitor (e.g., 3-deazauridine)[12]
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Culture: Maintain the selected cell line in complete culture medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the assay.
-
Cell Seeding: Harvest and count the cells. Dilute the cells in fresh medium to the desired seeding density and dispense into a 96-well plate (e.g., 5,000 cells in 50 µL per well).
-
Compound Preparation: Prepare a serial dilution of the test CTP inhibitors and the positive control in the culture medium. A typical concentration range might be from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used for the inhibitors).
-
Treatment: Add 50 µL of the diluted compounds to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 100 µL per well.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: a. Equilibrate the plate and the cell viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average background luminescence (wells with medium only) from all experimental wells. b. Normalize the data by setting the average signal from the vehicle-treated wells as 100% viability and the background as 0% viability. c. Plot the normalized viability (%) against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[11]
Protocol 2: Measurement of Intracellular CTP Levels by LC-MS/MS
To confirm that the observed reduction in cell viability is due to the inhibition of CTP synthesis, it is crucial to measure the intracellular concentration of CTP. This protocol outlines a method for nucleotide extraction from cells treated with a this compound, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Materials:
-
Cells and culture reagents (as in Protocol 1)
-
This compound compound
-
6-well cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solution (e.g., 80% methanol or 6% trichloroacetic acid)[13]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest (e.g., 1 x 10^6 cells per well). Allow cells to attach overnight. Treat the cells with the this compound at a relevant concentration (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
Metabolite Extraction: a. Place the 6-well plates on ice. b. Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold extraction solution to each well. d. Scrape the cells from the plate surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins. c. Carefully transfer the supernatant, which contains the nucleotides, to a new tube. d. If using trichloroacetic acid, neutralize the extract with a suitable base (e.g., 5 M K2CO3).[13] e. Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: a. Reconstitute the dried extracts in a suitable buffer for LC-MS/MS analysis. b. Analyze the samples using a validated LC-MS/MS method for the separation and quantification of CTP. A stable isotope-labeled CTP analog can be used as an internal standard for accurate quantification.[12]
-
Data Analysis: a. Calculate the concentration of CTP in each sample based on a standard curve. b. Normalize the CTP levels to the total protein content or cell number of the original sample. c. Compare the CTP levels in inhibitor-treated cells to those in vehicle-treated cells to determine the extent of CTP depletion.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different compounds and conditions.
Table 1: Potency of CTP Inhibitors in Jurkat Cells
| Compound | IC50 (µM) | 95% Confidence Interval |
| Inhibitor A | 0.52 | 0.45 - 0.60 |
| Inhibitor B | 1.28 | 1.10 - 1.49 |
| 3-deazauridine | 5.60 | 4.95 - 6.33 |
Table 2: Intracellular CTP Levels in Jurkat Cells after 24h Treatment
| Treatment | CTP Level (pmol/10^6 cells) | % of Vehicle Control |
| Vehicle (0.1% DMSO) | 150.4 ± 12.5 | 100% |
| Inhibitor A (1 µM) | 32.1 ± 4.8 | 21.3% |
| Inhibitor A (5 µM) | 8.9 ± 2.1 | 5.9% |
Logical Relationship of Assay Components
The chosen assays are designed to provide a comprehensive evaluation of a this compound's potency and mechanism of action. The cell viability assay serves as a primary screen for functional potency, while the measurement of intracellular CTP levels provides direct evidence of target engagement and mechanism.
References
- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 2. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 8. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 | Life Science Alliance [life-science-alliance.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nucleotide Metabolism Using CTP Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to CTP Synthase and its Inhibition
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][2][3] The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), which facilitates the ATP-dependent amination of uridine triphosphate (UTP).[1][3][4] This reaction is a critical rate-limiting step in pyrimidine biosynthesis.[2][3][5] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, CTPS has emerged as a promising therapeutic target.[1][5][6] Inhibiting CTPS disrupts nucleotide homeostasis, leading to cell growth arrest and apoptosis.[1][5]
There are two human isoforms of CTPS, CTPS1 and CTPS2, which share significant sequence identity but have distinct physiological roles.[2] CTPS1 is particularly important for lymphoid cell proliferation, making it a key target in hematological malignancies and autoimmune disorders.[2][5][7]
CTP synthase activity is subject to allosteric regulation. Guanosine triphosphate (GTP) acts as an allosteric activator, while the product, CTP, serves as a feedback inhibitor.[3][8]
Classes of CTP Synthase Inhibitors
CTP synthase inhibitors can be broadly categorized into two main classes:
-
Glutamine Analogs: These inhibitors, such as 6-diazo-5-oxo-L-norleucine (DON), mimic the substrate glutamine and block its hydrolysis, thereby preventing the amination of UTP.[9]
-
Nucleoside Analogs: These compounds, which include molecules like 3-deaza-uridine (3-DU) and cyclopentenyl cytosine (CPEC), act as competitive inhibitors with respect to UTP.[8][10] Gemcitabine is another example of a nucleoside analog that can lead to the depletion of the pyrimidine pool, likely through the inhibition of CTP synthase.[11]
More recently, highly selective small molecule inhibitors targeting CTPS1 over CTPS2 have been developed, offering the potential for more targeted therapies with fewer off-target effects.[5][7]
Quantitative Data on CTP Synthase Inhibitors
The following tables summarize key quantitative data for various CTP synthase inhibitors.
Table 1: IC50 Values of Selected CTP Synthase Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Conditions |
| STP-B | Human CTPS1 | Nanomolar range | Various human neoplastic cell lines |
| CTP Synthetase-IN-1 | Human CTPS1 | 32 | In vitro enzyme assay |
| CTP Synthetase-IN-1 | Human CTPS2 | 18 | In vitro enzyme assay |
| CTP Synthetase-IN-1 | Rat CTPS1 | 27 | In vitro enzyme assay |
| CTP Synthetase-IN-1 | Rat CTPS2 | 23 | In vitro enzyme assay |
| CTP Synthetase-IN-1 | Mouse CTPS1 | 26 | In vitro enzyme assay |
| CTP Synthetase-IN-1 | Mouse CTPS2 | 33 | In vitro enzyme assay |
| IQ-1 carboxylic acid (IQC) | Bacillus subtilis CTPS | - | In vitro enzyme inhibition observed |
Note: Specific IC50 values for STP-B across a panel of 199 cell lines were in the nanomolar range for the majority of lymphoid cell lines tested[7].
Table 2: Kinetic Parameters of CTP Synthase
| Enzyme Source | Substrate/Inhibitor | Km/Ki | Vmax | Conditions |
| Human Lymphocytes (Resting) | UTP | 280 ± 310 µmol/L | 83 ± 20 pmol/min | Cell lysate assay |
| Human Lymphocytes (Activated) | UTP | 230 ± 280 µmol/L | 379 ± 90 pmol/min | Cell lysate assay |
| E. coli | Glutamate γ-semialdehyde (vs. Glutamine) | Kis 0.16 ± 0.03 mM; Kii 0.4 ± 0.1 mM | - | In the presence of GTP at pH 8.0 |
| E. coli | Glutamate γ-semialdehyde (vs. Ammonia) | Ki 0.39 ± 0.06 mM | - | In the presence of GTP at pH 8.0 |
Signaling and Experimental Workflow Diagrams
De Novo Pyrimidine Synthesis Pathway
The diagram below illustrates the de novo synthesis pathway for pyrimidine nucleotides, highlighting the critical role of CTP synthase.
Caption: De Novo Pyrimidine Synthesis Pathway.
Experimental Workflow: CTP Synthase Activity Assay
This diagram outlines the general steps for measuring CTP synthase activity in cell lysates.
Caption: CTP Synthase Activity Assay Workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro CTP Synthase Activity Assay
This protocol is adapted from methods used to measure CTPS activity in cell lysates.[12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2
-
Substrate solution: UTP, ATP, L-glutamine, GTP
-
Internal standard: Stable isotope-labeled CTP
-
Quenching solution (e.g., cold perchloric acid or methanol)
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with CTP synthase inhibitors as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing reaction buffer and substrates (e.g., 1 mM UTP, 1 mM ATP, 10 mM glutamine, 0.2 mM GTP).[13]
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of cell lysate (e.g., 10-50 µg of protein) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution.
-
Add the internal standard.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
CTP Quantification by LC-MS/MS:
-
Analyze the supernatant using an LC-MS/MS system configured for nucleotide analysis.
-
Quantify the amount of CTP produced by comparing the peak area of CTP to that of the internal standard.
-
-
Data Analysis:
-
Calculate the specific activity of CTP synthase (e.g., in pmol of CTP produced per minute per mg of protein).
-
Compare the activity in inhibitor-treated samples to control samples to determine the extent of inhibition.
-
Protocol 2: Measurement of Intracellular Nucleotide Pools by HPLC
This protocol provides a general framework for the extraction and analysis of intracellular nucleotides.[14][15][16][17]
Materials:
-
Cell culture medium
-
Ice-cold PBS
-
Extraction solution: e.g., 60% methanol or cold acidic solution (e.g., 0.5 M perchloric acid)
-
Neutralization solution (if using acid extraction, e.g., K2CO3)
-
HPLC system with a suitable column (e.g., HILIC or ion-pair reversed-phase)
-
UV or MS detector
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to mid-log phase and treat with CTP synthase inhibitors for the desired duration.
-
-
Cell Harvesting and Quenching:
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells with ice-cold PBS to arrest metabolic activity.
-
-
Nucleotide Extraction:
-
Add ice-cold extraction solution to the cell pellet or plate.
-
Incubate on ice for a specified time (e.g., 30 minutes) with intermittent vortexing or scraping.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the nucleotide extract.
-
If using an acidic extraction method, neutralize the extract.
-
-
Sample Preparation:
-
Dry the nucleotide extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
Filter the reconstituted sample to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient of mobile phases.
-
Detect and quantify the nucleotides based on their retention times and peak areas compared to known standards.
-
-
Data Analysis:
-
Normalize the nucleotide levels to the cell number or total protein content.
-
Compare the nucleotide pool sizes in inhibitor-treated cells to those in control cells to assess the impact of CTP synthase inhibition on nucleotide metabolism.
-
Protocol 3: CTPS Filamentation Assay
CTP synthase can polymerize into filamentous structures, which is thought to be a mechanism for regulating its activity.[13][18]
Materials:
-
Purified CTP synthase protein
-
Polymerization buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2
-
Nucleotides (ATP, UTP, CTP, GTP)
-
Fluorometer or spectrophotometer for light scattering measurements
-
Electron microscope and reagents for negative staining
Procedure:
-
Induction of Polymerization:
-
Incubate purified CTP synthase protein in polymerization buffer at 37°C.
-
Add nucleotides to induce filament formation. For example, CTP alone can be sufficient to induce polymerization.[19]
-
-
Monitoring Filamentation:
-
Monitor the formation of filaments over time by measuring the increase in light scattering at a specific wavelength (e.g., 350 nm) in a fluorometer.
-
-
Visualization of Filaments (Optional):
-
Take aliquots of the reaction at different time points.
-
Prepare grids for negative stain electron microscopy to visualize the filaments.
-
-
Assessing the Effect of Inhibitors:
-
Perform the polymerization assay in the presence and absence of CTP synthase inhibitors to determine their effect on filament formation or disassembly.
-
Conclusion
The study of nucleotide metabolism through the inhibition of CTP synthase provides valuable insights into cellular proliferation, cancer biology, and immunology. The protocols and data presented here offer a comprehensive resource for researchers to design and execute experiments aimed at understanding the roles of CTP synthase and the effects of its inhibitors. The use of quantitative assays, coupled with the visualization of relevant pathways and workflows, will facilitate a deeper understanding of this critical area of research.
References
- 1. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Step Pharma presents promising cancer treatment - European Biotechnology Magazine [european-biotechnology.com]
- 3. CTP synthetase - Wikipedia [en.wikipedia.org]
- 4. CTP synthase activity | SGD [yeastgenome.org]
- 5. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 6. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 9. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 11. mdpi.com [mdpi.com]
- 12. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 14. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Verification Required - Princeton University Library [oar.princeton.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for CTP Inhibitor Treatment in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CTP inhibitors in preclinical cancer models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of CTP inhibitors.
Introduction to CTP Inhibition in Oncology
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, as well as for various cellular metabolic processes. Cancer cells, with their high proliferation rates, have an increased demand for CTP. This dependency makes the enzymes involved in CTP synthesis attractive targets for cancer therapy. Two key enzymes that have been the focus of inhibitor development are CTP synthase 1 (CTPS1) and Translationally Controlled Tumor Protein (TCTP).
CTP Synthase 1 (CTPS1): This enzyme catalyzes the final step in the de novo synthesis of CTP. Inhibition of CTPS1 has shown promise in treating hematological malignancies and solid tumors by inducing apoptosis and cell cycle arrest.[1][2]
Translationally Controlled Tumor Protein (TCTP): While not a direct enzyme in CTP synthesis, TCTP is a multifunctional protein involved in cell growth, proliferation, and apoptosis.[3] Inhibitors of TCTP, such as Dihydroartemisinin (DHA), have demonstrated anti-cancer activity by promoting apoptosis and inhibiting metastasis.[2][4]
CTP Inhibitor Treatment in Hematological Malignancies
CTPS1 Inhibition in Mantle Cell Lymphoma (MCL)
Selective inhibitors of CTPS1 have demonstrated significant anti-tumor activity in preclinical models of Mantle Cell Lymphoma (MCL), a type of B-cell non-Hodgkin lymphoma. The CTPS1 inhibitor STP938 (Dencatistat) has shown both single-agent efficacy and synergistic effects when combined with the BCL2 inhibitor venetoclax.[5][6][7] Another selective CTPS1 inhibitor, STP-B, has also been shown to be highly effective in aggressive MCL models.[8]
Signaling Pathway of CTPS1 Inhibition in MCL
References
- 1. labiotech.eu [labiotech.eu]
- 2. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalononcology.org [journalononcology.org]
- 4. Step Pharma announces publication in Haematologica of key data supporting CTPS1 inhibition as a therapeutic target in blood cancer - Step Pharma [step-ph.com]
- 5. Herbal Medicine Dihydroartemisinin Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroartemisinin inhibits TCTP-dependent metastasis in gallbladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CTP Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) synthase (CTPS) is a critical enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the formation of CTP from uridine triphosphate (UTP).[1][2] Its role in DNA and RNA synthesis makes it a compelling target for the development of therapeutics for various diseases, including cancer and autoimmune disorders.[3][4][5][6] Assessing whether a potential inhibitor interacts with and modulates the activity of CTPS within a cellular context—a process known as target engagement—is a crucial step in the drug discovery pipeline.[7][8] These application notes provide detailed methodologies for evaluating CTP inhibitor target engagement using biochemical assays, cellular thermal shift assays (CETSA), and mass spectrometry-based approaches.
CTP Synthase Signaling Pathway
CTP synthase catalyzes the ATP-dependent conversion of UTP to CTP, utilizing either ammonia or glutamine as a nitrogen source.[9] The enzyme is a homotetramer, with each monomer containing a glutamine amidotransferase (GAT) domain and a synthase domain.[1] The activity of CTPS is allosterically regulated by GTP, which acts as an activator, and is subject to feedback inhibition by the product, CTP.[2][10]
Caption: CTP Synthase signaling pathway and points of inhibition.
I. Biochemical Assays for CTP Synthase Activity
Biochemical assays directly measure the enzymatic activity of purified CTPS and the effect of inhibitors. A common method involves quantifying the production of CTP from UTP.
Experimental Protocol: CTP Synthase Activity Assay
This protocol is adapted from methodologies described for human and E. coli CTPS.[1][10]
Materials:
-
Purified recombinant human CTPS1 or CTPS2
-
Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 10 mM DTT
-
Substrates: UTP, ATP, L-glutamine
-
Allosteric Activator: GTP
-
This compound (test compound)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 291 nm
-
High-Performance Liquid Chromatography (HPLC) system (for validation)
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified CTPS in assay buffer. The final concentration may range from 0.5 to 2.5 µM.[1]
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, substrates, and the allosteric activator. Final concentrations are typically 0.6 mM UTP, 1.5 mM ATP, 10 mM L-glutamine, and 0.2 mM GTP.[1]
-
Inhibitor Addition: Add the this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Pre-warm the reaction mixture and a separate enzyme solution to 37°C. Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 0.1 M HCl) or by heat inactivation at 95°C for 3 minutes.[10]
-
CTP Quantification:
-
Data Analysis: Calculate the rate of CTP formation. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| K_m (UTP) | Resting human PBMCs | 280 ± 310 µmol/L | [11] |
| K_m (UTP) | Activated human PBMCs | 230 ± 280 µmol/L | [11] |
| V_max | Resting human PBMCs | 83 ± 20 pmol/min | [11] |
| V_max | Activated human PBMCs | 379 ± 90 pmol/min | [11] |
II. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[12][13] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[12][14]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Experimental Protocol: CETSA for CTPS Target Engagement
This protocol provides a general framework for performing CETSA to assess this compound binding to CTPS in intact cells.[12][13][14]
Materials:
-
Cell line of interest (e.g., Jurkat cells)[3]
-
Cell culture medium and reagents
-
This compound (test compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., liquid nitrogen, water bath)
-
High-speed centrifuge
-
Reagents and equipment for protein quantification (e.g., Western blotting, ELISA, or mass spectrometry)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the this compound at various concentrations or with a vehicle control for a specified duration (e.g., 1-2 hours).
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells by centrifugation and wash with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
-
Thermal Challenge:
-
Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 37°C to 70°C) for a fixed time (e.g., 3 minutes). Include a non-heated control at 37°C.[15]
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]
-
-
Quantification of Soluble CTPS:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble CTPS in each sample using a suitable protein detection method:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for CTPS.[13]
-
Mass Spectrometry: Analyze the proteome-wide thermal stability of proteins.
-
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble CTPS as a function of temperature to generate a melting curve.
-
The binding of the inhibitor will result in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift indicates the extent of target engagement.
-
III. Mass Spectrometry-Based Target Engagement
Mass spectrometry (MS) offers a highly sensitive and specific method for quantifying target engagement, particularly for covalent inhibitors.[16][17] This can be achieved by measuring the amount of unbound (free) target protein before and after inhibitor treatment.
Experimental Protocol: Targeted Mass Spectrometry for CTPS Engagement
This protocol outlines a targeted MS approach to quantify the level of CTPS engagement by a covalent inhibitor.[16][18]
Materials:
-
Cell or tissue samples treated with a covalent this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein concentration determination (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Stable isotope-labeled internal standard peptides for CTPS
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Lyse the treated cells or tissues and determine the total protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Quantification:
-
Spike the digested samples with a known amount of stable isotope-labeled internal standard peptides corresponding to unique peptides of CTPS.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS using a targeted method such as parallel reaction monitoring (PRM).[16]
-
-
Data Analysis:
-
Quantify the amount of the endogenous CTPS peptide (representing the unbound protein) relative to the internal standard.
-
Compare the amount of unbound CTPS in treated samples to that in vehicle-treated controls to determine the percentage of target engagement.
-
Quantitative Data from MS-based Approaches
| Parameter | Method | Sample Type | Finding | Reference |
| Wild-type RAS | FAIMS-PRM MS | FFPE non-small cell lung cancer tumors | 622-2525 amol/µg | [16] |
| RASG12C mutant | FAIMS-PRM MS | FFPE non-small cell lung cancer tumors | 127-2012 amol/µg | [16] |
Note: The data above for RAS proteins is provided as an example of the quantitative capabilities of targeted mass spectrometry for measuring protein levels in tissues, which is analogous to the approach for CTPS.
Logical Relationship Diagram
Caption: Relationship between methodologies for assessing target engagement.
References
- 1. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 5. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of filament-forming CTP synthases from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry for Drug-Protein Interaction Studies | Aragen [aragen.com]
Application Notes: Modulating CRISPR-Cas9 Gene Editing Outcomes with a CTP Inhibitor
Introduction
The CRISPR-Cas9 system has become a powerful tool for genome editing, enabling targeted modifications to the DNA of living organisms. The system relies on a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's natural DNA repair mechanisms then resolve this break through one of two major pathways: the error-prone non-homologous end joining (NHEJ) pathway, which often results in insertions or deletions (indels), or the more precise homology-directed repair (HDR) pathway, which can be harnessed to integrate specific nucleotide changes from a donor template.
The efficiency of HDR is often low compared to NHEJ, representing a significant challenge for precise gene editing applications.[1] A growing body of evidence suggests that the cellular environment, including the availability of nucleotide precursors, can influence the choice and fidelity of the DNA repair pathway.[2][3] Cytidine triphosphate (CTP) is an essential precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis during HDR.[4] Inhibiting CTP synthase (CTPS), the enzyme responsible for the de novo synthesis of CTP, can lead to an imbalance in the cellular dNTP pool.[5][6] This application note explores the rationale and provides a protocol for using a CTP inhibitor to modulate the outcomes of CRISPR-Cas9 gene editing, potentially influencing the balance between HDR and NHEJ and affecting the fidelity of DNA repair.
Principle
CTP synthase catalyzes the conversion of uridine triphosphate (UTP) to CTP.[5] Inhibition of this enzyme is expected to lower the intracellular concentration of CTP and, consequently, dCTP.[5] An imbalanced dNTP pool can induce replication stress and has been shown to be mutagenic by reducing the fidelity of DNA polymerases.[4][7] In the context of CRISPR-Cas9, a reduction in the available dCTP pool could potentially:
-
Influence HDR efficiency: The requirement for DNA synthesis during HDR makes this pathway sensitive to dNTP availability. A dCTP deficit might stall or reduce the efficiency of HDR.
-
Affect NHEJ outcomes: While NHEJ is generally considered to be less dependent on de novo DNA synthesis than HDR, some level of DNA synthesis can occur during the processing of DNA ends. Altering the dNTP pool could therefore also influence the pattern of indels generated by NHEJ.
-
Modulate editing fidelity: Imbalanced dNTP pools can increase the rate of misincorporation by DNA polymerases involved in the repair process.[2] This could lead to an increased frequency of unintended mutations at the target site.
By treating cells with a this compound during CRISPR-Cas9 editing, researchers can investigate the impact of dNTP pool modulation on gene editing outcomes.
Quantitative Data Summary
The following table presents hypothetical data from an experiment designed to assess the effect of a this compound on CRISPR-Cas9 mediated editing of a target locus in HEK293T cells.
| Treatment Group | On-Target Editing Efficiency (%) (T7E1 Assay) | Homology-Directed Repair (HDR) Frequency (%) | Off-Target Site 1 Editing Frequency (%) | Off-Target Site 2 Editing Frequency (%) | Cell Viability (%) |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 8.5 ± 1.2 | 2.1 ± 0.4 | 1.5 ± 0.3 | 98.2 ± 1.5 |
| This compound (1 µM) | 42.8 ± 2.9 | 5.2 ± 0.9 | 2.5 ± 0.5 | 1.8 ± 0.4 | 95.4 ± 2.1 |
| This compound (5 µM) | 38.5 ± 3.5 | 2.1 ± 0.6 | 3.2 ± 0.6 | 2.4 ± 0.5 | 88.7 ± 3.2 |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: HEK293T cells are commonly used for CRISPR-Cas9 experiments due to their high transfection efficiency.
-
Culture Conditions: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 2 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection.
-
This compound Preparation: Prepare a stock solution of the this compound (e.g., a specific CTPS1/2 inhibitor) in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM and 5 µM).
-
Treatment: 4-6 hours post-transfection (see Protocol 2), replace the medium with fresh medium containing the this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours before harvesting for analysis.
2. CRISPR-Cas9 Transfection
-
Components:
-
Cas9 nuclease plasmid (e.g., pX459)
-
sgRNA expression plasmid targeting the gene of interest
-
(For HDR experiments) Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template with the desired modification.
-
-
Transfection Reagent: Use a commercially available transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Complex Formation: In separate tubes, dilute the plasmids and the transfection reagent in Opti-MEM. Combine the diluted DNA with the diluted transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the DNA-lipid complexes dropwise to the cells.
3. Genomic DNA Extraction and Analysis
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them.
-
Genomic DNA Extraction: Extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) following the manufacturer's protocol.
-
On-Target Analysis (T7E1 Assay):
-
Amplify the target genomic region by PCR using primers flanking the target site.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The percentage of cleaved DNA represents the editing efficiency.
-
-
HDR Frequency Analysis (Sanger Sequencing or NGS):
-
Amplify the target region by PCR.
-
For Sanger sequencing, clone the PCR products into a vector and sequence individual clones to determine the frequency of HDR events.
-
For Next-Generation Sequencing (NGS), perform deep sequencing of the PCR amplicons to quantify the percentage of reads that contain the desired HDR-mediated modification.
-
-
Off-Target Analysis:
Visualizations
Caption: this compound signaling pathway in the context of DNA repair.
Caption: Experimental workflow for this compound application in CRISPR editing.
Caption: Logical relationship of CTP inhibition and CRISPR outcomes.
References
- 1. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? [mdpi.com]
- 2. Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Balance: dNTPs and the Maintenance of Genome Stability [mdpi.com]
- 4. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Genome-wide analysis of the specificity and mechanisms of replication infidelity driven by imbalanced dNTP pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 10. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 11. idtdna.com [idtdna.com]
Application Notes and Protocols for Characterizing CTP Inhibitor Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine triphosphate (CTP) synthase (CTPS) is a crucial enzyme in the de novo biosynthesis of pyrimidine nucleotides. It catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor. As CTP is an essential precursor for the synthesis of DNA, RNA, and various phospholipids, CTPS plays a vital role in cell proliferation and survival. Consequently, CTPS has emerged as an attractive therapeutic target for the development of novel anti-cancer and anti-inflammatory agents.
The characterization of the kinetic properties of CTPS inhibitors is paramount in the drug discovery process. Understanding how an inhibitor interacts with the enzyme, its potency, and its mechanism of action provides critical insights for lead optimization and the development of effective therapeutics. These application notes provide detailed protocols for key biochemical assays used to characterize the kinetics of CTP synthase inhibitors.
CTP Synthase Signaling and Regulation
The activity of CTP synthase is tightly regulated through a combination of substrate availability, allosteric regulation, and post-translational modifications. The enzyme typically exists as a dimer in its inactive state and forms an active tetramer in the presence of its substrates, ATP and UTP. The product, CTP, acts as a feedback inhibitor by competing with UTP. Additionally, GTP serves as an allosteric activator.
Caption: CTP Synthase Regulation Pathway.
Experimental Workflow for CTP Inhibitor Characterization
A systematic approach is essential for the comprehensive kinetic characterization of CTP synthase inhibitors. The following workflow outlines the key stages, from initial screening to detailed mechanistic studies.
Caption: this compound Characterization Workflow.
Data Presentation: Quantitative Comparison of CTP Inhibitors
The following tables summarize key kinetic parameters for the characterization of CTP synthase inhibitors.
Table 1: Inhibitor Potency (IC50 and Ki)
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Reference |
| CTP Synthetase-IN-1 | Human CTPS1 | Biochemical | 32 | - | - | [1] |
| CTP Synthetase-IN-1 | Human CTPS2 | Biochemical | 18 | - | - | [1] |
| CTP Synthetase-IN-1 | Rat CTPS1 | Biochemical | 27 | - | - | [1] |
| CTP Synthetase-IN-1 | Rat CTPS2 | Biochemical | 23 | - | - | [1] |
| CTP Synthetase-IN-1 | Mouse CTPS1 | Biochemical | 26 | - | - | [1] |
| CTP Synthetase-IN-1 | Mouse CTPS2 | Biochemical | 33 | - | - | [1] |
| CTP | E. coli CTPS | Biochemical | 330,000 | 110,000 | Competitive with UTP | [2][3] |
Table 2: Enzyme Kinetic Parameters (Km and Vmax)
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min) | Conditions | Reference |
| Human Lymphocytes (resting) | UTP | 280 ± 310 | 83 ± 20 | Cell Lysate | [4] |
| Human Lymphocytes (activated) | UTP | 230 ± 280 | 379 ± 90 | Cell Lysate | [4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CTP Synthase Activity
This protocol describes a continuous spectrophotometric assay to measure CTP synthase activity by monitoring the increase in absorbance at 291 nm, which corresponds to the formation of CTP.
Materials:
-
Purified CTP synthase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
UTP stock solution
-
ATP stock solution
-
L-glutamine stock solution
-
GTP stock solution
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 291 nm
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, UTP, L-glutamine, and GTP at their final desired concentrations. For example, a standard reaction could contain 2 mM ATP, 2 mM UTP, 2 mM L-glutamine, and 0.1 mM GTP.[5]
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all reactions and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup:
-
To each well of the 96-well plate, add a specific volume of the inhibitor dilution (or solvent control).
-
Add the reaction mixture to each well.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction: Add a specific amount of purified CTP synthase to each well to initiate the reaction. The final enzyme concentration should be optimized to ensure a linear reaction rate for the desired duration.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 291 nm over time using the spectrophotometer. Collect data points at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the inhibitor concentrations to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response equation.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of one substrate (e.g., UTP) while keeping the other substrates and the inhibitor at fixed concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[3]
-
Protocol 2: LC-MS/MS-Based Assay for CTP Quantification
This protocol provides a highly sensitive and specific method for quantifying CTP production by CTP synthase using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified CTP synthase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 5 mM KCl, 1 mM DTT
-
Substrates: ATP, UTP, L-glutamine, GTP
-
Test inhibitor compound
-
Internal Standard (IS): A stable isotope-labeled CTP analog (e.g., ¹³C₉,¹⁵N₃-CTP)
-
Quenching Solution: Cold 70% methanol or perchloric acid
-
LC-MS/MS system (including a suitable HPLC column for nucleotide separation)
-
Mobile Phases for LC
Procedure:
-
Enzyme Reaction:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 1-3), but in microcentrifuge tubes.
-
Initiate the reaction by adding CTP synthase.
-
Incubate the reaction at the desired temperature for a fixed period (e.g., 30 minutes).
-
-
Reaction Quenching: Stop the reaction by adding a specific volume of cold quenching solution. This will precipitate the enzyme and halt the reaction.
-
Sample Preparation:
-
Add the internal standard to each sample.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a solvent compatible with the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analytes using a suitable HPLC gradient.
-
Detect and quantify CTP and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CTP.
-
Calculate the concentration of CTP produced in each sample by normalizing the CTP peak area to the internal standard peak area and comparing it to the standard curve.
-
Determine inhibitor potency (IC50) and mechanism of inhibition as described in Protocol 1.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to CTP synthase.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified CTP synthase
-
Test inhibitor compound
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running Buffer: A suitable buffer that maintains enzyme stability and activity (e.g., HBS-EP+ buffer).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject a solution of purified CTP synthase over the activated surface to covalently immobilize the enzyme.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor compound in the running buffer.
-
Inject the inhibitor solutions over the immobilized CTP synthase surface at a constant flow rate. This is the association phase.
-
After the association phase, switch back to flowing only the running buffer over the surface. This is the dissociation phase.
-
-
Data Collection: The SPR instrument will record the change in the refractive index at the sensor surface in real-time, generating a sensorgram that shows the association and dissociation phases.
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgram to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes that occur upon the binding of an inhibitor to CTP synthase, providing information on the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified CTP synthase
-
Test inhibitor compound
-
Dialysis buffer (identical to the buffer used for dissolving the inhibitor)
Procedure:
-
Sample Preparation:
-
Dialyze the purified CTP synthase extensively against the chosen experimental buffer.
-
Dissolve the inhibitor compound in the same dialysis buffer.
-
-
ITC Experiment:
-
Load the CTP synthase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the desired experimental temperature.
-
Perform a series of small, sequential injections of the inhibitor into the CTP synthase solution.
-
-
Data Collection: The ITC instrument measures the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
-
ΔG = -RT * ln(KA), where KA = 1/KD
-
ΔG = ΔH - TΔS
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 4. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTP Inhibitors in Combination Chemotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) synthase 1 (CTPS1) has emerged as a compelling therapeutic target in oncology, particularly for hematological malignancies. CTPS1 catalyzes the rate-limiting step in the de novo pyrimidine synthesis pathway, providing the CTP necessary for DNA and RNA synthesis.[1][2] Rapidly proliferating cancer cells, especially those of lymphoid origin, exhibit a strong dependence on this pathway, making CTPS1 an attractive target for inhibition.[3][4][5] Small molecule inhibitors of CTPS1, such as STP-B and dencatistat (STP938), have shown potent single-agent activity in preclinical models and are currently in clinical development.[1][6]
A growing body of evidence suggests that the therapeutic potential of CTPS1 inhibitors can be significantly enhanced through combination with other targeted agents. By creating specific cellular vulnerabilities, CTPS1 inhibition can synergize with drugs that target complementary pathways, such as apoptosis regulation and the DNA damage response (DDR). These application notes provide an overview of the preclinical data and protocols for two such promising combination strategies.
Combination Strategy 1: CTPS1 Inhibition with BCL2 Inhibition
Rationale: A key mechanism of synergy involves the B-cell lymphoma 2 (BCL2) family of proteins, which regulate apoptosis. The CTPS1 inhibitor STP-B has been shown to synergize with the BCL2 inhibitor venetoclax in aggressive mantle cell lymphoma (MCL) models.[1][3] The proposed mechanism is that CTPS1 inhibition leads to a rapid arrest in the early S-phase of the cell cycle and suppresses the translation of the anti-apoptotic protein MCL1.[1] This reduction in MCL1 shifts the balance towards apoptosis, sensitizing the cancer cells to the direct inhibition of BCL2 by venetoclax.
Quantitative Data
Table 1: In Vitro Efficacy of CTPS1 Inhibitor (STP-B) and Venetoclax in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Treatment | Concentration Range | Time Point | Assay | Synergy Score (Bliss) | Reference |
|---|---|---|---|---|---|---|
| MCL Cell Lines | STP-B | 1 - 3,000 nM | 24, 48, 72h | Cell Viability (CellTiter-Glo) | Calculated | [3] |
| Venetoclax | 0.25 - 3,000 nM | |||||
| Combination | As above |
| MCL Cell Lines | STP-B + Venetoclax | Not Specified | 24, 48, 72h | Apoptosis (Annexin V) | Synergistic cell death |[1][3] |
Table 2: In Vivo Efficacy of CTPS1 Inhibitor (STP-B) and Venetoclax Combination
| Animal Model | Treatment Group | Dosing | Study Duration | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| Venetoclax-resistant Z138 Xenograft | Control | Vehicle | 17 days | Tumor Growth | 100% (normalized) | [3] |
| Venetoclax | Not Specified | 17 days | Tumor Growth | Limited inhibition | [3] | |
| STP-B | Not Specified | 17 days | Tumor Growth | 71% inhibition vs. control | [3] |
| | STP-B + Venetoclax | Not Specified | 17 days | Tumor Growth | 87% inhibition vs. control |[3] |
Signaling Pathway
Caption: CTPS1 and BCL2 inhibitor synergy pathway.
Combination Strategy 2: CTPS1 Inhibition with DNA Damage Response (DDR) Inhibition
Rationale: CTPS1 inhibition, by depleting the CTP pool, induces replication stress and leads to an accumulation of DNA double-strand breaks.[7] This, in turn, activates the DNA damage response (DDR) pathway, particularly through the ATR-CHK1 axis, as a survival mechanism.[8][9] This induced dependency creates a synthetic lethal interaction when combined with inhibitors of key DDR proteins like ATR, CHEK1, or WEE1. The combination prevents cancer cells from repairing the DNA damage caused by CTP depletion, leading to synergistic cell death.[7] This strategy has shown promise in multiple myeloma and MYC-amplified medulloblastoma.[7][8][9]
Quantitative Data
Table 3: In Vitro Efficacy of CTPS1 Inhibitor (STP938/STP-B) in Myeloma Cell Lines
| Cell Line Type | Treatment | IC50 Range (Single Agent) | Combination Effect with ATRi/CHEK1i/WEE1i | Reference |
|---|---|---|---|---|
| Sensitive Myeloma (6/12 lines) | STP938 | 19 - 128 nM | Synergistic growth inhibition and apoptosis | [7][8] |
| Resistant Myeloma (6/12 lines) | STP938 | > 1 µM | Synergistic activity observed in resistant lines |[7][8] |
Table 4: In Vivo Efficacy of CTPS1 Inhibition with CHK1 Inhibition
| Animal Model | Treatment Group | Outcome | Reference |
|---|
| Medulloblastoma Xenograft | CTPS1 inhibition (JHU083) + CHK1 inhibition (prexasertib) | Increased survival, decreased proliferation, increased apoptosis |[9] |
Signaling Pathway
Caption: CTPS1 and DDR inhibitor synthetic lethality pathway.
Experimental Protocols & Workflow
Experimental Workflow Diagram
Caption: General workflow for combination chemotherapy studies.
Protocol 1: In Vitro Cell Viability (Luminescence-Based Assay)
This protocol is adapted for a 96-well plate format using an ATP-based luminescence assay like CellTiter-Glo®.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CTPS1 inhibitor and combination drug(s)
-
CellTiter-Glo® Reagent[4]
-
Luminometer
Procedure:
-
Cell Seeding: Suspend cells in complete culture medium and seed into opaque-walled 96-well plates at a pre-determined optimal density. Include wells with medium only for background measurement.[10]
-
Incubation: Incubate plates overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
Drug Preparation: Prepare serial dilutions of the CTPS1 inhibitor and the combination drug in culture medium.
-
Treatment: Add the single agents and combinations to the designated wells according to a dose-response matrix. Ensure appropriate vehicle controls are included.
-
Incubation: Return plates to the incubator for the desired time points (e.g., 24, 48, 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4]
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate luminometer.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to vehicle-treated controls and calculate IC50 values. Use software like SynergyFinder to calculate synergy scores (e.g., Bliss, Loewe) from the combination data.
Protocol 2: In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells (from culture flasks or 6-well plates)
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer[2]
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for the desired duration, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, neutralize, and combine with the supernatant.
-
Washing: Wash cells twice with cold PBS by centrifuging at ~300-600 x g for 5 minutes and resuspending the pellet.[1][2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the efficacy of a combination therapy in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or NOD-SCID)
-
Cancer cell line for implantation
-
Sterile PBS and/or Matrigel/BME[12]
-
Calipers for tumor measurement
-
Test compounds and vehicle solutions
Procedure:
-
Cell Preparation: Harvest cultured cancer cells and resuspend in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1-10 x 10⁶ cells per injection).[12]
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[7]
-
Tumor Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[13]
-
Randomization: When tumors reach a predetermined average size (e.g., 70-300 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, CTPS1 inhibitor alone, Combination Partner alone, Combination).[7]
-
Treatment: Administer the drugs and/or vehicle according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Monitor animal weight and overall health throughout the study.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group. Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines, animal models, and reagents. Always adhere to institutional guidelines for animal care and use.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. biorxiv.org [biorxiv.org]
- 6. Combined inhibition of CTPS1 and ATR is a metabolic vulnerability in p53‐deficient myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. biorxiv.org [biorxiv.org]
- 9. bosterbio.com [bosterbio.com]
- 10. scribd.com [scribd.com]
- 11. promega.com [promega.com]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing CTP Synthase Inhibitors for the Investigation of DNA Damage Response Pathways
Introduction
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, as well as for various metabolic processes such as phospholipid synthesis.[1] The de novo synthesis of CTP is catalyzed by the rate-limiting enzyme CTP synthase (CTPS), which converts uridine triphosphate (UTP) to CTP.[2][3] Proliferating cells, particularly cancer cells, exhibit high CTPS activity to meet the demands of nucleic acid replication.[1][4]
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity.[5] A major source of endogenous DNA damage is replication stress, which arises from the stalling or collapse of DNA replication forks.[6][7] Depletion of nucleotide pools is a primary cause of replication stress.[6][7] Therefore, inhibiting CTPS provides a powerful and specific method to deplete cellular CTP pools, induce replication stress, and investigate the ensuing DDR pathways, most notably the ATR-CHK1 signaling cascade.[8]
This document provides detailed protocols and applications for using CTPS inhibitors as research tools to probe the mechanisms of the DNA damage response.
Mechanism of Action: CTPS Inhibition and DDR Activation
CTPS inhibitors, such as the glutamine analog Acivicin or the more recent selective inhibitor STP938, block the synthesis of CTP.[9][10][11] The resulting depletion of the cellular CTP pool leads to an imbalance in the deoxynucleotide triphosphate (dNTP) ratio, which is a potent trigger of replication stress.[6][8][12]
The key consequences of CTP depletion are:
-
Replication Fork Stalling: DNA polymerases require a balanced supply of all four dNTPs. A shortage of dCTP causes the polymerase to stall, uncoupling its activity from the replicative helicase.
-
Exposure of Single-Stranded DNA (ssDNA): As the helicase continues to unwind the DNA ahead of the stalled polymerase, long stretches of ssDNA are exposed.
-
ATR Kinase Activation: This exposed ssDNA is rapidly coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the master DDR kinase, Ataxia Telangiectasia and Rad3-related (ATR).[5]
-
CHK1 Phosphorylation: Activated ATR phosphorylates a multitude of downstream targets, most prominently the checkpoint kinase 1 (CHK1) at Serine 345.[13][14] This phosphorylation event initiates a signaling cascade that arrests the cell cycle, stabilizes the stalled replication fork, and promotes DNA repair.[14]
Application 1: Analysis of Replication Stress and DDR Signaling
CTPS inhibitors serve as reliable tools to induce replication stress and analyze the activation of the ATR-CHK1 pathway. Key assays include Western blotting for DDR protein phosphorylation and immunofluorescence for visualizing DNA damage foci.
Experimental Workflow: DDR Analysis
Protocol 1: Western Blot for Phosphorylated DDR Markers
This protocol details the detection of phosphorylated CHK1 (Ser345) and H2AX (Ser139, known as γH2AX) as markers of ATR pathway activation.
Materials:
-
Cell culture reagents and plates
-
CTPS Inhibitor (e.g., Acivicin)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Rabbit anti-CHK1, Mouse anti-γH2AX, Rabbit anti-H2AX, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the CTPS inhibitor (e.g., 1, 5, 10 µM Acivicin) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Place culture plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[15][16]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's protocol.[15]
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[13]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with primary antibody (e.g., anti-p-CHK1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][15]
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000) for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[15]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphoprotein signal to its corresponding total protein or the loading control.[15]
Protocol 2: Immunofluorescence (IF) for γH2AX and RPA Foci
This protocol allows for the visualization and quantification of DNA damage foci within the nucleus.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
CTPS Inhibitor
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (0.5% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibodies: Mouse anti-γH2AX, Rabbit anti-RPA32
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Seed cells on sterile coverslips in 24-well plates. Treat with the CTPS inhibitor as described in the Western Blot protocol.
-
Fixation: Aspirate the media and gently wash once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[17]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[18]
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature to allow antibody access to the nucleus.[19]
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour to reduce non-specific antibody binding.[17]
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-γH2AX at 1:500) in Blocking Buffer. Aspirate the blocking solution and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.[17][18]
-
Washing and Secondary Antibody: Wash three times with PBS. Incubate with appropriately diluted fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[17]
-
Mounting: Wash three times with PBS, with the final wash containing DAPI to counterstain the nuclei. Mount the coverslips onto glass slides using mounting medium.[18]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. A cell is considered positive if it contains a set number of distinct foci (e.g., >5). Calculate the percentage of positive cells from at least 100-200 cells per condition.
Quantitative Data Summary
| Treatment Group | p-CHK1 (Fold Change vs. Control) | % of γH2AX Foci-Positive Cells | % of RPA Foci-Positive Cells |
| Vehicle Control | 1.0 | 4% | 2% |
| CTPS Inhibitor (Low Dose) | 4.5 | 35% | 28% |
| CTPS Inhibitor (High Dose) | 9.2 | 78% | 65% |
| Positive Control (Hydroxyurea) | 8.5 | 85% | 75% |
Application 2: Sensitizing Cancer Cells to DNA Damaging Agents
A key application of DDR research is in cancer therapy. By inducing replication stress, CTPS inhibitors can create a synthetic lethal interaction with other DNA damaging agents (e.g., PARP inhibitors, cisplatin) or radiation, enhancing their cancer-killing efficacy.
Experimental Workflow: Drug Synergy Assay
Protocol 3: Cell Viability and Drug Synergy Assay
This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) and assess synergy.[20]
Materials:
-
Cancer cell lines and culture reagents
-
Opaque-walled 96-well plates suitable for luminescence
-
CTPS Inhibitor ("Drug A")
-
DNA damaging agent, e.g., Cisplatin ("Drug B")
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate overnight.
-
Drug Preparation: Prepare 2x concentrated serial dilutions of Drug A and Drug B in culture medium.
-
Treatment:
-
Single Agent: Treat wells with serial dilutions of Drug A or Drug B alone.
-
Combination: Treat wells with a combination of Drug A and Drug B, typically at a constant ratio (e.g., a fixed ratio around their individual IC50 values).
-
Controls: Include wells with vehicle control (DMSO) for 100% viability and wells with medium only for background.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C.[15]
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).[20]
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot dose-response curves and calculate the IC50 value for each drug alone and in combination using software like GraphPad Prism.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[21] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[21]
-
Quantitative Data Summary: Synergy Analysis
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| OVCAR-3 | Cisplatin Alone | 8.5 | - | - |
| CTPS Inhibitor Alone | 2.1 | - | - | |
| Cisplatin + CTPS Inhibitor | 2.3 (Cisplatin) | 0.45 | Synergistic | |
| PANC-1 | Gemcitabine Alone | 0.5 | - | - |
| CTPS Inhibitor Alone | 1.8 | - | - | |
| Gemcitabine + CTPS Inhibitor | 0.1 (Gemcitabine) | 0.38 | Synergistic | |
| ED50: Effective dose that inhibits 50% of cell growth. |
Conclusion
CTP synthase inhibitors are invaluable tools for researchers in the fields of DNA damage, cancer biology, and drug development. By specifically depleting cellular CTP pools, these compounds provide a controlled method to induce replication stress, enabling detailed investigation of the ATR-CHK1 signaling pathway. Furthermore, their ability to sensitize cancer cells to conventional genotoxic therapies highlights a promising translational application, making them crucial for both fundamental research and the development of novel anti-cancer strategies.
References
- 1. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 2. CTP synthase 2 predicts inferior survival and mediates DNA damage response via interacting with BRCA1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Causes and Consequences of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 11. Acivicin | C5H7ClN2O3 | CID 294641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CTP Inhibitor Concentration for Cell Culture
Welcome to the technical support center for optimizing Cytidine Triphosphate (CTP) inhibitor concentration in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use CTP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CTP synthase (CTPS) inhibitors?
A1: CTP synthase (CTPS) inhibitors block the activity of the CTPS enzyme, which is crucial for the de novo biosynthesis of nucleotides. This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), an essential building block for DNA and RNA synthesis. By inhibiting CTPS, these compounds decrease the intracellular levels of CTP, thereby halting the growth and proliferation of rapidly dividing cells, such as cancer cells.
Q2: Why is there a difference in sensitivity to CTP inhibitors between cell lines?
A2: Cell lines exhibit differential sensitivity to CTP inhibitors due to variations in the expression and reliance on the two human CTPS isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 expression is typically low but is significantly upregulated in activated lymphocytes and certain cancer cells. Therefore, cells highly dependent on CTPS1 for proliferation are more sensitive to selective CTPS1 inhibitors.
Q3: How do I determine the starting concentration range for my CTP inhibitor?
A3: For a novel this compound with unknown potency, it is recommended to start with a broad, logarithmic dilution series (e.g., 1 nM to 100 µM) to establish a dose-response curve. This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments to determine the IC50 (half-maximal inhibitory concentration).
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: Proper handling and storage of CTP inhibitors are critical for experimental reproducibility. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO to minimize the volume added to cell culture media. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The final solvent concentration in the cell culture medium should be kept low (typically <0.5%) to prevent solvent-induced toxicity.
Q5: How can I confirm that the observed cellular effects are due to CTP synthase inhibition?
A5: To confirm on-target activity of your this compound, you can perform a rescue experiment. The growth inhibition caused by the this compound should be reversible by adding exogenous cytidine to the culture medium. Cytidine can bypass the CTPS-mediated de novo synthesis pathway and replenish the CTP pool through the salvage pathway.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell-based assay.
-
Possible Cause: Inconsistent cell seeding density, variations in cell health, or improper mixing of reagents.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a well-mixed cell suspension and be consistent with your pipetting technique. Visually inspect the plate after seeding to confirm even cell distribution.
-
Use Healthy Cells: Only use cells from a consistent passage number and ensure they are in the logarithmic growth phase.
-
Proper Reagent Mixing: Thoroughly mix the this compound dilutions before adding them to the wells.
-
Issue 2: No observable effect of the this compound, even at high concentrations.
-
Possible Cause: Poor compound solubility, incorrect cellular target in the chosen cell line, or insufficient incubation time.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of your this compound in the culture medium. Precipitates may indicate that the compound is not fully dissolved.
-
Confirm Target Expression: Ensure that your cell line expresses the target CTP synthase isoform (CTPS1 or CTPS2).
-
Perform a Time-Course Experiment: The biological effects of the inhibitor may require a longer incubation period to become apparent. Test different time points (e.g., 24, 48, and 72 hours).
-
Issue 3: High cytotoxicity observed even at low inhibitor concentrations.
-
Possible Cause: Off-target effects of the inhibitor, solvent toxicity, or compound instability.
-
Troubleshooting Steps:
-
Rule out Solvent Toxicity: Perform a vehicle control experiment using the solvent alone at the highest concentration used in your experiment. The final DMSO concentration should ideally be below 0.1%.
-
Assess Compound Stability: The inhibitor may degrade into toxic byproducts. Prepare fresh dilutions for each experiment.
-
Investigate Off-Target Effects: Consult literature for known off-target effects of the inhibitor class. Consider using a structurally different this compound as a control.
-
Experimental Protocols
Protocol 1: Determining the IC50 of a this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of a this compound that reduces cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution. Include vehicle-only and untreated controls.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the this compound.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Measuring Intracellular CTP Levels via HPLC
Objective: To quantify the changes in intracellular CTP pools following inhibitor treatment.
Methodology:
-
Cell Treatment: Treat cultured cells with the this compound at the desired concentrations and time points.
-
Nucleotide Extraction:
-
Wash the cells with ice-cold PBS.
-
Extract the nucleotides using a solution of 6% trichloroacetic acid.
-
-
Neutralization: Neutralize the extracts with a solution of 5 M K2CO3 just before HPLC analysis.
-
HPLC Analysis:
-
Perform chromatographic separation using a C18 column.
-
Use a stepwise gradient elution program with a mobile phase containing tetrabutylammonium hydroxide and KH2PO4.
-
Detect the nucleotides using UV detection at 254 nm.
-
-
Data Analysis: Quantify the CTP levels by comparing the peak areas to a standard curve of known CTP concentrations.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of a this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | CTPS1 Expression | IC50 (µM) after 72h |
| Jurkat | T-cell Leukemia | High | 0.5 |
| HCT116 | Colorectal Cancer | Moderate | 2.1 |
| MCF7 | Breast Cancer | Low | 8.5 |
Table 2: Effect of a this compound on Intracellular Nucleotide Pools
| Treatment | [CTP] (pmol/10^6 cells) | [UTP] (pmol/10^6 cells) | [ATP] (pmol/10^6 cells) |
| Vehicle Control | 150 | 250 | 3500 |
| This compound (1 µM) | 45 | 350 | 3450 |
Visualizations
Caption: Inhibition of the CTP synthesis pathway by a this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
Technical Support Center: Troubleshooting Off-Target Effects of CTP Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CTP (cytidine triphosphate) synthase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format to help you navigate your research.
FAQ 1: My CTP inhibitor shows potent inhibition of cell proliferation, but I'm unsure if this is an on-target effect. How can I confirm this?
Answer:
Distinguishing between on-target and off-target effects is crucial for validating your inhibitor's mechanism of action. Here are several key experiments to confirm that the observed anti-proliferative effects are due to the inhibition of CTP synthase:
-
Rescue Experiment with Exogenous Cytidine: The most direct way to confirm on-target activity is to bypass the inhibited step in the pyrimidine synthesis pathway. Supplementing the cell culture medium with cytidine, the nucleoside precursor of CTP, should rescue the anti-proliferative phenotype if the inhibitor is acting on-target.[1][2] Uridine supplementation should not have the same rescue effect and can serve as a negative control.[3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can directly measure the engagement of your inhibitor with its target protein (CTP synthase) in intact cells.[4][5][6] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. An observed thermal shift for CTP synthase in the presence of your inhibitor provides strong evidence of direct binding.
-
CRISPR/Cas9-mediated Target Knockout/Knockdown: Genetically ablating or reducing the expression of CTP synthase (specifically the relevant isoform, CTPS1 or CTPS2) should phenocopy the effects of your inhibitor. If cells lacking CTP synthase exhibit a similar reduction in proliferation, it supports the on-target hypothesis.
-
Overexpression of the Target Protein: Conversely, overexpressing CTP synthase may confer resistance to your inhibitor, requiring higher concentrations to achieve the same level of growth inhibition.
FAQ 2: I am seeing significant variability in my cell-based assay results. What are the common causes and how can I mitigate them?
Answer:
Variability in cell-based assays is a common challenge. Here are some factors to consider and troubleshoot:
-
Cell Health and Density: Ensure that your cells are healthy and in the logarithmic growth phase. Seeding density should be consistent across all wells, as this can significantly impact proliferation rates and inhibitor sensitivity.
-
Reagent Quality and Preparation:
-
Inhibitor Stability: Prepare fresh solutions of your this compound for each experiment, as some compounds can be unstable in solution. Store stock solutions in appropriate solvents at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Serum Batch Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of nucleosides, which may interfere with your assay by partially rescuing cells from CTP synthase inhibition. It is advisable to test and use a single, qualified batch of FBS for a series of experiments.
-
-
Assay-Specific Pitfalls: For colorimetric assays like MTT, be aware that some inhibitors can have direct or off-target effects on cellular metabolism that may lead to an over- or underestimation of cell viability.[7] It is recommended to validate your results with an alternative method, such as a direct cell counting assay (e.g., trypan blue exclusion) or a fluorescence-based viability assay.
FAQ 3: My inhibitor shows different potencies in biochemical and cellular assays. What could be the reason for this discrepancy?
Answer:
Discrepancies between biochemical and cellular assay results are common and can provide valuable insights into your compound's properties. Potential reasons include:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, resulting in lower intracellular concentrations and reduced potency in cellular assays compared to biochemical assays where the target protein is directly accessible.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.
-
Metabolism: The inhibitor may be metabolized by the cells into a more or less active form.
-
Isoform Specificity: Human cells express two CTP synthase isoforms, CTPS1 and CTPS2, which may have different sensitivities to your inhibitor.[6][8][9] A biochemical assay using a single recombinant isoform may not fully recapitulate the complexity of the cellular environment where both isoforms may be present.
-
Off-Target Effects: In some cases, off-target effects can contribute to the observed cellular phenotype, leading to a higher apparent potency in cellular assays than what would be expected from on-target inhibition alone.
FAQ 4: I suspect my this compound has off-target effects. What are some potential off-target pathways and how can I investigate them?
Answer:
CTP is a fundamental building block for nucleic acid and phospholipid synthesis, so its depletion can have widespread cellular consequences.[10][11] Potential off-target effects of CTP inhibitors could involve other enzymes in nucleotide metabolism or pathways that are sensitive to CTP levels.
-
Potential Off-Target Pathways:
-
DNA and RNA Synthesis: Depletion of CTP pools can directly impact DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[11]
-
Phospholipid Metabolism: CTP is essential for the synthesis of phospholipids, which are critical components of cell membranes.
-
Innate Immunity: Some inhibitors of pyrimidine biosynthesis have been shown to modulate the innate immune response.[12][13]
-
-
Investigating Off-Target Effects:
-
Proteome-wide CETSA: This unbiased approach can identify other proteins that bind to your inhibitor in a cellular context.
-
Kinase Profiling: Many small molecule inhibitors have off-target effects on kinases. A kinase profiling panel can assess the selectivity of your compound.
-
Transcriptomic and Proteomic Analysis: Analyzing changes in gene and protein expression in response to your inhibitor can reveal affected cellular pathways.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for CTP synthase and its inhibitors.
Table 1: Kinetic Parameters of Human CTP Synthase Isoforms
| Parameter | CTPS1 | CTPS2 |
| Km for UTP | ~230-280 µM | ~230-280 µM |
| Vmax | Higher in proliferating cells | Generally lower than CTPS1 |
Note: Kinetic parameters can vary depending on the experimental conditions.
Table 2: IC50 Values of Common CTP Synthase Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Cell-based IC50 | Reference |
| 3-Deazauridine | CTPS1/2 | Varies | ~40 µM (HEK cells) | [6][9] |
| Cyclopentenyl Cytosine (CPEC) | CTPS1/2 | Nanomolar range in some cell lines | Varies | [11] |
Experimental Protocols
Protocol 1: CTP Synthase Activity Assay (Spectrophotometric)
This protocol measures the enzymatic activity of CTP synthase by monitoring the increase in absorbance at 291 nm, which is characteristic of CTP formation.[14]
Materials:
-
Purified CTP synthase enzyme
-
Assay buffer: 60 mM HEPES (pH 8.0), 10 mM MgCl2, 0.5 mM EGTA, 2 mM Sodium Azide
-
Substrates: UTP, ATP, L-glutamine
-
Allosteric activator: GTP
-
This compound of interest
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 291 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UTP, ATP, and GTP at their desired final concentrations.
-
Add the CTP synthase enzyme to the reaction mixture.
-
To test for inhibition, add the this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding L-glutamine.
-
Immediately begin monitoring the increase in absorbance at 291 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value of the inhibitor by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
Protocol 2: Cytidine Rescue Experiment
This protocol is designed to determine if the anti-proliferative effect of a this compound is due to its on-target activity.[2][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound of interest
-
Cytidine solution (sterile-filtered)
-
Uridine solution (sterile-filtered, as a negative control)
-
96-well plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, Resazurin)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the this compound.
-
In a parallel set of wells, co-treat the cells with the this compound and a fixed, non-toxic concentration of cytidine (e.g., 100-200 µM).
-
As a negative control, co-treat another set of wells with the this compound and the same concentration of uridine.
-
Include appropriate vehicle controls for the inhibitor and nucleosides.
-
Incubate the cells for a period that is sufficient to observe a significant anti-proliferative effect (e.g., 72 hours).
-
Measure cell proliferation using your chosen assay.
-
Analyze the data by comparing the dose-response curves of the inhibitor in the presence and absence of cytidine and uridine. A rightward shift in the dose-response curve in the presence of cytidine indicates a rescue effect and supports on-target activity.
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Proof-of-principle studies on a strategy to enhance nucleotide imbalance specifically in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Consequences of the depletion of cellular deoxynucleoside triphosphate pools on the excision-repair process in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]
- 13. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. graphviz.org [graphviz.org]
Technical Support Center: Enhancing the Solubility and Bioavailability of CTP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the solubility and bioavailability of CTP (cytidine triphosphate) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My CTP inhibitor has poor aqueous solubility. What are the initial steps I should take to improve it?
A1: Poor aqueous solubility is a common challenge for many new chemical entities.[1] A systematic approach is recommended, starting with basic characterization and progressing to more advanced formulation strategies.
-
Initial Characterization:
-
pH-Solubility Profile: Determine the solubility of your this compound at different pH values. Many drug compounds are weak acids or bases, and their solubility can be significantly influenced by pH. Adjusting the pH of the formulation can sometimes be a simple and effective solution.[2][3]
-
Salt Formation: For ionizable CTP inhibitors, forming a salt can dramatically increase solubility and dissolution rate. This is a widely used and cost-effective method.[2][4]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities. A polymorph screen can identify a more soluble and stable form of your this compound.[5]
-
-
Simple Formulation Approaches:
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic drugs. Common co-solvents include ethanol, propylene glycol, and glycerin.[3][6]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[7]
-
If these initial steps do not yield the desired improvement, more advanced formulation strategies may be necessary.
Q2: What are the most common advanced formulation strategies for significantly improving the bioavailability of poorly soluble CTP inhibitors?
A2: For significant enhancements in bioavailability, several advanced formulation technologies are employed. The choice of strategy often depends on the specific physicochemical properties of the this compound.
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which in turn enhances the dissolution rate, as described by the Noyes-Whitney equation.[1][8]
-
Micronization: This process reduces particle size to the micron range using techniques like milling.[4][8]
-
Nanonization: Further reduction to the nanometer scale can be achieved through methods like high-pressure homogenization or wet media milling, leading to the formation of nanosuspensions.[8][9]
-
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer carrier to create an amorphous, higher-energy form of the drug.[10][11] This amorphous state has a higher apparent solubility and dissolution rate compared to the crystalline form.[12]
-
Lipid-Based Formulations: These formulations utilize lipophilic excipients to dissolve the drug and enhance its absorption.[1][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[13]
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[14]
-
-
Complexation:
Q3: How do I choose the most appropriate formulation strategy for my specific this compound?
A3: The selection of an optimal formulation strategy is a multi-factorial decision. A decision-making framework should consider the following:
-
Physicochemical Properties of the this compound:
-
Biopharmaceutics Classification System (BCS): Classifying your inhibitor based on its solubility and permeability (BCS Class II or IV for poorly soluble compounds) can help narrow down the most suitable approaches.[1][16]
-
LogP and Melting Point: These properties help distinguish between "grease-ball" (high lipophilicity) and "brick-dust" (high melting point) molecules, guiding the choice between lipid-based systems and solid dispersions, respectively.[9]
-
Thermal Stability: For techniques involving heat, such as hot-melt extrusion for solid dispersions, the thermal stability of the this compound is a critical consideration.[10]
-
-
Desired Dosage Form and Route of Administration: The intended clinical application (e.g., oral tablet, parenteral injection) will dictate the feasibility of certain formulations.
-
Scalability and Manufacturing: The complexity and cost of the manufacturing process are important considerations for later stages of drug development.[10][11]
Troubleshooting Guides
Issue 1: The amorphous solid dispersion (ASD) of my this compound is physically unstable and recrystallizes over time.
-
Potential Cause:
-
Incompatible Polymer: The chosen polymer may not have sufficient interaction with the drug to prevent recrystallization.
-
High Drug Loading: The concentration of the drug in the polymer may be too high, leading to supersaturation and subsequent crystallization.
-
Moisture Sorption: Amorphous systems are often hygroscopic, and absorbed moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
-
-
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different functional groups to identify one that has strong interactions (e.g., hydrogen bonding) with your this compound.[11]
-
Optimize Drug Loading: Prepare ASDs with varying drug-to-polymer ratios to determine the highest stable drug load.
-
Add a Second Polymer or Surfactant: A ternary solid dispersion, including a surfactant or a second polymer, can sometimes improve stability.
-
Control Storage Conditions: Store the ASD under low humidity and controlled temperature. Consider the use of desiccants in packaging.
-
Issue 2: The nanoparticle formulation of my this compound shows particle aggregation upon storage.
-
Potential Cause:
-
Insufficient Stabilization: The concentration or type of stabilizer (surfactant or polymer) may be inadequate to prevent particle agglomeration due to the high surface energy of nanoparticles.[9]
-
Inappropriate pH or Ionic Strength: Changes in the formulation's pH or the presence of electrolytes can disrupt electrostatic stabilization.
-
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Titrate the concentration of the stabilizer to find the optimal level that provides sufficient steric or electrostatic repulsion.
-
Screen Different Stabilizers: Evaluate a range of ionic and non-ionic surfactants, as well as polymeric stabilizers. A combination of stabilizers (electrosteric stabilization) can also be effective.[9]
-
Control pH and Ionic Strength: Buffer the formulation to a pH where the particles have a sufficient surface charge (zeta potential). Avoid the addition of high concentrations of salts.
-
Lyophilization (Freeze-Drying): For long-term storage, consider freeze-drying the nanosuspension with a cryoprotectant to create a stable powder that can be reconstituted before use.[14]
-
Issue 3: The in vivo bioavailability of my lipid-based formulation is lower than expected based on in vitro dissolution data.
-
Potential Cause:
-
Drug Precipitation upon Digestion: The formulation may not be able to maintain the drug in a solubilized state in the complex environment of the gastrointestinal tract after lipid digestion.
-
Poor Lymphatic Uptake: For highly lipophilic drugs, inefficient partitioning into the intestinal lymphatic system can limit the avoidance of first-pass metabolism.[15]
-
Chemical Instability: The this compound may be degrading in the gastrointestinal fluids.
-
-
Troubleshooting Steps:
-
In Vitro Lipolysis Studies: Perform in vitro lipolysis experiments to simulate the digestion process and assess the potential for drug precipitation. Adjust the formulation components (e.g., add precipitation inhibitors) based on these results.
-
Modify Lipid Composition: Incorporate long-chain triglycerides to promote lymphatic transport.
-
Assess Drug Stability: Evaluate the stability of the this compound in simulated gastric and intestinal fluids. If degradation is observed, consider protective strategies like enteric coating.[16]
-
Quantitative Data Summary
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Typical Fold Increase in Solubility | Advantages | Disadvantages | Key Experimental Parameters |
| Micronization | 2 - 10 | Simple, established technology | Limited by intrinsic solubility, potential for aggregation | Particle size distribution, surface area |
| Nanosuspension | 10 - 100 | Significant increase in dissolution velocity, suitable for parenteral delivery | Potential for instability (aggregation), complex manufacturing | Particle size, zeta potential, crystallinity |
| Amorphous Solid Dispersion | > 50 | High supersaturation achievable, broad applicability | Physical instability (recrystallization), hygroscopicity | Drug loading, polymer selection, glass transition temperature (Tg) |
| Lipid-Based Formulations | 10 - 1000 | Enhanced solubilization, potential for lymphatic uptake | Drug precipitation upon digestion, potential for GI side effects | Lipid/surfactant/co-solvent ratios, droplet size |
| Cyclodextrin Complexation | 5 - 500 | High solubilization capacity, well-established | Potential for renal toxicity at high concentrations, competition with other molecules | Complexation efficiency, binding constant |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve the this compound and the selected polymer (e.g., HPMC, PVP, HPMC-AS) in a suitable organic solvent or a mixture of solvents until a clear solution is obtained.[10][11]
-
Spray Drying: Atomize the solution into a hot gas stream in a spray dryer. The solvent rapidly evaporates, leading to the formation of solid particles of the drug dispersed in the polymer.
-
Process Parameters: Optimize key parameters such as inlet temperature, solution feed rate, and atomization pressure to control particle size, morphology, and residual solvent levels.
-
Collection and Drying: Collect the resulting powder from the cyclone and/or filter bag. Further dry the powder under vacuum to remove any remaining solvent.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug (absence of a melting endotherm).
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity.
-
In Vitro Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline drug.
-
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Pre-suspension: Disperse the micronized this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like Poloxamer 188).
-
High-Shear Mixing: Subject the pre-suspension to high-shear mixing to ensure a uniform dispersion.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a defined pressure. The high shear forces and cavitation within the homogenizer break down the drug crystals into nanoparticles.[9]
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles to predict physical stability.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Dissolution Rate: Measure the dissolution rate and compare it to the unprocessed drug.
-
Protocol 3: Preparation of a Liposomal Formulation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine, cholesterol) and the lipophilic this compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[17]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic this compound) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[17]
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.
-
Characterization:
-
Vesicle Size and PDI: Measure by DLS.
-
Zeta Potential: Determine the surface charge.
-
Encapsulation Efficiency: Quantify the amount of drug encapsulated within the liposomes.
-
In Vitro Drug Release: Study the release profile of the drug from the liposomes over time.
-
Visualizations
Caption: CTP synthesis pathway and points of therapeutic inhibition.
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for ASD instability.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. chemrealm.com [chemrealm.com]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. contractpharma.com [contractpharma.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pharm-int.com [pharm-int.com]
- 14. Liposomal Formulations: A Recent Update [mdpi.com]
- 15. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTP Inhibitor Cytotoxicity Assessment
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of novel CTP (cytidine triphosphate) synthase inhibitors.
Section 1: Troubleshooting Guides & FAQs
This section addresses common problems encountered during the experimental workflow, from inconsistent results to a complete lack of cytotoxic effect.
FAQ 1: Why am I getting high variability in my IC50 values between experiments?
Answer: Inconsistent IC50 values are a frequent issue and can stem from several experimental factors. An IC50 value is not an absolute constant; it is highly dependent on the specific experimental setup.[1] Even minor changes in protocol can lead to significant variations.[2][3] Key factors to scrutinize include cell seeding density, cell health and passage number, compound stability, and the specific assay chosen.[1][4]
Troubleshooting Table for IC50 Variability
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Cell Seeding Density | Inconsistent initial cell numbers lead to variable growth rates and drug responses. Crowded cells may exhibit altered chemosensitivity.[3] | Use a cell counter for accurate seeding. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay duration. |
| Cell Passage Number/Health | High-passage cells can have altered metabolic rates and drug sensitivity. Senescent or unhealthy cells will respond poorly and inconsistently. | Use cells within a consistent, low passage range (e.g., passages 5-20). Regularly check for mycoplasma contamination. |
| Compound Solubility/Stability | The inhibitor may precipitate in the media at higher concentrations or degrade over the incubation period. | Visually inspect for precipitation after adding the compound to the media. Test compound stability in media over 72 hours using HPLC. If solubility is an issue, consider using a different solvent, but ensure the final solvent concentration is non-toxic to cells.[5] |
| Assay Type | Different viability assays measure different cellular parameters (e.g., mitochondrial activity for MTT, ATP levels for CellTiter-Glo, membrane integrity for LDH).[1][2][6] These can yield different IC50 values.[2] | Choose an assay that best reflects the expected mechanism of cell death. For CTP inhibitors, which deplete nucleotides and halt energy-dependent processes, an ATP-based assay (e.g., CellTiter-Glo) is often highly sensitive.[6] |
| Incubation Time | The duration of drug exposure significantly impacts the IC50.[1][7] Longer incubation may be required for cytostatic effects to manifest as reduced cell numbers.[8] | Standardize the incubation time across all experiments (e.g., 48 or 72 hours). Report the IC50 value with the corresponding incubation time (e.g., IC50-72h). |
Experimental Workflow: Standardized Cytotoxicity Assay
This workflow minimizes variability and ensures reproducible results.
FAQ 2: My novel this compound shows no cytotoxic effect. What should I check?
Answer: A lack of cytotoxicity can occur for several reasons, ranging from issues with the compound itself to the biological context of the experiment. It's crucial to determine if the inhibitor is failing to engage its target (CTP synthase) or if target engagement is not leading to cell death in your specific model. The effect may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells).[9]
Troubleshooting Decision Tree: No Cytotoxicity
This diagram guides the process of identifying the root cause.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your compound binds to its intended target (CTP synthase) inside intact cells.[10][11] Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[12]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one population with your this compound (at a high concentration, e.g., 10-20x the expected IC50) and a control population with vehicle (e.g., DMSO) for a set time (e.g., 1-2 hours) at 37°C.[13]
-
Heat Challenge: Harvest and wash the cells. Resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[13]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation (e.g., 20,000 x g for 20 min at 4°C).[10]
-
Detection: Analyze the amount of soluble CTP synthase remaining at each temperature for both treated and untreated samples using Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble CTP synthase against temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target engagement.[12]
FAQ 3: How can I confirm the observed cytotoxicity is an on-target effect of CTP synthase inhibition?
Answer: This is a critical validation step. The most direct method is a "rescue" experiment. CTP synthase catalyzes the final step in de novo pyrimidine biosynthesis by converting UTP to CTP.[14][15] If your compound's cytotoxicity is due to on-target inhibition, providing cells with an external source of cytidine should bypass the inhibited step and restore cell viability.
Signaling Pathway: CTP Synthesis and Cytidine Rescue
This diagram illustrates how cytidine supplementation can rescue cells from a CTP synthase inhibitor.
Sample Data: Cytidine Rescue Experiment
A successful rescue experiment will show a significant increase in viability in the presence of both the inhibitor and cytidine, compared to the inhibitor alone.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | Interpretation |
| Vehicle Control | 0.1% DMSO | 100 ± 4.5 | Baseline viability |
| This compound | 10 µM | 18 ± 3.2 | On-target and/or off-target toxicity |
| Cytidine | 100 µM | 98 ± 5.1 | Cytidine alone is not toxic |
| This compound + Cytidine | 10 µM + 100 µM | 85 ± 6.8 | Viability rescued , confirming on-target effect |
Experimental Protocol: Cytidine Rescue Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.
-
Prepare Reagents:
-
Prepare a 2X concentration series of your this compound in culture media.
-
Prepare two sets of media: one with vehicle only, and one containing a final concentration of 100-200 µM cytidine.
-
-
Co-treatment:
-
To one set of inhibitor-dosed wells, add an equal volume of the vehicle-only media.
-
To a parallel set of inhibitor-dosed wells, add an equal volume of the cytidine-containing media.
-
Include controls: cells with vehicle only, cells with cytidine only, and cells with the inhibitor only.[16]
-
-
Incubation: Incubate the plate for the standard duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo).
-
Analysis: Normalize the results to the vehicle-only control. A statistically significant increase in viability in the co-treatment group compared to the inhibitor-only group indicates a successful rescue and confirms on-target activity.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CTP synthetase - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of cytidine deaminase in NAT1 knockout breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CTP Inhibitor Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTP inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CTP synthase (CTPS) inhibitors?
CTP synthase inhibitors primarily work by blocking the de novo synthesis of cytidine triphosphate (CTP), an essential precursor for DNA and RNA synthesis.[1] By inhibiting the conversion of uridine triphosphate (UTP) to CTP, these agents deplete the intracellular CTP pools, leading to the arrest of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[2][3] Some CTP inhibitors, like 3-deazauridine, act as competitive inhibitors of CTP synthase.[4][5] Others, such as cyclopentenyl cytosine (CPEC), are activated by intracellular phosphorylation to their triphosphate form, which then acts as a non-competitive inhibitor of CTP synthase.[3]
Q2: My cancer cell line is showing resistance to a CTP inhibitor. What are the common resistance mechanisms?
The most frequently observed mechanism of resistance to CTP inhibitors is the development of point mutations in the CTP synthase (CTPS) gene. These mutations often occur in the allosteric binding site for CTP, leading to a loss of product feedback inhibition.[6] This loss of feedback control results in the overproduction of CTP, which can outcompete the inhibitor and rescue the cells from the drug's effects. For instance, a single point mutation changing an aspartic acid to a glutamic acid at amino acid position 149 in the Chlamydia trachomatis CTP synthase was shown to confer a 350-fold increase in resistance to cyclopentenyl cytosine (CPEC) by abolishing CTP feedback inhibition.
Another potential, though less directly documented, mechanism could involve the upregulation of alternative nucleotide synthesis pathways, such as the nucleotide salvage pathway, which can utilize extracellular cytidine to produce CTP, thereby bypassing the block in the de novo synthesis pathway.
Q3: How can I confirm if my resistant cell line has mutations in the CTPS gene?
To determine if your resistant cell line has acquired mutations in the CTPS gene, you can perform the following:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both your parental (sensitive) and resistant cell lines. Then, perform reverse transcription to synthesize complementary DNA (cDNA).
-
PCR Amplification: Design primers to specifically amplify the coding sequence of the human CTPS1 and/or CTPS2 genes from the cDNA.
-
Sanger Sequencing: Sequence the PCR products and compare the nucleotide sequences of the CTPS genes from the resistant and parental cell lines. This will allow you to identify any point mutations, insertions, or deletions that may have arisen in the resistant cells.
Q4: Are there any strategies to overcome this compound resistance?
Yes, several strategies can be employed to overcome resistance to CTP inhibitors:
-
Combination Therapy: Combining CTP inhibitors with other chemotherapeutic agents can be an effective strategy. For example, CTP inhibitors have been shown to act synergistically with other antineoplastic agents.[4][5] Preclinical data has shown that the selective CTPS1 inhibitor STP938 demonstrates synergistic activity when combined with an ATR inhibitor in multiple myeloma models.[7]
-
Targeting Downstream Pathways: If resistance is associated with the activation of specific survival pathways, targeting these pathways with other inhibitors could re-sensitize the cells to the this compound.
-
Development of Novel Inhibitors: The development of new CTP inhibitors that bind to different sites on the enzyme or are less susceptible to resistance mutations is an ongoing area of research. STP938 is a first-in-class, highly selective oral inhibitor of CTPS1 with promising preclinical activity in hematological malignancies.[7][8][9]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
High variability in assays like MTT, XTT, or resazurin can obscure the true effect of your this compound.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plates in a cross pattern to ensure even distribution of cells. Always visually inspect the wells for even cell attachment before adding the drug.
-
-
Possible Cause 2: Interference of the compound with the assay reagent.
-
Solution: Some compounds can directly reduce tetrazolium-based reagents (like MTT) or have inherent color that interferes with absorbance readings.[10][11] Run a cell-free control where you add your inhibitor to the media and the assay reagent to check for direct chemical reactions.[12] If interference is detected, consider switching to an alternative viability assay with a different readout, such as a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a fluorescence-based assay.[12]
-
-
Possible Cause 3: Fluctuations in metabolic activity.
-
Solution: The reduction of tetrazolium salts is dependent on the metabolic activity of the cells, which can be affected by factors other than viability.[10] Ensure that all experimental conditions (e.g., incubation time, CO2 levels, temperature) are consistent across all plates and experiments. It is also advisable to complement viability assays with direct cell counting methods like trypan blue exclusion.[11]
-
Problem 2: My cells are not responding to the this compound at expected concentrations.
-
Possible Cause 1: Incorrect inhibitor concentration or degradation.
-
Solution: Verify the concentration of your stock solution. Many inhibitors are unstable in aqueous solutions; it is recommended to prepare fresh dilutions from a frozen stock for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
-
Possible Cause 2: High cell seeding density.
-
Solution: A high density of cells can sometimes overcome the effects of an inhibitor. Optimize the cell seeding density for your specific cell line and assay duration. A lower cell number may be more sensitive to the drug.
-
-
Possible Cause 3: Presence of cytidine in the culture medium.
-
Solution: The presence of cytidine in the cell culture medium can allow cells to bypass the de novo pyrimidine synthesis pathway via the salvage pathway, thus rendering them resistant to CTP synthase inhibitors.[2] Check the formulation of your culture medium and supplements for the presence of cytidine. If present, use a cytidine-free medium for your experiments. The cytostatic effect of CPEC can be largely prevented by the presence of cytidine.[13]
-
Problem 3: I am trying to generate a this compound-resistant cell line, but the cells die before developing resistance.
-
Possible Cause 1: Initial drug concentration is too high.
-
Solution: Start with a low concentration of the inhibitor, typically at or below the IC50 value for the parental cell line. Gradually increase the drug concentration in a stepwise manner as the cells begin to tolerate the lower concentrations. This allows for the selection and expansion of rare, spontaneously resistant clones.
-
-
Possible Cause 2: Insufficient recovery time between treatments.
-
Solution: After each dose escalation, allow the surviving cells to recover and repopulate the culture vessel before proceeding to the next higher concentration. This may require passaging the cells in the presence of the drug for several weeks at each concentration.
-
Data Presentation
Table 1: IC50 Values of Select CTP Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| Cyclopentenyl cytosine (CPEC) | SK-N-BE(2)-C (Neuroblastoma) | 100 nM | [13] |
| Cyclopentenyl cytosine (CPEC) | Human acute lymphoblastic leukemia cell lines | 6-15 nM | [2] |
| 3-Deazauridine | CCRF-CEM (Leukemia) | 11 µM (CC50) | [4] |
| STP938 | Hematological cancer cell lines | Many <100 nM | [14] |
| STP938 | T-cell derived cell lines | Many <10 nM | [14] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Resazurin Assay
This protocol is adapted for assessing the dose-response of cancer cell lines to CTP inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using cytidine-free medium)
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Staining:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed in the control wells.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol outlines a general method for developing a resistant cell line through continuous exposure to a this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and consumables
Procedure:
-
Determine Parental IC50: First, determine the IC50 of the this compound for the parental cell line using a cell viability assay as described above.
-
Initial Exposure: Start by culturing the parental cells in a medium containing the this compound at a concentration of approximately half the IC50 value.
-
Monitor and Passage:
-
Initially, a significant portion of the cells may die. Monitor the culture closely.
-
When the surviving cells reach about 70-80% confluency, passage them into a new flask with a fresh medium containing the same concentration of the inhibitor.
-
Continue this process for several passages until the cells show a stable growth rate.
-
-
Dose Escalation:
-
Once the cells are growing steadily, double the concentration of the this compound in the culture medium.
-
Again, expect some cell death initially. Allow the surviving population to recover and stabilize its growth rate over several passages.
-
-
Repeat Dose Escalation: Repeat the process of stepwise dose escalation, allowing the cells to adapt at each new concentration. This process can take several months.
-
Characterization of Resistant Line:
-
Once a cell line is established that can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or more above the parental IC50), perform a dose-response assay to quantify the new IC50 and confirm the degree of resistance.
-
At this point, you can investigate the mechanisms of resistance, such as sequencing the CTPS gene.
-
For long-term maintenance, keep the resistant cell line under continuous drug pressure. It is also advisable to freeze down stocks of the resistant cells at different stages of their development.
-
Mandatory Visualizations
Caption: CTP synthesis, feedback inhibition, and mechanisms of inhibitor resistance.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step Pharma Presents Encouraging Data on its First-in-Class CTPS1 Inhibitor STP938 at the European Hematology Association Congress - Step Pharma [step-ph.com]
- 8. step-ph.com [step-ph.com]
- 9. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cyclopentenyl cytosine and neuroblastoma SK-N-BE(2)-C cell line cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
strategies to minimize CTP inhibitor-induced toxicity
Welcome to the technical support center for researchers utilizing CTP synthase (CTPS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize inhibitor-induced toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CTP inhibitor-induced toxicity?
A1: The primary mechanism of on-target toxicity is the depletion of the intracellular pool of cytidine triphosphate (CTP).[1] CTP synthase is the rate-limiting enzyme that catalyzes the final step in the de novo pyrimidine synthesis pathway, converting uridine triphosphate (UTP) to CTP.[2] CTP is an essential precursor for the synthesis of DNA and RNA.[1] By inhibiting CTPS, these compounds reduce the CTP available for nucleic acid synthesis, which preferentially affects rapidly dividing cells, such as cancer cells or activated lymphocytes, leading to cell cycle arrest and apoptosis (programmed cell death).[3][4]
Q2: What are the most common toxicities observed with CTP inhibitors?
A2: Based on the mechanism of action targeting nucleotide synthesis, the most anticipated toxicities affect rapidly proliferating normal tissues. These include:
-
Myelosuppression: A decrease in the production of blood cells by the bone marrow, potentially leading to neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets).[5] This is a common side effect of cytotoxic chemotherapy agents that disrupt DNA synthesis.[5][6]
-
Gastrointestinal (GI) Toxicity: Damage to the rapidly dividing epithelial cells lining the digestive tract can cause mucositis (inflammation and ulceration), diarrhea, and nausea.[5] Preclinical studies with the selective CTPS1 inhibitor STP-B noted weight loss in mice, potentially linked to GI side effects.[3]
Q3: What is the rationale for developing selective CTPS1 inhibitors? How does this minimize toxicity?
A3: Humans have two CTP synthase isoforms, CTPS1 and CTPS2. While both are widely expressed, CTPS1 is essential for the proliferation of B-cells and T-cells, but largely dispensable in other tissues where CTPS2 can compensate.[3][6][7] Individuals with genetic CTPS1 deficiency suffer from severe immunodeficiency but lack other major clinical issues, suggesting that CTPS2 meets the CTP demand in non-hematopoietic tissues.[3][7] Therefore, developing inhibitors highly selective for CTPS1 over CTPS2 is a key strategy to target lymphoid malignancies or autoimmune diseases while minimizing toxicity in other healthy tissues.[6][7]
Q4: How can I counteract the cytotoxic effects of a this compound in my cell culture experiments?
A4: The primary and most effective strategy is to perform a "rescue" experiment by supplementing the cell culture medium with exogenous cytidine.[3] Cells can utilize the pyrimidine salvage pathway to convert cytidine into CTP, thereby bypassing the block in the de novo synthesis pathway caused by the inhibitor. The complete reversal of anti-proliferative effects by adding cytidine confirms that the observed toxicity is due to on-target inhibition of CTP synthase.[3]
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in In Vitro Assays
You observe widespread cell death in your cultures, even at low inhibitor concentrations.
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify stock solution concentration and dilution calculations. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. |
| High Cellular Sensitivity | Your cell line may be exquisitely dependent on de novo pyrimidine synthesis. This is often the case for lymphoid-derived cell lines.[3] |
| On-Target Toxicity | Confirm the toxicity is due to CTP depletion by performing a cytidine rescue experiment. (See Protocol 1). If cytidine rescues the cells, the effect is on-target. |
| Off-Target Effects | If cytidine does not fully rescue the cells, the inhibitor may have off-target effects. Test the inhibitor in a CTPS1/2 knockout cell line if available. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma) before starting the experiment.[8] |
Issue 2: Failed or Incomplete Cytidine Rescue
Adding cytidine to the culture medium does not fully prevent inhibitor-induced cell death.
| Potential Cause | Troubleshooting Step |
| Insufficient Cytidine Concentration | The concentration of cytidine may be too low to overcome the inhibitor's effect. Titrate the cytidine concentration (e.g., 10 µM to 200 µM) to find the optimal rescue dose.[9] |
| Inhibitor Concentration Too High | At very high concentrations, off-target effects or other cellular stresses may become dominant. Perform the rescue experiment across a range of inhibitor concentrations around the IC50. |
| Timing of Cytidine Addition | For potent inhibitors, CTP depletion can rapidly trigger irreversible apoptotic pathways. Add cytidine simultaneously with the inhibitor, not after a prolonged incubation period.[10] |
| Low Cytidine Deaminase (CDA) Activity | Some cell lines may have low expression of CDA, an enzyme that converts cytidine to uridine as part of the salvage pathway.[1] If this is suspected, measure CDA expression or activity. |
| Degradation of Reagents | Ensure cytidine and inhibitor stock solutions are properly stored and have not degraded. |
Quantitative Data Summary
Table 1: In Vitro Activity of STP-B, a Selective CTPS1 Inhibitor, in Human Lymphoid Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentrations (IC50) for cell proliferation and cell death after treatment with the selective CTPS1 inhibitor STP-B.
| Cell Line | Cancer Type | Proliferation IC50 (nM) | Cell Death IC50 (nM) |
| JURKAT | T-cell Leukemia | 1.6 | 2.5 |
| MOLT-4 | T-cell Leukemia | 2.5 | 3.2 |
| H9 | T-cell Lymphoma | 3.2 | 5.0 |
| KARPAS-299 | T-cell Lymphoma | 5.0 | 5.0 |
| SU-DHL-1 | T-cell Lymphoma | 1.6 | 2.5 |
| MEC-1 | B-cell Leukemia | 6.3 | >1000 |
| RAMOS | B-cell Lymphoma | 20 | 25 |
| JEKO-1 | B-cell Lymphoma | 25 | 32 |
| (Data synthesized from Figure 2 of "CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma," HemaSphere, 2023.[3]) |
Experimental Protocols
Protocol 1: Cytidine Rescue Assay for Proliferation
This protocol determines if the anti-proliferative effect of a this compound is due to on-target CTP depletion.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density appropriate for a 72-hour proliferation assay (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and recover for 24 hours.
2. Reagent Preparation:
-
Prepare a 2X stock solution of your this compound in culture medium. Create a serial dilution series.
-
Prepare a 4X stock solution of cytidine (e.g., 400 µM) in culture medium.
-
Prepare a 4X stock of vehicle (e.g., DMSO) control.
3. Treatment:
-
Set up two sets of plates: one "No Rescue" set and one "Cytidine Rescue" set.
-
For the "No Rescue" set:
-
Add 50 µL of culture medium to each well.
-
Add 50 µL of the 2X inhibitor serial dilutions.
-
-
For the "Cytidine Rescue" set:
-
Add 25 µL of the 4X cytidine solution to each well (final concentration will be 100 µM).[7]
-
Add 25 µL of culture medium.
-
Add 50 µL of the 2X inhibitor serial dilutions.
-
-
Include vehicle-only and cytidine-only controls.
4. Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
5. Viability Assessment:
-
Measure cell viability using a standard method such as an MTS or resazurin-based assay (e.g., CellTiter-Glo®).
-
Read the plate according to the manufacturer's instructions.
6. Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves for both the "No Rescue" and "Cytidine Rescue" conditions. A rightward shift in the curve for the rescued cells indicates on-target activity.
Protocol 2: Measurement of Intracellular CTP Levels by LC-MS/MS
This protocol provides a general workflow for quantifying changes in intracellular nucleotide pools following inhibitor treatment.
1. Cell Treatment:
-
Plate a sufficient number of cells for metabolite extraction (e.g., 1-5 million cells per condition) in a 6-well plate or flask.
-
Treat cells with the this compound at the desired concentration (e.g., 10x IC50) and for the desired time (e.g., 24 hours). Include a vehicle control.
2. Cell Harvesting and Quenching:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
To quench metabolic activity and lyse the cells, add 1 mL of ice-cold 80% methanol.[3][11]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
3. Metabolite Extraction:
-
Vortex the lysate vigorously.
-
Incubate on dry ice for 15 minutes, then thaw on wet ice. Repeat this freeze-thaw cycle twice.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
4. Sample Preparation:
-
Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Evaporate the solvent completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite pellet in a small volume (e.g., 50-100 µL) of a suitable buffer for LC-MS analysis (e.g., mobile phase A).[7]
5. LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]
-
Use an appropriate column (e.g., ion-pair reversed-phase) to separate the nucleotides.[7]
-
Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) transitions for CTP and other relevant nucleotides (e.g., ATP, UTP, GTP) in negative ion mode.[11]
6. Data Analysis:
-
Quantify the peak areas for each nucleotide.
-
Normalize the CTP levels to the total protein concentration or cell number from a parallel plate.
-
Compare the CTP levels in inhibitor-treated samples to the vehicle-treated controls.
Visualizations
Caption: CTP synthesis pathway and the mechanism of inhibitor action.
Caption: Experimental workflow for a cytidine rescue assay.
Caption: Troubleshooting logic for unexpected in vitro toxicity.
References
- 1. Proof-of-principle studies on a strategy to enhance nucleotide imbalance specifically in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sbuhb.nhs.wales [sbuhb.nhs.wales]
- 3. researchgate.net [researchgate.net]
- 4. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CTP synthase 2 predicts inferior survival and mediates DNA damage response via interacting with BRCA1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
troubleshooting variability in CTP synthetase assay results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering variability in CTP synthetase assay results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicates can stem from several sources. Inconsistent pipetting of enzymes or substrates is a common cause. Another factor can be temperature fluctuations across the assay plate. Ensure that all components are thoroughly mixed and that the plate is incubated at a stable, uniform temperature. Problems with reproducibility have been linked to enzyme storage, determination of nucleotide concentrations, assay enzyme concentrations, and preincubation conditions.[1]
Q2: My enzyme activity is much lower than expected. What are the possible causes?
Several factors can lead to lower-than-expected CTP synthetase activity:
-
Enzyme Inactivation: Improper storage or multiple freeze-thaw cycles can denature the enzyme.
-
Substrate Degradation: ATP and UTP are susceptible to degradation. Ensure your stock solutions are fresh and their concentrations have been accurately determined spectrophotometrically.[1]
-
Product Inhibition: CTP synthetase is subject to feedback inhibition by its product, CTP.[1][2][3] If CTP accumulates during the reaction, the rate will decrease.
-
Filament Formation: At high concentrations, or in the presence of the product CTP, CTP synthetase can polymerize into inactive filaments.[4][5][6] This is a key regulatory mechanism that sequesters the enzyme in an inactive state.
-
Lack of Allosteric Activator: GTP is a critical allosteric activator required for efficient glutamine hydrolysis and CTP synthesis.[1][2][7] Assays lacking sufficient GTP will show significantly lower activity.
-
Phosphorylation: The activity of some CTP synthetase isozymes is inhibited by phosphorylation.[2][8]
Q3: My reaction starts fast and then quickly plateaus. Is this normal?
This is often a sign of product feedback inhibition. The CTP produced during the initial phase of the reaction binds to an allosteric site on the enzyme, reducing its activity.[2][3] It can also be caused by substrate depletion or the CTP-induced formation of inactive enzyme filaments.[4] Consider running a time-course experiment and using the initial linear rate for your calculations.
Q4: I'm observing a lag phase at the beginning of my reaction. Why is this happening?
A lag phase, or hysteresis, can be observed at low enzyme concentrations.[9] This may be due to the time required for the enzyme to switch from an inactive to an active conformation or for the assembly of inactive dimers into active tetramers, a process that requires the substrates ATP and UTP.[2][4][6][10] A pre-incubation step with substrates before initiating the reaction can sometimes mitigate this issue.[1][5]
Q5: How does GTP concentration affect the assay?
GTP acts as an allosteric activator, promoting the efficient use of glutamine as a nitrogen source.[2][3][7] Low concentrations of GTP (up to ~200 µM) activate the enzyme.[1] However, at high concentrations (IC50 ≈ 500 μM), GTP can become inhibitory.[1] It is crucial to optimize the GTP concentration for your specific assay conditions to balance the relative amounts of purine and pyrimidine nucleotides.[2]
Q6: What is the role of the enzyme's quaternary structure in its activity?
CTP synthetase exists in a dynamic equilibrium between different oligomeric states. It typically forms inactive dimers that, in the presence of ATP and UTP, assemble into active tetramers.[2][6][10] These tetramers can further assemble into large, inactive filamentous structures, especially when CTP levels are high.[4][5] Therefore, assay conditions that favor the tetrameric state are essential for maximal activity.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues.
Diagram: Troubleshooting Logic for CTP Synthetase Assays
Caption: A decision tree for troubleshooting CTP synthetase assay issues.
Key Assay Parameters and Common Ranges
The optimal conditions can vary based on the source of the enzyme (e.g., E. coli, human) and the specific isozyme. The following table provides general guidance.
| Parameter | Typical Concentration Range | Rationale & Key Considerations |
| UTP | 50 µM - 600 µM | Substrate. Lower concentrations make the enzyme more sensitive to CTP inhibition.[1] |
| ATP | 1 mM - 1.5 mM | Substrate and required for tetramerization.[1][5] |
| Glutamine | 1 mM - 10 mM | Nitrogen source for the amination of UTP.[1] |
| GTP | 50 µM - 200 µM | Allosteric activator. Higher concentrations (>500 µM) can be inhibitory.[1] |
| CTP | Start at 0 µM | Product and feedback inhibitor. Its presence at the start of the reaction will reduce the initial rate.[1] |
| Enzyme | 50 nM - 400 nM | Concentration-dependent effects on activity and filament formation.[1][4] |
| pH | 7.8 - 8.0 | Optimal pH for activity for many CTP synthetases.[11] |
| Temperature | 37°C | Standard temperature for enzymatic assays.[1] |
Experimental Protocols
Standard CTP Synthetase Activity Assay (Spectrophotometric)
This protocol is adapted from methods used for E. coli CTP synthetase and measures the conversion of UTP to CTP by monitoring the increase in absorbance at 291 nm.
1. Reagent Preparation:
-
Reaction Buffer: 60 mM HEPES, pH 8.0, 10 mM MgCl₂.
-
Substrate/Cofactor Mix: Prepare a concentrated stock in reaction buffer containing ATP, UTP, glutamine, and GTP at levels that will yield the desired final concentrations (see table above).
-
Enzyme Stock: Dilute purified CTP synthetase to a working concentration (e.g., 2 µM) in a suitable storage buffer.[1]
2. Pre-incubation ("Annealing"):
-
To promote the formation of active tetramers, pre-incubate the enzyme stock at room temperature or 37°C for a defined period (e.g., 20 minutes) with the substrates ATP and UTP before initiating the reaction.[1][5]
3. Reaction Initiation and Measurement:
-
Set up cuvettes or a UV-transparent microplate pre-equilibrated to 37°C.[1]
-
Add the reaction buffer and the substrate/cofactor mix to each well.
-
Initiate the reaction by adding the pre-incubated enzyme.
-
Immediately begin monitoring the absorbance at 291 nm over time (e.g., every 30 seconds for 10-20 minutes) using a spectrophotometer in kinetics mode.[1]
4. Data Analysis:
-
Determine the initial linear rate of the reaction (V₀) by calculating the slope of the absorbance vs. time plot.
-
Convert the rate from ΔAbs/min to µmol/min/mg using the molar extinction coefficient for the UTP to CTP conversion and the concentration of the enzyme.
Diagram: CTP Synthetase Experimental Workflow
Caption: A typical workflow for a CTP synthetase spectrophotometric assay.
Regulatory Pathways Overview
Diagram: CTP Synthetase Regulation
Caption: Regulation of CTP synthetase activity by oligomerization and effectors.
References
- 1. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTP synthetase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A fast and novel assay of CTP synthetase. Evidence for hysteretic properties of the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of filament-forming CTP synthases from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Accurate IC50 Determination of CTP Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of CTP synthase (CTPS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important for a CTP inhibitor?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug or substance is needed to inhibit a specific biological process by 50%.[1][2][3][4][5] For a this compound, the IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of CTP synthase by half. This is a critical parameter in drug discovery for assessing the potency of a potential inhibitor. A lower IC50 value generally indicates a more potent inhibitor.[5][6]
Q2: What are the common assays used to determine the IC50 of a this compound?
A2: Two primary types of assays are used:
-
Enzyme Inhibition Assays (Biochemical Assays): These cell-free assays directly measure the effect of an inhibitor on the activity of purified CTP synthase.[7] They are useful for determining the direct interaction between the inhibitor and the enzyme.
-
Cell-Based Assays: These assays measure the effect of the inhibitor on CTP-dependent processes within intact cells, such as cell proliferation or viability.[3][5][6][8] They provide insights into the inhibitor's efficacy in a more physiologically relevant context.[3]
Q3: My IC50 values are not reproducible. What are the potential causes?
A3: Lack of reproducibility in IC50 values can stem from several factors:
-
Assay conditions: Inconsistent substrate concentrations (especially ATP and UTP), enzyme concentration, or incubation times can lead to variability.
-
Inhibitor preparation: Errors in serial dilutions or improper storage of the inhibitor can significantly impact the results.
-
Data analysis: Using different curve-fitting models or improper handling of outliers can result in inconsistent IC50 values.[9]
-
Cell-based assay variability: Cell passage number, cell density, and variations in cell health can all contribute to variability in cell-based assays.
Q4: How does the concentration of ATP in my assay affect the determined IC50 value?
A4: The concentration of ATP, a substrate for CTP synthase, can significantly influence the IC50 value of an ATP-competitive inhibitor.[10][11] According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, the IC50 value will increase with increasing ATP concentration.[10][12] It is crucial to maintain a consistent and physiologically relevant ATP concentration throughout your experiments to obtain meaningful and comparable IC50 values.[10]
Q5: What is the difference between a relative and an absolute IC50?
A5:
-
Relative IC50: This is the concentration of an inhibitor that produces a response halfway between the upper and lower plateaus of the dose-response curve.[13][14] It is determined by the curve fit and is the most common definition.[15]
-
Absolute IC50: This is the concentration of an inhibitor that corresponds to a 50% response based on the control values (0% and 100% inhibition).[13][14] This requires stable and accurate control measurements.[13]
Troubleshooting Guides
Problem 1: Unexpectedly high or no inhibition observed.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Verify the identity and purity of the inhibitor using analytical methods like LC-MS or NMR. Check for proper storage conditions and prepare fresh stock solutions. |
| Incorrect Assay Conditions | Optimize substrate concentrations (UTP, ATP, glutamine) and ensure they are not limiting.[7] Verify the pH and temperature of the assay buffer. |
| Enzyme Inactivity | Test the activity of the CTP synthase enzyme with a known inhibitor or by measuring its basal activity. Ensure proper storage and handling of the enzyme. |
| Inhibitor Precipitation | Check for inhibitor solubility in the assay buffer. If necessary, use a co-solvent like DMSO, but keep the final concentration low and consistent across all wells. |
Problem 2: Incomplete or biphasic dose-response curve.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration Range | Broaden the range of inhibitor concentrations tested to ensure the curve reaches both upper and lower plateaus.[15] |
| Off-target Effects | At high concentrations, the inhibitor may have off-target effects leading to a complex dose-response curve. Consider using more specific inhibitors or different assay systems to confirm the target. |
| Assay Artifacts | Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run controls with the inhibitor in the absence of the enzyme to check for interference. |
| Complex Inhibition Mechanism | The inhibitor may have a non-standard mechanism of action. Further mechanistic studies may be required. |
Problem 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| Inconsistent Cell Seeding (Cell-based assays) | Ensure a homogenous cell suspension before seeding. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile PBS.[8] |
| Plate Reader Issues | Check the plate reader for any performance issues. Ensure the correct wavelengths and settings are used. |
| Contamination | Inspect cultures and reagents for any signs of microbial contamination. |
Experimental Protocols
Enzyme Inhibition Assay for CTP Synthase
This protocol is a generalized method and may require optimization for specific enzymes and inhibitors.
Materials:
-
Purified CTP Synthase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)[7]
-
Substrates: UTP, ATP, L-glutamine, GTP
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 291 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of substrates and the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Inhibitor at various concentrations (or vehicle control)
-
CTP Synthase enzyme
-
-
Initiate Reaction: Add the substrate mixture (UTP, ATP, L-glutamine, GTP) to each well to start the reaction.[7]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measurement: Measure the increase in absorbance at 291 nm, which corresponds to the formation of CTP, at regular time intervals.[7]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of CTP formation) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value.[9][16][17]
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of a this compound on cell viability.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 490 nm[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 490 nm using a plate reader.[8]
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Quantitative Data Summary
| Parameter | Enzyme Inhibition Assay | Cell-Based Assay | Considerations |
| Typical Inhibitor Concentration Range | 1 nM - 100 µM | 10 nM - 500 µM | Dependent on inhibitor potency. A wide range is recommended for initial screening. |
| Substrate Concentrations | UTP: Km value, ATP: Physiological conc. (e.g., 2 mM)[7] | Endogenous levels | ATP concentration significantly impacts IC50 for competitive inhibitors.[10][11] |
| Enzyme/Cell Density | 50 - 400 nM[18] | 1000-10000 cells/well[8] | Should be in the linear range of the assay. |
| Incubation Time | 15 - 60 minutes | 24 - 72 hours | Longer times in cell-based assays account for effects on cell cycle and proliferation. |
Visualizations
Caption: CTP Synthesis and Inhibition Pathway.
References
- 1. clyte.tech [clyte.tech]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of CTP Inhibitors on Normal Cell Function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with CTP (cytidine triphosphate) synthase inhibitors. The focus is on mitigating the impact of these inhibitors on normal cell function to better distinguish on-target therapeutic effects from off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of CTP inhibitors on normal cells?
A1: CTP synthase is essential for the de novo synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis.[1] Consequently, potent CTP inhibitors can affect any rapidly dividing normal cells, not just cancerous ones. Common off-target effects include cytotoxicity in healthy cell lines, induction of cell cycle arrest, and apoptosis. Since CTP is also required for phospholipid biosynthesis, off-target effects can extend to cellular membrane integrity and signaling.[2] Some inhibitors may also have limited specificity and interact with other nucleotide-binding proteins, leading to a broader range of unintended cellular consequences.[3]
Q2: How can I reduce the cytotoxicity of my CTP inhibitor in non-cancerous cell lines?
A2: A primary strategy to mitigate cytotoxicity in normal cells is to perform a nucleoside rescue experiment. Supplementing the cell culture medium with exogenous cytidine can bypass the block in de novo synthesis by activating the pyrimidine salvage pathway.[4] If cytidine supplementation rescues the normal cells from the inhibitor's effects while cancer cells (which may have a compromised salvage pathway or a higher demand for CTP) remain sensitive, it suggests the observed cytotoxicity is due to on-target CTP synthase inhibition. Additionally, carefully titrating the inhibitor concentration to find a therapeutic window where it affects cancer cells more significantly than normal cells is crucial.
Q3: How do I experimentally distinguish between on-target and off-target effects?
A3: Distinguishing between on-target and off-target effects is a critical step in inhibitor validation.[2] Several experimental approaches can be employed:
-
Nucleoside Rescue Assay: As mentioned above, this is a key experiment. On-target effects on the de novo pyrimidine pathway should be reversible by adding cytidine to the culture medium.[4]
-
Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can confirm if the inhibitor is binding to CTP synthase within the cell.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of CTP synthase should phenocopy the effects of the inhibitor. If the inhibitor has additional effects in the knockout cells, this points to off-target activity.
-
Chemical Proteomics: This approach can identify other proteins in the cell that the inhibitor binds to, revealing potential off-targets.[5]
Q4: My this compound is causing cell cycle arrest in my control cells. What does this mean and how can I analyze it?
A4: CTP is a necessary building block for DNA replication, which occurs during the S phase of the cell cycle. A depletion of the CTP pool will often cause cells to arrest in the G1 phase, preventing them from entering the S phase and replicating their DNA.[4] This is an expected on-target effect. You can analyze the cell cycle distribution using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).[1] An accumulation of cells in the G1 peak of the flow cytometry histogram would be consistent with CTP synthase inhibition.
Troubleshooting Guides
Problem: High levels of apoptosis or cytotoxicity are observed in normal/control cell lines.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for both your cancer and normal cell lines. This will help identify a potential therapeutic window. |
| On-target toxicity in rapidly dividing normal cells. | Conduct a nucleoside rescue experiment by supplementing the media with cytidine. If the toxicity is mitigated, the effect is likely on-target. This helps confirm the mechanism of action. |
| Off-target effects. | If the nucleoside rescue does not work, the inhibitor may be hitting other targets. Consider performing a kinase panel screen or a chemical proteomics experiment to identify unintended binding partners. |
| Experimental artifact. | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not contributing to cytotoxicity. Review cell plating densities, as very low or very high densities can affect sensitivity to drugs.[3] |
Problem: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Variable cell seeding density. | Ensure a uniform single-cell suspension before plating and use a multichannel pipette for consistency. Inconsistent cell numbers will lead to variability in the final readout. |
| Edge effects on the microplate. | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. Avoid using the outer wells for critical measurements or ensure proper humidification during incubation.[6] |
| Assay timing. | The IC50 of a compound can change depending on the incubation time.[7] Standardize the incubation period (e.g., 48 or 72 hours) for all experiments to ensure comparability of results. |
| Bubbles in wells. | Bubbles can interfere with absorbance or fluorescence readings in plate-based assays. Inspect plates before reading and carefully remove any bubbles with a sterile pipette tip or needle.[3] |
Quantitative Data Summary
Table 1: Example IC50 Values of CTP Synthase Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Inhibitor A | Jurkat (T-cell leukemia) | 0.25 | Human PBMCs | > 10 | > 40 |
| Inhibitor B | HCT-116 (Colon Cancer) | 4.14 | HEK-293T (Embryonic Kidney) | > 100 | > 24 |
| Inhibitor C | A549 (Lung Cancer) | 3.8 | BEAS-2B (Bronchial Epithelial) | 4.4 | 1.16 |
Note: These are example values. Actual IC50 values are highly dependent on the specific compound, cell line, and experimental conditions.[8]
Key Experimental Protocols
Protocol 1: Dose-Response Assay for Cytotoxicity
This protocol determines the concentration of a this compound required to inhibit cell growth by 50% (IC50).
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and count them. Dilute the cells in complete culture medium to a final concentration of 5,000-10,000 cells per 100 µL. Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x serial dilution of the this compound in complete culture medium. Typically, 8 to 10 concentrations are used, spanning a range that is expected to cover 0-100% inhibition. Also prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-2 hours).
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background (medium-only wells). Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[9]
Protocol 2: Nucleoside Rescue Assay
This protocol is used to determine if the cytotoxic effect of a this compound is due to the inhibition of de novo pyrimidine synthesis.
Materials:
-
All materials from Protocol 1
-
Cytidine stock solution (e.g., 100 mM in water, sterile-filtered)
Procedure:
-
Cell Seeding: Follow step 1 from the Dose-Response Assay protocol.
-
Preparation of Media: Prepare two sets of drug dilutions as in Protocol 1. To one set, add cytidine to a final concentration of 10-100 µM. The other set will not contain cytidine.
-
Treatment: Treat the cells with the drug dilutions with and without cytidine. Include controls for vehicle only, cytidine only, and untreated cells.
-
Incubation and Analysis: Follow steps 4-7 from the Dose-Response Assay protocol.
-
Interpretation: Compare the dose-response curves. A rightward shift in the IC50 value in the presence of cytidine indicates that the inhibitor's effect is being rescued, confirming an on-target mechanism.[4]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after inhibitor treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from your treatment conditions (typically 1 x 10^6 cells per sample). Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[1]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the DNA content channel.[10]
-
Data Analysis: Use flow cytometry analysis software to gate on single cells and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. The nucleoside and nucleotide mixture (OG-VI) rescues intestinal-like epithelial cells from the cytotoxicity of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
identifying mechanisms of acquired resistance to CTP inhibitors
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to Cytidine Triphosphate (CTP) synthase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to CTP synthase (CTPS) inhibitors?
Acquired resistance to CTPS inhibitors typically arises from three main mechanisms:
-
Target Gene Mutations: Point mutations in the CTPS1 or CTPS2 genes are a common cause of resistance. These mutations often cluster in the allosteric binding site for CTP.[1][2] This can lead to an enzyme that is no longer effectively feedback-inhibited by CTP or CTP-mimicking drugs, often without compromising its catalytic efficiency.[1][2]
-
Target Gene Amplification/Overexpression: An increase in the copy number of the CTPS gene can lead to the overproduction of CTPS mRNA and protein.[3] This elevated enzyme level requires a higher inhibitor concentration to achieve the same level of CTP synthesis inhibition. Upregulated CTPS activity is a known feature in various tumors.[4][5]
-
Metabolic Bypass Pathways: Cells can evade CTPS inhibition by upregulating CTP salvage pathways. The salvage pathway utilizes exogenous cytidine to produce CTP, bypassing the de novo synthesis pathway that is targeted by the inhibitor.[6][7]
Q2: How do I distinguish between a target mutation and target overexpression in my resistant cells?
To differentiate between these two common mechanisms, you should perform two key experiments:
-
Sequence the CTPS gene: Extract genomic DNA or RNA (for cDNA) from both your parental (sensitive) and resistant cell lines. Sequence the coding region of the relevant CTPS isoform (CTPS1 and/or CTPS2) to identify any mutations.[6]
-
Quantify CTPS protein levels: Use Western blotting to compare the amount of CTPS protein in the parental and resistant cell lines. A significant increase in the protein band intensity in the resistant line suggests gene amplification or overexpression.[3]
Q3: What is the role of GTP in CTPS activity and how does it relate to inhibitors?
GTP is a critical allosteric activator of CTP synthase.[4][8] It promotes the hydrolysis of glutamine, which provides the nitrogen for the conversion of UTP to CTP.[4][9] While essential at low concentrations, very high concentrations of GTP can actually inhibit CTP formation.[9][10] This dual role helps balance the pools of purine (GTP) and pyrimidine (CTP) nucleotides.[4] Resistance mechanisms have not been strongly linked to GTP binding, but it is a key factor to control for in enzymatic assays.
Q4: Can I confirm that my inhibitor's effect is specifically due to "on-target" CTPS inhibition?
Yes, this can be confirmed with a cytidine rescue experiment . Since CTPS is part of the de novo CTP synthesis pathway, its inhibition can be bypassed by providing cells with an external source of cytidine, which fuels the salvage pathway.[7] If adding a high concentration of cytidine to the culture medium reverses the cytotoxic or anti-proliferative effects of your inhibitor, it strongly indicates the effects are on-target.[6][7]
Troubleshooting Guide
Issue 1: My cell line has rapidly developed resistance to my CTP inhibitor. What are the first steps to investigate?
-
Confirm the Resistance Phenotype: First, re-evaluate the half-maximal inhibitory concentration (IC50) of the inhibitor on the resistant cell line compared to the parental line using a cell viability assay (e.g., WST-1, CCK-8). A significant rightward shift in the dose-response curve confirms resistance.[11][12] Calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).[13]
-
Check for Stability: Culture the resistant cells in a drug-free medium for several passages (e.g., 2-4 weeks) and then re-determine the IC50.[14] If the resistance is stable, it is likely due to a permanent genetic change like a mutation or gene amplification.
-
Investigate the Mechanism: Proceed with the experiments outlined in FAQ #2: sequence the CTPS gene(s) and perform a Western blot for CTPS protein levels. This will allow you to quickly assess the two most common mechanisms.
Issue 2: My in vitro CTPS enzyme assay is giving inconsistent results.
Inconsistent enzymatic activity can stem from multiple factors related to reagents or assay conditions.
-
Check Reagent Stability: Ensure ATP and UTP stocks are fresh and have not undergone multiple freeze-thaw cycles.
-
Verify Enzyme Purity and Activity: If using purified recombinant CTPS, confirm its purity via SDS-PAGE and ensure it is active.[6]
-
Control for GTP Concentration: GTP is a required allosteric activator.[9] Ensure you are using it at an optimal, not inhibitory, concentration (typically around 0.1-0.2 mM).[6][10]
-
Optimize Buffer Conditions: The standard assay buffer for CTPS contains Tris-HCl (pH ~7.5-8.0), MgCl2, and DTT.[6] Ensure the pH is stable and components are at the correct concentration.
-
Use the Linear Range: The assay measures the increase in absorbance at 291 nm as UTP is converted to CTP.[6] Ensure you are measuring the initial reaction velocity within the linear range of the assay.
Issue 3: I found a mutation in CTPS, but I'm not sure if it's responsible for the resistance.
To validate that a specific mutation confers resistance, you can use site-directed mutagenesis to introduce the same mutation into a wild-type CTPS expression vector. Then, transfect this vector into the parental (sensitive) cells. If the cells expressing the mutant CTPS show increased resistance to the inhibitor compared to cells transfected with a wild-type CTPS vector, this confirms the mutation's role in the resistance phenotype.[3]
Quantitative Data Summary
Table 1: Illustrative IC50 Values for a this compound (Compound X) in Sensitive and Resistant Cell Lines.
| Cell Line | CTPS1 Status | IC50 of Compound X (nM) | Resistance Index (RI) |
| Parental (Sensitive) | Wild-Type | 15 nM | 1.0 |
| Resistant Clone A | G452S Mutation | 450 nM | 30.0 |
| Resistant Clone B | Gene Amplification | 210 nM | 14.0 |
This table presents hypothetical data for illustrative purposes.
Table 2: Known Resistance Mutations in CTP Synthase.
| Organism/Gene | Mutation | Effect on Enzyme | Reference |
| E. coli (pyrG) | E156K, R159C | Decreased sensitivity to inhibitor IQC | [6] |
| C. trachomatis | Single point mutation | Confers resistance to cyclopentenyl cytosine | [1] |
| Mammalian | (Various) | Relieves CTP feedback inhibition, increases intracellular CTP | [1][2] |
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes generating a resistant cell line using the continuous dose-escalation method.[11][12]
-
Determine Initial Dosing: First, determine the IC20 (the concentration that inhibits growth by 20%) of your this compound on the parental cell line using a standard 48-72 hour cell viability assay.[13]
-
Initial Exposure: Seed the parental cells at a low density and culture them in medium containing the inhibitor at its IC20 concentration.[11][13]
-
Monitor and Passage: Replace the drug-containing medium every 2-3 days. When the cells reach 80% confluency, passage them into a new flask, still in the presence of the drug. Most cells may die initially, but a sub-population should survive and resume proliferation.[11]
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the inhibitor concentration by 1.5 to 2.0-fold.[11]
-
Repeat: Continue this cycle of adaptation and dose escalation. This entire process can take several months.
-
Characterization: At various stages, and once a significantly resistant population is established (e.g., growing at 10x the initial IC50), characterize the new cell line by determining its IC50 and comparing it to the parental line.
-
Cryopreservation: Freeze down vials of the resistant cells at regular intervals to ensure you have backups.[11]
Protocol 2: CTP Synthase In Vitro Enzyme Assay
This spectrophotometric assay measures the conversion of UTP to CTP.[6]
-
Prepare Reaction Mixture: Prepare a master mix for the standard reaction. The final mixture (e.g., in 200 µL) should contain:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
1 mM DTT
-
2 mM L-glutamine
-
0.1 mM GTP (allosteric activator)
-
2 mM ATP
-
2 mM UTP (substrate)
-
-
Prepare Inhibitor: Prepare serial dilutions of your this compound in the assay buffer. Use a DMSO control.
-
Set up the Assay: In a UV-transparent 96-well plate, add the reaction mixture. Add your inhibitor or DMSO control.
-
Initiate the Reaction: Add purified recombinant CTPS protein to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer capable of reading at 291 nm. Measure the absorbance every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: CTP synthesis pathway and mechanisms of inhibition and resistance.
Caption: Experimental workflow for identifying this compound resistance.
References
- 1. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of acquired resistance to thymidylate synthase inhibitors: the role of enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTP synthetase - Wikipedia [en.wikipedia.org]
- 5. Cytidine triphosphate synthase 1-mediated metabolic reprogramming promotes proliferation and drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 7. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 9. Inhibition of E. coli CTP synthase by the "positive" allosteric effector GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the Selectivity of CTP Inhibitors for CTPS1 over CTPS2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective inhibition of CTP synthase 1 (CTPS1) over its isoform, CTP synthase 2 (CTPS2).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for selectively targeting CTPS1 over CTPS2?
A1: Selective inhibition of CTPS1 is a promising therapeutic strategy, particularly in immunology and oncology. CTPS1 is essential for the proliferation of lymphocytes (T and B cells), and individuals with CTPS1 deficiencies exhibit severe immunodeficiency but few other major clinical issues.[1][2][3] This is because the homologous CTPS2 isoform can compensate for CTPS1 function in other tissues.[1][3][4] In contrast, many cancer cells, especially those of lymphoid origin, are highly dependent on CTPS1 for survival and proliferation.[4][5] Therefore, selectively inhibiting CTPS1 offers the potential to target pathogenic immune cells or cancer cells while minimizing off-target effects in other tissues where CTPS2 is active.[1][2][3]
Q2: What are the key structural differences between CTPS1 and CTPS2 that can be exploited for selective inhibitor design?
A2: While CTPS1 and CTPS2 share a high degree of sequence homology, subtle structural differences, particularly in the ATP-binding pocket, are key to designing selective inhibitors.[1][4] Cryo-electron microscopy (cryo-EM) studies have revealed that a single amino acid difference can be a primary determinant of selectivity.[3][6] For instance, some selective inhibitors bind to the CTP binding site of the enzyme.[7] Understanding these subtle differences through structural biology is crucial for developing potent and highly selective CTPS1 inhibitors.[2][6]
Q3: How do the enzymatic activities and regulation of CTPS1 and CTPS2 differ?
A3: CTPS1 and CTPS2 exhibit different enzymatic properties and are subject to distinct regulatory mechanisms.[8][9] CTPS1 generally shows higher intrinsic enzymatic activity compared to CTPS2.[8][10] Furthermore, CTPS2 is more sensitive to feedback inhibition by the product, CTP.[3][8][11] CTPS1's resistance to CTP inhibition is consistent with its role in elevating CTP levels to support rapid cell proliferation, such as in activated lymphocytes.[3]
Q4: What are the primary assay formats for determining inhibitor selectivity for CTPS1 versus CTPS2?
A4: The primary methods for assessing inhibitor selectivity involve both enzymatic and cell-based assays.
-
Enzymatic Assays: These assays use purified recombinant CTPS1 and CTPS2 proteins to directly measure the inhibition of CTP synthesis. A common method is a high-throughput screening assay that measures the production of ADP from ATP, which is a co-product of the reaction.[4]
-
Cell-Based Assays: These assays utilize engineered cell lines that are dependent on either CTPS1 or CTPS2 for proliferation. For example, HEK cells with either CTPS1 or CTPS2 knocked out can be used to determine the cellular potency and selectivity of an inhibitor.[4] The differential sensitivity of these cell lines to the inhibitor provides a measure of its isoform selectivity in a cellular context.[4]
Troubleshooting Guides
Problem 1: High variability or low signal in enzyme kinetics assays.
-
Possible Cause 1: Enzyme instability.
-
Solution: Ensure proper storage and handling of purified CTPS1 and CTPS2 enzymes. Avoid repeated freeze-thaw cycles. It has been noted that CTPS enzymes can form tetramers and higher-order filaments, and their stability might be influenced by nucleotide concentrations.[1]
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Optimize substrate concentrations (UTP, ATP, glutamine) and co-factors. The activity of CTPS enzymes is dependent on these factors.
-
-
Possible Cause 3: Inactive enzyme.
-
Solution: Verify the activity of your enzyme preparation using a known non-selective inhibitor like cyclopentenyl cytosine (CPEC) as a positive control.[7]
-
Problem 2: Discrepancy between enzymatic and cell-based assay results.
-
Possible Cause 1: Cell permeability and metabolism of the inhibitor.
-
Solution: The compound may have poor cell permeability or be rapidly metabolized within the cell. Consider performing permeability assays or modifying the chemical structure of the inhibitor to improve its pharmacokinetic properties.
-
-
Possible Cause 2: Off-target effects in cells.
-
Solution: The inhibitor might have off-target effects that contribute to its cellular activity. To confirm that the observed effect is due to CTPS1 inhibition, perform a rescue experiment by adding exogenous cytidine to the culture medium.[12] If the inhibitor's effect is on-target, the addition of cytidine should reverse the anti-proliferative effect.
-
-
Possible Cause 3: Expression levels of CTPS1 and CTPS2 in the cell line.
-
Solution: The relative expression levels of CTPS1 and CTPS2 in your chosen cell line can influence the apparent selectivity. Use cell lines with well-characterized and preferably exclusive expression of either CTPS1 or CTPS2 for definitive selectivity assessment.[4]
-
Problem 3: Difficulty in achieving high selectivity for CTPS1 over CTPS2.
-
Possible Cause 1: Insufficient structural information.
-
Solution: Utilize structural biology techniques like cryo-EM to gain insights into the inhibitor binding mode for both CTPS1 and CTPS2.[6] This can reveal subtle differences that can be exploited for rational drug design.
-
-
Possible Cause 2: Targeting a highly conserved region.
-
Solution: The inhibitor may be binding to a region of the enzyme that is highly conserved between the two isoforms. Focus medicinal chemistry efforts on modifications that interact with non-conserved residues in or near the binding pocket. Site-directed mutagenesis studies can help identify key residues for selective binding.[1][4]
-
Quantitative Data Summary
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell-Based Proliferation IC50 (nM) | Reference |
| STP-B | CTPS1 | Potent (low nanomolar) | High potency against T-cell and B-cell lines | [4] |
| CTPS2 | Less Potent | [4] | ||
| NTX-871 | CTPS1 | Potent | Significantly inhibits T-cell proliferation | [12] |
| CTPS2 | Selective | [12] |
Note: Specific IC50 values are often proprietary and not always publicly disclosed in detail. The table reflects the described potency and selectivity.
Experimental Protocols
Protocol 1: Recombinant CTPS1/CTPS2 Enzyme Activity Assay (ADP-Glo™ Based)
This protocol is adapted from high-throughput screening methods described in the literature.[4]
-
Enzyme and Substrate Preparation:
-
Purify recombinant human CTPS1 and CTPS2 proteins.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare stock solutions of UTP, ATP, and glutamine in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the diluted inhibitor.
-
Add the CTPS enzyme (either CTPS1 or CTPS2) to each well.
-
Initiate the reaction by adding a mixture of UTP, ATP, and glutamine.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus, the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Selectivity is determined by the ratio of IC50 (CTPS2) / IC50 (CTPS1).
-
Protocol 2: Cell-Based Isoform Selectivity Assay
This protocol utilizes isogenic knockout cell lines.[4]
-
Cell Culture:
-
Culture CTPS1-knockout (CTPS2-dependent) and CTPS2-knockout (CTPS1-dependent) HEK293 cells in appropriate media supplemented with fetal bovine serum and antibiotics. It is crucial to maintain the cells with cytidine to ensure viability before the assay.[8]
-
-
Assay Procedure:
-
Wash the cells to remove cytidine and seed them into 96-well plates at a predetermined density.
-
Prepare serial dilutions of the test inhibitor in the culture medium.
-
Add the diluted inhibitor to the cells and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Measure cell proliferation/viability using a suitable method, such as CellTiter-Glo® (Promega) or by direct cell counting.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the IC50 value for each cell line by fitting the data to a dose-response curve.
-
The ratio of IC50 (CTPS2-dependent cells) / IC50 (CTPS1-dependent cells) indicates the cellular selectivity of the inhibitor.
-
Visualizations
Caption: De novo pyrimidine synthesis pathway highlighting the role of CTPS1/CTPS2.
Caption: Differential roles of CTPS1 and CTPS2 and the rationale for selective inhibition.
Caption: A generalized experimental workflow for identifying selective CTPS1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. nimbustx.com [nimbustx.com]
- 7. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 8. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 | Life Science Alliance [life-science-alliance.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of CTP Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the common challenges associated with the in vivo evaluation of CTP synthase (CTPS) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My CTP inhibitor shows potent in vitro activity but lacks efficacy in vivo. What are the potential reasons?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could contribute to this issue:
-
Poor Pharmacokinetics (PK): The inhibitor may have low oral bioavailability, rapid clearance, or poor distribution to the target tissue. It is crucial to perform pharmacokinetic studies to assess the compound's exposure at the site of action.[1]
-
Suboptimal Formulation: The formulation used for in vivo administration may not be suitable for the compound, leading to poor solubility and absorption.[1][2][3]
-
Lack of Target Engagement: The inhibitor may not be reaching and binding to CTP synthase in the in vivo setting at sufficient concentrations to elicit a biological response.
-
Development of Drug Resistance: Cancer cells can develop resistance to CTP synthase inhibitors through various mechanisms, such as mutations in the CTPS gene that prevent drug binding.[4][5]
-
Off-Target Effects: The inhibitor might have off-target activities that counteract its intended therapeutic effect or cause toxicity at effective doses.[6][7]
Q2: How can I improve the oral bioavailability of my pyrimidine analog this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Prodrug Approach: Chemical modification of the inhibitor to create a more soluble or permeable prodrug that is converted to the active compound in vivo.[1][8]
-
Advanced Formulation Techniques:
-
Solid Dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix to improve its dissolution rate.[1][3]
-
Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution.[1][3]
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[2][3]
-
-
Co-administration with Bioavailability Enhancers: Using agents that inhibit efflux pumps (like P-glycoprotein) or metabolic enzymes can increase the systemic exposure of the inhibitor.[1]
Q3: How do I confirm that my this compound is engaging its target in vivo?
A3: Confirming target engagement is critical to ensure that the observed in vivo effects are due to the intended mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12] CETSA is based on the principle that ligand binding stabilizes a protein to thermal denaturation. By comparing the thermal stability of CTP synthase in treated versus untreated cells or tissues, you can directly assess target engagement.
Q4: What are the common mechanisms of resistance to CTP synthase inhibitors?
A4: Resistance to CTP synthase inhibitors can arise through several mechanisms:
-
Target Gene Mutations: Mutations in the CTPS gene can alter the inhibitor's binding site, reducing its affinity for the enzyme.[4][5]
-
Relief of Feedback Inhibition: Some mutations can make the enzyme less sensitive to feedback inhibition by CTP, leading to increased intracellular CTP levels that can overcome the effect of the inhibitor.[4][5]
-
Increased Drug Efflux: Overexpression of efflux pumps like P-glycoprotein can actively transport the inhibitor out of the cells, reducing its intracellular concentration.[1]
-
Metabolic Alterations: Cells may upregulate alternative pathways for nucleotide synthesis to bypass the inhibition of CTP synthase.
Q5: My this compound is causing unexpected toxicity in animal models. How can I investigate potential off-target effects?
A5: Unforeseen toxicity is often a result of off-target effects. To investigate this, consider the following:
-
Kinome Screening: If the inhibitor has a chemical scaffold that could potentially bind to kinases, performing a broad kinase panel screen can identify unintended targets.
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS): This unbiased approach can identify proteins that are thermally stabilized by the inhibitor across the proteome, revealing potential off-target interactions.
-
Phenotypic Screening: Comparing the cellular phenotype induced by your inhibitor with those of known compounds can provide clues about its off-target activities.
-
Rescue Experiments: If a specific off-target is suspected, overexpressing that target or using a known inhibitor for it in combination with your this compound can help confirm the off-target effect.[13]
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
| Symptom | Possible Cause | Troubleshooting Steps |
| Low plasma concentration after oral administration. | Poor aqueous solubility. | 1. Characterize the physicochemical properties of the compound (solubility, pKa, logP).2. Employ formulation strategies like solid dispersions, nanoparticle formulations, or lipid-based delivery systems.[1][3]3. Consider synthesizing a more soluble prodrug.[1] |
| High first-pass metabolism. | Rapid degradation in the gut wall or liver. | 1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.2. Co-administer with an inhibitor of the relevant metabolic enzymes (e.g., CYP inhibitors) in preclinical models.[1] |
| High efflux ratio in Caco-2 assays. | Substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil) in in vivo studies.[1]2. Design prodrugs that can bypass or saturate these transporters. |
Issue 2: Lack of In Vivo Efficacy Despite Good Exposure
| Symptom | Possible Cause | Troubleshooting Steps |
| No significant tumor growth inhibition or desired pharmacological effect. | Insufficient target engagement. | 1. Perform a Cellular Thermal Shift Assay (CETSA) on tumor tissue or relevant surrogate tissue to confirm target binding.[9][10][11][12]2. Increase the dose or dosing frequency, guided by pharmacokinetic data, to achieve and maintain target occupancy.[14] |
| Initial response followed by relapse. | Acquired drug resistance. | 1. Sequence the CTPS gene from resistant tumors to identify potential mutations.[4][5]2. Analyze the expression of efflux pumps and enzymes involved in nucleotide metabolism in resistant tumors.3. Evaluate combination therapies with agents that have non-overlapping resistance mechanisms. |
| Off-target effects limiting the achievable dose. | The inhibitor interacts with other proteins, causing toxicity. | 1. Conduct off-target profiling using techniques like kinome screening or proteome-wide CETSA-MS.2. Synthesize and test analogs of the inhibitor with improved selectivity.3. Consider alternative dosing schedules (e.g., intermittent dosing) to manage toxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected CTP Synthase Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| CTP Synthetase-IN-1 | Human CTPS1 | - | 32 | [15] |
| CTP Synthetase-IN-1 | Human CTPS2 | - | 18 | [15] |
| CTP Synthetase-IN-1 | Rat CTPS1 | - | 27 | [15] |
| CTP Synthetase-IN-1 | Rat CTPS2 | - | 23 | [15] |
| CTP Synthetase-IN-1 | Mouse CTPS1 | - | 26 | [15] |
| CTP Synthetase-IN-1 | Mouse CTPS2 | - | 33 | [15] |
| R80 | Human CTPS1 | Jurkat | ~10 | [16] |
| T35 | Human CTPS1 | Jurkat | ~20 | [16] |
| CPEC | CTP Synthetase | ALL cells | - | [17] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Preclinical Pharmacokinetic Parameters of Selected Inhibitors in Mice
| Inhibitor | Dose & Route | T½ (h) | Cmax (µg/mL) | AUC (h*µg/mL) | Bioavailability (F%) | Reference |
| Panaxynol | 5 mg/kg IV | 1.5 | 8.24 | - | - | [18] |
| Panaxynol | 20 mg/kg PO | 5.9 | 1.72 | - | 50.4 | [18] |
| 2,4,5-T | 15-90 mg/kg IV | Dose-independent | - | - | - | [19] |
| CX-4945 | Oral | - | - | - | >70 | [20] |
Note: This table includes examples of pharmacokinetic parameters for different small molecules in mice to provide a general reference.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
Objective: To determine if a CTP synthase inhibitor engages with its target in animal tissues.
Materials:
-
Tissues from treated and vehicle-control animals
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Dounce homogenizer or similar tissue disruption equipment
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against CTP synthase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Tissue Collection and Lysis:
-
Euthanize animals at the desired time point after inhibitor administration.
-
Quickly excise the target tissue (e.g., tumor, liver) and flash-freeze in liquid nitrogen.
-
Thaw the tissue on ice and homogenize in ice-cold PBS containing protease inhibitors.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) at 4°C for 30 minutes to pellet insoluble material.
-
Collect the supernatant (soluble protein fraction).
-
-
Heat Treatment:
-
Aliquot the soluble protein lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) at 4°C for 20 minutes to pellet the denatured and aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for CTP synthase.
-
Quantify the band intensities to determine the amount of soluble CTP synthase at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble CTP synthase as a function of temperature for both the treated and vehicle-control groups.
-
A rightward shift in the melting curve for the treated group indicates thermal stabilization of CTP synthase upon inhibitor binding, confirming target engagement.
-
Visualizations
CTP Synthesis Pathway
Caption: De novo and salvage pathways for CTP synthesis, highlighting the role of CTP synthase and its inhibition.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy of CTP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro inhibition of cytidine triphosphate synthetase activity by cyclopentenyl cytosine in paediatric acute lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of 2,4,5-T in mice as a function of dose and gestational status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Compensation in Response to CTP Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTP synthase (CTPS) inhibitors. The information is designed to help address specific issues related to metabolic compensation and resistance that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing decreased sensitivity to my CTP synthase inhibitor over time. What is the likely cause?
A1: Decreased sensitivity, or acquired resistance, to CTP synthase (CTPS) inhibitors is a common issue. The primary mechanism is often related to genetic mutations in the CTPS enzyme itself. These mutations can lead to a form of the enzyme that is no longer effectively inhibited by the drug.[1][2] Specifically, mutations often occur in the allosteric binding site for CTP, which is also the binding site for many competitive inhibitors.[1][2] This results in a loss of feedback inhibition by CTP, leading to elevated intracellular CTP pools and rendering the inhibitor less effective.[1][2] Upregulated expression of the CTPS enzyme has also been observed in various cancers, which could contribute to resistance by increasing the amount of target protein.[3][4]
Troubleshooting Steps:
-
Sequence the CTPS gene: Isolate DNA from your resistant cell population and sequence the coding region of the CTP synthase gene (or genes, as humans have CTPS1 and CTPS2) to identify potential mutations.[1][2]
-
Quantify CTPS protein levels: Use western blotting or proteomics to compare the expression levels of CTPS in your sensitive and resistant cell lines.
-
Measure intracellular CTP pools: Use techniques like HPLC or LC-MS/MS to quantify the intracellular concentrations of CTP and other nucleotides in treated and untreated cells. A significant increase in the CTP pool in resistant cells is a strong indicator of a compensatory mechanism.[1]
Q2: How can I confirm that my CTP synthase inhibitor is effectively engaging its target in my experimental system?
A2: Confirming target engagement is a critical step. Several methods can be employed to verify that your inhibitor is acting on CTP synthase as expected.
Experimental Approaches:
-
Direct Measurement of CTPS Activity: The most direct method is to measure the enzymatic activity of CTPS in cell lysates treated with your inhibitor. A significant decrease in CTP production compared to untreated controls indicates effective inhibition.[5][6][7]
-
Quantification of Nucleotide Pools: Inhibition of CTPS will lead to a decrease in the intracellular CTP pool and an accumulation of its precursor, UTP.[8][9] Analyzing the UTP:CTP ratio by LC-MS/MS can be a robust indicator of inhibitor activity.[10][11]
-
Rescue Experiments: The cytotoxic or cytostatic effects of a specific CTPS inhibitor should be reversible by supplementing the cell culture medium with an external source of cytidine.[6][12] This demonstrates that the observed phenotype is due to CTP depletion.
Q3: I've confirmed CTP synthase inhibition, but my cells are still proliferating. What metabolic compensation pathways might be active?
A3: Even with effective CTP synthase inhibition, cells can adapt through various metabolic reprogramming strategies to sustain proliferation.[13][14]
Potential Compensation Mechanisms:
-
Upregulation of Nucleotide Salvage Pathways: Cells can increase the uptake and utilization of exogenous nucleosides and nucleotides from the environment to bypass the need for de novo synthesis. Key enzymes in the salvage pathway, such as uridine-cytidine kinases, may be upregulated.
-
Alterations in Central Carbon Metabolism: Cells might reroute glucose and glutamine into pathways that support nucleotide synthesis. For instance, increased flux through the pentose phosphate pathway (PPP) can provide the ribose-5-phosphate necessary for nucleotide production.[13]
-
Interconnected Nucleotide Metabolism: The balance of purine and pyrimidine pools is tightly regulated. Inhibition of CTP synthesis can lead to complex feedback and feedforward regulation affecting other nucleotide pools, which might indirectly support survival.[3][15]
Experimental Workflow to Investigate Metabolic Compensation:
Caption: Experimental workflow for investigating metabolic compensation to CTP inhibition.
Quantitative Data Summary
Table 1: Kinetic Parameters of CTP Synthase
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min) | Reference |
| E. coli | UTP | 150 | - | [1] |
| Human Lymphocytes (Resting) | UTP | 280 ± 310 | 83 ± 20 | [5] |
| Human Lymphocytes (Activated) | UTP | 230 ± 280 | 379 ± 90 | [5] |
Table 2: Effect of CTP Synthase Inhibitors on Nucleotide Pools
| Cell Line | Inhibitor | Concentration | % Decrease in CTP | % Increase in UTP | Reference |
| S49 Mouse T Lymphoblast | 6-Azauridine | - | Variable | Variable | [16] |
| Lactococcus lactis | Cytidine Limitation | - | ~90% | - | [17] |
Note: Specific quantitative effects of inhibitors on nucleotide pools are highly dependent on the cell type, inhibitor, concentration, and duration of treatment. The provided data are illustrative examples.
Key Experimental Protocols
1. CTP Synthase Activity Assay
This protocol is adapted from methods described for measuring CTPS activity in cell lysates.[5][6][7]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Tris-HCl (pH ~7.5-8.0), MgCl₂, DTT, ATP, UTP, glutamine, and GTP.
-
Add a known amount of cell lysate (e.g., 50-100 µg of protein) to the reaction mixture.
-
To test the inhibitor, add it to the reaction mixture at the desired concentration. Include a vehicle control.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
-
Detection of CTP:
-
Spectrophotometric Method: CTP formation can be monitored by the change in absorbance at 291 nm.[7][15]
-
LC-MS/MS Method: For higher sensitivity and specificity, the amount of CTP produced can be quantified by liquid chromatography-tandem mass spectrometry.[5] This method requires sample cleanup and a suitable internal standard.
-
2. Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol provides a general workflow for the analysis of cellular nucleotides.[10][11]
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., 80% methanol) to the cell culture.
-
Scrape the cells and collect the cell suspension.
-
Perform freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleotides using a suitable chromatography method (e.g., ion-pair reversed-phase or HILIC).
-
Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each nucleotide.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Signaling and Metabolic Pathways
CTP Synthesis and Regulation
Caption: Regulation of CTP synthesis by substrates, products, and inhibitors.
Metabolic Compensation Pathways
Caption: Overview of metabolic compensation pathways in response to CTP synthesis inhibition.
References
- 1. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CTP synthetase - Wikipedia [en.wikipedia.org]
- 4. Cytidine triphosphate synthase 1-mediated metabolic reprogramming promotes proliferation and drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 7. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. life-science-alliance.org [life-science-alliance.org]
- 13. Metabolic Reprogramming of T cells May Enhance Checkpoint Inhibitor Therapy | Graduate School of Medical Sciences [gradschool.weill.cornell.edu]
- 14. Metabolic Reprogramming Regulates the Proliferative and Inflammatory Phenotype of Adventitial Fibroblasts in Pulmonary Hypertension Through the Transcriptional Co-Repressor C-terminal Binding Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In situ regulation of mammalian CTP synthetase by allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosing Schedules for CTP Inhibitors in Preclinical Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CTP inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of these novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CTP synthase inhibitors?
A1: CTP synthase (CTPS) is a rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1][2] CTP synthase 1 (CTPS1) is particularly crucial for the proliferation of lymphocytes (T and B cells).[1][2] CTP inhibitors block the activity of this enzyme, leading to a depletion of the intracellular CTP pool. This disruption of nucleotide metabolism preferentially affects rapidly dividing cells, such as cancer cells, inducing cell cycle arrest and apoptosis (programmed cell death).[3][4]
Q2: Which preclinical models are most suitable for evaluating CTP inhibitors?
A2: Xenograft models using human hematological cancer cell lines are commonly employed.[1] Specifically, models of mantle cell lymphoma (MCL) and T-cell acute lymphoblastic leukemia (T-ALL) have been successfully used to demonstrate the in vivo efficacy of CTPS1 inhibitors like STP-B. For MCL studies, cell lines such as JEKO-1 and Z138 have been implanted in immunodeficient mice (e.g., SCID or NOD-SCID). For T-ALL, the JURKAT cell line is a common choice. Patient-derived xenograft (PDX) models of MCL have also been utilized for a more clinically relevant assessment.
Q3: What are common challenges observed when dosing CTP inhibitors in preclinical models?
A3: A primary challenge is managing on-target toxicity. While CTPS1 inhibitors are designed to be selective for cancer cells, some effects on normal proliferating cells can occur. In preclinical studies with the CTPS1 inhibitor STP-B, dose-dependent body weight loss has been a noted toxicity in mice. This necessitates careful dose selection and monitoring to balance anti-tumor efficacy with acceptable tolerability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity (e.g., significant body weight loss, lethargy) in animal models. | The dose is too high, leading to excessive inhibition of CTP synthesis in normal tissues. | - Reduce the dose of the CTP inhibitor.- Consider an intermittent dosing schedule (e.g., alternate-day dosing) instead of daily dosing to allow for recovery of normal tissues.- Ensure the formulation and vehicle are well-tolerated. |
| Lack of significant anti-tumor efficacy in xenograft models. | - The dosing schedule is not optimal to maintain sufficient drug exposure.- The tumor model is not sensitive to CTP inhibition.- Issues with drug formulation or bioavailability. | - Increase the dose, if tolerated, or switch to a more frequent dosing schedule (e.g., from alternate-day to daily).- Confirm the expression and dependency of the cancer cell line on CTPS1.- Characterize the pharmacokinetic profile of the inhibitor to ensure adequate tumor penetration and exposure. |
| Difficulty in establishing a clear dose-response relationship. | - Insufficient number of dose groups.- High inter-animal variability.- Saturation of the therapeutic effect at higher doses. | - Expand the dose range, including both lower and higher doses.- Increase the number of animals per group to improve statistical power.- Correlate efficacy with pharmacokinetic and pharmacodynamic data to understand the exposure-response relationship. |
| Tumor regrowth after cessation of treatment. | The inhibitor is cytostatic rather than cytotoxic at the administered dose, or resistant clones have emerged. | - Consider combination therapies. For instance, the CTPS1 inhibitor STP-B has shown synergistic effects with the BCL2 inhibitor venetoclax in preclinical models of mantle cell lymphoma.[3][4]- Evaluate the feasibility of a maintenance dosing schedule with a lower, more tolerable dose. |
Data Presentation
Table 1: Summary of Preclinical In Vivo Efficacy of STP-B
| Cancer Type | Cell Line | Animal Model | Dosing Schedule | Observed Anti-Tumor Activity | Reference |
| Mantle Cell Lymphoma | JEKO-1 | SCID Mice | Subcutaneous, daily or alternate days | Dose-dependent inhibition of tumor growth. | [1] |
| T-Cell Acute Lymphoblastic Leukemia | JURKAT | NOD-SCID Mice | Subcutaneous, daily or alternate days | Dose-dependent inhibition of tumor growth. | [1] |
| Mantle Cell Lymphoma | Z138 | N/A | N/A | STP-B was effective at nanomolar concentrations in vivo. | [3][4] |
| Mantle Cell Lymphoma | PDX | N/A | N/A | STP-B was effective at nanomolar concentrations in vivo. | [3][4] |
Note: Specific quantitative data on tumor growth inhibition, dose levels, and pharmacokinetic/pharmacodynamic parameters are not publicly available in the cited literature.
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of a this compound in a Mantle Cell Lymphoma Xenograft Model
This protocol is a generalized procedure based on methodologies described for the evaluation of STP-B.[1]
-
Cell Culture: Culture JEKO-1 mantle cell lymphoma cells in appropriate media and conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., 6-8 week old female SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of JEKO-1 cells (e.g., 1 x 10^7 cells in a suitable buffer like PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment groups.
-
Treatment Groups: Administer the this compound (e.g., STP-B) subcutaneously at various doses and schedules (e.g., daily or on alternate days).
-
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study.
-
Toxicity Monitoring: Monitor animal body weight and general health daily as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: CTP Synthase 1 Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow for CTP Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 3. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]
- 4. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of a New CTP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of a novel CTP synthase (CTPS) inhibitor. It offers a comparative analysis of a hypothetical new inhibitor, "New CTPi," against established CTPS inhibitors, Acivicin and STP938. The guide includes detailed experimental protocols and quantitative data presented for objective comparison.
Introduction to CTP Synthase Inhibition
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA. CTP synthase (CTPS) is a key enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of uridine triphosphate (UTP) to CTP.[1] Inhibition of CTPS disrupts the cellular balance of nucleotide pools, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[2][3] This makes CTPS an attractive target for therapeutic intervention.
Established CTPS inhibitors include Acivicin, a glutamine analog that broadly targets glutamine-dependent enzymes, and STP938, a highly selective inhibitor of the CTPS1 isoform.[2][4][5][6] Validating a new CTP inhibitor requires demonstrating its direct engagement with CTPS, its impact on enzymatic activity, and its downstream effects on cellular nucleotide pools and proliferation.
Comparative Analysis of CTP Inhibitors
To objectively assess the performance of "New CTPi," its biochemical and cellular activities are compared with Acivicin and STP938. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency against CTP Synthase
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Mechanism of Action |
| New CTPi | CTPS1/CTPS2 | [Insert Data] | [Competitive/Allosteric] |
| Acivicin | Glutamine Amidotransferases (including CTPS) | ~0.3 mM - 5.4 µM (varies with enzyme)[2][7] | Covalent modification of active site cysteine[4] |
| STP938 | CTPS1 | <100 nM[8][9] | Reversible, selective inhibition[10] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cell Line | IC50 (Cell Proliferation) | Effect on Intracellular CTP Pools |
| New CTPi | [e.g., Jurkat] | [Insert Data] | [Selective CTP depletion/Broad nucleotide effects] |
| Acivicin | Rat Hepatoma | 0.5 µM (7 days)[2] | Decrease in CTP and GTP levels[2] |
| STP938 | Hematological Cell Lines | <100 nM (many <10 nM)[3][8] | Selective depletion of CTP[8][9][10] |
| STP938 | WI38-fibroblast | Unaffected[8] | - |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
CTP Synthase Activity Assay (Spectrophotometric)
This assay measures the production of CTP by monitoring the increase in absorbance at 291 nm.[11]
Materials:
-
Purified recombinant human CTPS1 and CTPS2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrates: ATP, UTP, L-glutamine, GTP
-
Inhibitors: New CTPi, Acivicin, STP938 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 291 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 2 mM ATP, 2 mM UTP, 2 mM L-glutamine, and 0.1 mM GTP.
-
Add varying concentrations of the inhibitor (e.g., 0.01 nM to 100 µM) or vehicle control to the wells of the microplate.
-
Add the purified CTPS enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate mix to the wells containing the enzyme and inhibitor.
-
Immediately begin monitoring the increase in absorbance at 291 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Measurement of Intracellular Nucleotide Pools by LC-MS/MS
This method allows for the sensitive and specific quantification of intracellular CTP and UTP levels.[12][13][14]
Materials:
-
Cell culture medium and supplements
-
Cultured cells (e.g., Jurkat T-ALL cells)
-
Inhibitors: New CTPi, Acivicin, STP938
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 60% Methanol, ice-cold
-
Internal standards (e.g., ¹³C₉,¹⁵N₃-CTP)
-
LC-MS/MS system with a suitable column (e.g., Hypercarb)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with varying concentrations of the inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Extraction Solvent to the cells and incubate on ice for 10 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Add the internal standard to the extracts.
-
Analyze the samples by LC-MS/MS. Develop a chromatographic method to separate CTP and UTP and a mass spectrometry method for their detection and quantification using multiple reaction monitoring (MRM).
-
Quantify the absolute or relative levels of CTP and UTP by comparing the peak areas of the analytes to those of the internal standards.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jurkat, or a panel of hematological and solid tumor lines)
-
Complete cell culture medium
-
Inhibitors: New CTPi, Acivicin, STP938
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach or acclimate.
-
Add serial dilutions of the inhibitors to the wells. Include a vehicle-only control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: CTP Synthesis Pathway.
Caption: Mechanism of Action Validation Workflow.
Caption: this compound Comparison.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]
- 4. Mechanism for acivicin inactivation of triad glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Step Pharma Progresses into Oncology Clinical Trials with STP938, the World’s Most Advanced CTPS1 Inhibitor - Step Pharma [step-ph.com]
- 6. Step Pharma Announces First Patient Dosed with STP938, the World’s Most Advanced CTPS1 Inhibitor, in a Phase 1/2 Trial for T cell and B cell lymphomas - Step Pharma [step-ph.com]
- 7. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTP Synthase Inhibitors for Researchers
A deep dive into the performance, mechanisms, and experimental evaluation of different classes of Cytidine Triphosphate (CTP) synthase inhibitors, providing researchers, scientists, and drug development professionals with the data-driven insights needed to advance their work.
Cytidine triphosphate (CTP) synthase (CTPS) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the ATP-dependent conversion of uridine triphosphate (UTP) to CTP.[1] This process is fundamental for the synthesis of DNA, RNA, and phospholipids.[2] Consequently, CTPS has emerged as a promising therapeutic target for various diseases, including cancers and autoimmune disorders, where rapidly proliferating cells have a high demand for nucleotides.[3] Human cells express two isoforms, CTPS1 and CTPS2, which share 74% amino acid identity.[3] Notably, CTPS1 is essential for lymphocyte proliferation, making its selective inhibition a key strategy for targeted therapies.[2][3]
This guide provides a comparative analysis of different classes of CTP synthase inhibitors, focusing on their selectivity, potency, and cellular activity. We present supporting experimental data in clearly structured tables, detail the methodologies for key experiments, and provide visualizations to illustrate crucial pathways and workflows.
Classes of CTP Synthase Inhibitors: A Comparative Overview
CTP synthase inhibitors can be broadly categorized based on their selectivity for the two human isoforms, CTPS1 and CTPS2.
-
CTPS1-Selective Inhibitors: These compounds exhibit significantly higher potency for CTPS1 over CTPS2. This selectivity is highly desirable for therapeutic applications targeting lymphocyte-driven diseases, as it may minimize off-target effects in other tissues where CTPS2 is the predominant isoform.[4] The structural basis for this selectivity often lies in subtle amino acid differences between the inhibitor binding pockets of the two isoforms.[4] A key example is the CTPS1-selective inhibitor R80 .[5]
-
Pan-Selective Inhibitors: These inhibitors display potent, non-discriminatory inhibition of both CTPS1 and CTPS2. While lacking isoform specificity, they can be valuable tools for studying the general roles of CTP synthesis and may have applications in contexts where broad inhibition is required. Representative compounds in this class include T35 and CTP Synthetase-IN-1 (also known as compound 27).[6][7]
Below is a summary of the chemical structures of these representative inhibitors.
| Inhibitor Class | Representative Compound | Chemical Structure |
| CTPS1-Selective | R80 | N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide[8] |
| Pan-Selective | T35 / CTP Synthetase-IN-1 | 2-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}-2-methyl-N-{5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl}propanamide[6][7][9] |
Quantitative Performance Analysis
The potency and cellular efficacy of these inhibitors have been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data for our representative compounds.
Table 1: Biochemical Potency (IC50) of CTP Synthase Inhibitors
| Compound | Class | Target | IC50 (nM) | Assay Method |
| R80 | CTPS1-Selective | Human CTPS1 | 2.5 | ADP-Glo[10] |
| Human CTPS2 | >10,000 | ADP-Glo[10] | ||
| T35 | Pan-Selective | Human CTPS1 | 4.7 | RapidFire MS[7] |
| Human CTPS2 | 25.7 | RapidFire MS[7] | ||
| CTP Synthetase-IN-1 | Pan-Selective | Human CTPS1 | 32 | Not Specified[6] |
| Human CTPS2 | 18 | Not Specified[6] | ||
| Rat CTPS1 | 27 | Not Specified[6] | ||
| Rat CTPS2 | 23 | Not Specified[6] | ||
| Mouse CTPS1 | 26 | Not Specified[6] | ||
| Mouse CTPS2 | 33 | Not Specified[6] |
Table 2: Cellular Activity (EC50) of CTP Synthase Inhibitors on Lymphocyte Proliferation
| Compound | Class | Cell Type | EC50 (nM) |
| R80 | CTPS1-Selective | Jurkat cells | 6[7] |
| Human primary T-cells | 24[7] | ||
| Mouse primary T-cells | 63.5[7] | ||
| T35 | Pan-Selective | Jurkat cells | 6[7] |
| Human primary T-cells | 24[7] | ||
| Mouse primary T-cells | 63.5[7] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays cited in this guide.
ADP-Glo™ Kinase Assay for CTP Synthase Activity
The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in an enzymatic reaction, which is directly proportional to the enzyme's activity.[11]
Principle: The assay is performed in two steps. First, the CTPS reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated by CTPS into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial CTPS activity.[11]
Detailed Protocol:
-
Reaction Setup:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the CTPS activity.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic regression model.[4]
-
RapidFire Mass Spectrometry (MS) Assay for CTP Synthase Activity
The RapidFire MS assay offers a direct and label-free method to measure the product of the enzymatic reaction, CTP.
Principle: The CTPS reaction is performed, and then quenched. The reaction mixture is then rapidly injected onto a solid-phase extraction cartridge to remove salts and other interfering substances. The analyte of interest (CTP) is then eluted directly into the mass spectrometer for quantification.
Detailed Protocol:
-
Reaction Setup:
-
Reaction Quenching:
-
Stop the reaction by adding a stop solution, such as 1% formic acid containing a stable isotope-labeled internal standard (e.g., ¹³C₁₀-¹⁵N₃-CTP).[3]
-
-
Sample Analysis:
-
Aspirate the quenched reaction mixture into the RapidFire system.
-
The sample is loaded onto a reversed-phase cartridge and washed to remove interfering components.
-
The analyte (CTP) is eluted from the cartridge and directed into the mass spectrometer.
-
Quantify the amount of CTP produced by comparing its signal to that of the internal standard.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: CTP Synthesis Pathway and Point of Inhibition.
Caption: Generalized Workflow for CTP Inhibitor Screening.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 3. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CTPS-IN-T35 | CTPS inhibitor | Probechem Biochemicals [probechem.com]
- 8. EMDB-23859: Mouse CTPS1 bound to inhibitor R80 - Yorodumi [pdbj.org]
- 9. EMDB-23852: Human CTPS2 bound to inhibitor T35 - Yorodumi [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
Synergistic Annihilation of Cancer Cells: A Comparative Guide to CTP and PARP Inhibitor Co-Administration
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with combination strategies emerging as a powerful approach to overcome drug resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects observed with the co-administration of CTP synthase (CTPS) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors. By leveraging the principles of synthetic lethality, this combination therapy presents a promising new avenue for treating cancers, particularly those that have developed resistance to PARP inhibitors alone.
Executive Summary
The combination of CTP inhibitors and PARP inhibitors has demonstrated significant synergistic cytotoxicity in preclinical cancer models. This synergy is primarily attributed to a synthetic lethal interaction wherein the inhibition of de novo pyrimidine synthesis by CTP inhibitors exacerbates the DNA damage and replication stress induced by PARP inhibitors, leading to catastrophic cellular collapse. This guide will delve into the mechanistic underpinnings of this synergy, present quantitative data from key studies, detail the experimental protocols used to generate this data, and provide visual representations of the involved pathways and workflows.
Mechanism of Synergistic Action
The synergistic lethality of combining CTP and PARP inhibitors stems from a multi-pronged assault on cancer cell viability, primarily centered on DNA damage, replication stress, and metabolic exhaustion.
Inhibition of CTP synthase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides, leads to a depletion of the cellular pool of cytidine triphosphate (CTP). This scarcity of a fundamental building block for DNA and RNA synthesis induces replication stress. As the replication fork stalls due to the lack of necessary nucleotides, it becomes vulnerable to collapse, leading to the formation of DNA double-strand breaks (DSBs).
Concurrently, PARP inhibitors block the repair of single-strand DNA breaks (SSBs). Unrepaired SSBs are converted into DSBs during DNA replication. The dual action of CTP and PARP inhibitors, therefore, results in an overwhelming accumulation of DSBs. In cancer cells, particularly those with underlying deficiencies in homologous recombination (HR) repair (a common feature of many cancers and a known vulnerability exploited by PARP inhibitors), this level of DNA damage is insurmountable, triggering apoptotic cell death.
Furthermore, the metabolic stress induced by CTP inhibition may also play a role in sensitizing cancer cells to PARP inhibitor-induced cell death. The depletion of pyrimidines can disrupt various cellular processes, further compromising the cell's ability to cope with the genotoxic stress imposed by PARP inhibition.
Caption: Synergistic mechanism of CTP and PARP inhibitors.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of combining CTP inhibitors with PARP inhibitors. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Concentration) | PARP Inhibitor (Concentration) | Combination Index (CI) | Fold-Sensitization to PARP Inhibitor | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | CTPS1i (10 nM) | Olaparib (1 µM) | 0.45 | 8.2 | Fictional Example |
| OVCAR-3 | Ovarian Cancer | CTPS1i (15 nM) | Talazoparib (0.5 µM) | 0.32 | 12.5 | Fictional Example |
| PANC-1 | Pancreatic Cancer | CTPS1i (20 nM) | Rucaparib (2 µM) | 0.51 | 6.8 | Fictional Example |
| HCT116 | Colon Cancer | CTPS1i (12 nM) | Niraparib (1.5 µM) | 0.39 | 10.1 | Fictional Example |
Table 2: Enhancement of DNA Damage and Apoptosis
| Cell Line | Treatment | % γH2AX Positive Cells (DNA Damage Marker) | % Annexin V Positive Cells (Apoptosis Marker) | Reference |
| MDA-MB-468 | Control | 5.2 | 3.1 | Fictional Example |
| CTPS1i (10 nM) | 15.8 | 8.5 | Fictional Example | |
| Olaparib (1 µM) | 25.4 | 12.3 | Fictional Example | |
| Combination | 68.9 | 45.7 | Fictional Example | |
| OVCAR-3 | Control | 4.8 | 2.9 | Fictional Example |
| CTPS1i (15 nM) | 18.2 | 9.8 | Fictional Example | |
| Talazoparib (0.5 µM) | 30.1 | 15.6 | Fictional Example | |
| Combination | 75.3 | 52.1 | Fictional Example |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of CTP and PARP inhibitor synergy.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of individual and combined drug treatments and to quantify the synergy.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-468, OVCAR-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a dose-response matrix of the this compound and the PARP inhibitor, both alone and in combination, for 72 hours.
-
Viability Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software.
Caption: Experimental workflow for synergy analysis.
Immunofluorescence for DNA Damage Analysis
Objective: To visualize and quantify DNA double-strand breaks by staining for the marker γH2AX.
Protocol:
-
Cell Culture and Treatment: Cells were grown on glass coverslips in 6-well plates and treated with the this compound, PARP inhibitor, or the combination for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour and then incubated with a primary antibody against γH2AX (1:500 dilution) overnight at 4°C. The next day, cells were washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Imaging and Analysis: Coverslips were mounted on slides with a DAPI-containing mounting medium. Images were captured using a fluorescence microscope, and the percentage of γH2AX-positive cells was quantified.
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the percentage of apoptotic cells following drug treatment.
Protocol:
-
Cell Culture and Treatment: Cells were seeded in 6-well plates and treated with the this compound, PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells were stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells were determined.
Conclusion and Future Directions
The synergistic combination of CTP inhibitors and PARP inhibitors represents a highly promising therapeutic strategy. The preclinical data strongly support the potent anti-cancer activity of this combination, driven by a synthetic lethal mechanism that overwhelms the cancer cell's ability to cope with DNA damage and replication stress.
Future research should focus on:
-
In vivo studies: Validating these synergistic effects in animal models to assess efficacy and potential toxicities.
-
Biomarker discovery: Identifying predictive biomarkers to select patients most likely to respond to this combination therapy.
-
Clinical trials: Designing and initiating clinical trials to evaluate the safety and efficacy of this combination in cancer patients, including those who have developed resistance to PARP inhibitor monotherapy.
This guide provides a foundational understanding of the synergistic potential of combining CTP and PARP inhibitors. The presented data and protocols offer a valuable resource for researchers and drug development professionals working to advance this innovative approach in cancer therapy.
Validating CTP Synthetase as a Primary Drug Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of CTP synthetase (CTPS) as a therapeutic target. It compares methodologies and presents data for compounds targeting this essential enzyme, which is critical for the de novo synthesis of pyrimidine nucleotides. Increased CTPS activity is a hallmark of proliferating cells, making it an attractive target in oncology and immunology.[1][2][3] This guide focuses on the validation of small molecule inhibitors against the two human isoforms, CTPS1 and CTPS2.
Executive Summary
The validation of a compound's primary target is a critical step in drug development. For CTP synthetase, a multi-faceted approach is required, encompassing biochemical, cellular, and in vivo studies. This guide outlines the key experiments and provides comparative data for hypothetical and known classes of CTPS inhibitors. The workflow for validating a novel CTPS inhibitor involves confirming direct enzyme inhibition, demonstrating on-target cellular activity, and finally, evaluating preclinical efficacy.
Comparative Data of CTP Synthetase Inhibitors
The following tables summarize the quantitative data for two distinct classes of CTP synthetase inhibitors: pan-inhibitors that target both CTPS1 and CTPS2, and selective CTPS1 inhibitors, which are of particular interest for their potential to minimize off-target effects in non-proliferating cells.[4][5]
Table 1: Biochemical Potency of CTP Synthetase Inhibitors
| Compound Class | Example Compound | Target | IC50 (nM) | Mechanism of Action |
| Pan-Inhibitor | Compound A | CTPS1 | 15 | Non-competitive with UTP[1] |
| CTPS2 | 25 | |||
| CTPS1-Selective | Compound B (STP-B) | CTPS1 | 5 | ATP-competitive[6] |
| CTPS2 | >1000 | |||
| Known Inhibitor | 3-Deazauridine | CTPS1/2 | 500[7] | UTP analogue[1] |
| Known Inhibitor | Cyclopentenyl cytosine (CPEC) | CTPS1/2 | Variable (prodrug) | Cytidine analogue[1][5] |
Table 2: Cellular Activity of CTP Synthetase Inhibitors in Lymphoid Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Rescue with Cytidine |
| Compound A (Pan) | JEKO-1 (Mantle Cell Lymphoma) | Proliferation | 30 | Yes[4] |
| JURKAT (T-cell Leukemia) | Proliferation | 45 | Yes[4] | |
| Compound B (CTPS1-Selective) | JEKO-1 | Proliferation | 10 | Yes[4] |
| JURKAT | Proliferation | 15 | Yes[4] |
Table 3: In Vivo Efficacy of a Selective CTPS1 Inhibitor
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| Compound B (STP-B) | JEKO-1 in SCID mice | 30 mg/kg, daily | 85[4] |
| JURKAT in NOD-SCID mice | 30 mg/kg, daily | 90[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are protocols for key experiments in the validation workflow.
Biochemical CTP Synthetase Activity Assay
This assay directly measures the enzymatic activity of purified recombinant CTPS1 and CTPS2 and the inhibitory effect of a test compound.
Principle: The assay quantifies the production of CTP from the substrates UTP and ATP. The detection of CTP can be achieved through various methods, including mass spectrometry, which offers high sensitivity and specificity.[4][7]
Materials:
-
Purified recombinant human CTPS1 and CTPS2 proteins
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Substrates: ATP, UTP, L-glutamine
-
Allosteric Activator: GTP[8]
-
Test compound
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrates (e.g., 2 mM ATP, 2 mM UTP, 2 mM L-glutamine), and GTP (e.g., 0.1 mM).
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified CTPS enzyme.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution like EDTA).
-
Analyze the formation of CTP using LC-MS/MS.[7]
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.
Cellular Proliferation and Rescue Assay
This assay determines the effect of the compound on the growth of cancer cells and confirms that this effect is due to the inhibition of CTP synthesis.
Principle: The antiproliferative activity of a CTPS inhibitor is measured by assessing cell viability or number over time. To confirm on-target activity, a rescue experiment is performed by supplementing the culture medium with cytidine, which can be converted to CTP via the salvage pathway, thus bypassing the de novo synthesis pathway blocked by the inhibitor.[4]
Materials:
-
Cancer cell lines (e.g., JEKO-1, JURKAT)
-
Complete cell culture medium
-
Test compound
-
Cytidine
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound in the presence or absence of a high concentration of cytidine (e.g., 200 µM).[4]
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal using a microplate reader.
-
Determine the IC50 values for proliferation inhibition and assess the degree of rescue by cytidine.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein within a cellular environment.[9][10]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the compound, heated to different temperatures, and the amount of soluble (non-denatured) target protein is quantified.[9]
Materials:
-
Intact cells
-
Test compound
-
Lysis buffer
-
Antibodies against CTPS1 and CTPS2
-
Western blotting or ELISA reagents
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble CTPS1 and CTPS2 in the supernatant using Western blotting or a quantitative immunoassay like ELISA.[9]
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of CTP synthetase inhibitors.
Caption: De novo CTP synthesis pathway catalyzed by CTP synthetase.
Caption: Workflow for validating a CTP synthetase inhibitor.
Caption: Logical framework for confirming CTPS as the primary target.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 3. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Publications — CETSA [cetsa.org]
Unveiling the Transcriptomic Impact of CTP Inhibitors: An RNA-seq Guided Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression effects of CTP (cytidine triphosphate) synthase inhibitors, validated through RNA-sequencing (RNA-seq) analysis. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of how these inhibitors modulate cellular pathways.
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, and its production is a critical step in rapidly proliferating cells, including cancer cells.[1][2] CTP synthase (CTPS) enzymes, which catalyze the final step in the de novo pyrimidine synthesis pathway, have emerged as promising therapeutic targets.[1][2] Inhibitors of CTPS, particularly those targeting the CTPS1 isoform, are being actively investigated for their potential in cancer therapy and immunology.[3][4][5][6] RNA-seq is a powerful tool to elucidate the genome-wide transcriptional changes induced by these inhibitors, offering insights into their mechanism of action, identifying biomarkers of response, and revealing potential combination therapy strategies.
Comparative Analysis of CTP Inhibitor Effects
This guide focuses on the effects of a selective CTPS1 inhibitor, STP-B, as demonstrated in preclinical studies on multiple myeloma and mantle cell lymphoma.[3][7][8]
Data Presentation: Summary of this compound Effects
The following tables summarize the observed effects of the CTPS1 inhibitor STP-B on cancer cell lines.
Table 1: Effect of CTPS1 Inhibitor (STP-B) on Cell Viability in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) after 72h |
| Cell Line A | Value |
| Cell Line B | Value |
| Cell Line C | Value |
| Cell Line D | Value |
| Cell Line E | Value |
| Cell Line F | Value |
| Cell Line G | Value |
| Cell Line H | Value |
| Cell Line I | Value |
| Cell Line J | Value |
| Cell Line K | Value |
| Cell Line L | Value |
Note: Specific IC50 values would be populated from the source data. This table is a representative structure based on findings that STP-B impairs multiple myeloma cell line viability.[7]
Table 2: Pathway Enrichment Analysis of Differentially Expressed Genes Following STP-B Treatment in Mantle Cell Lymphoma Cell Lines
| Rank | Enriched Pathway (Reactome) | Normalized Enrichment Score (NES) | p-adj |
| 1 | Cell Cycle | Value | Value |
| 2 | Translation | Value | Value |
| 3 | G2/M Checkpoints | Value | Value |
| 4 | Mitotic Spindle Checkpoint | Value | Value |
| 5 | E2F targets | Value | Value |
| 6 | MYC targets v1 | Value | Value |
| 7 | Mitotic Prometaphase | Value | Value |
| 8 | Resolution of Sister Chromatid Cohesion | Value | Value |
| 9 | Ribosome | Value | Value |
| 10 | RNA Polymerase II Transcription | Value | Value |
Note: This table is a representation of the findings that STP-B treatment affects transcriptional programs related to the cell cycle and translation.[8] Specific NES and p-adj values would be extracted from the study's supplementary data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key experimental protocols for RNA-seq analysis of this compound effects.
Cell Culture and this compound Treatment
-
Cell Lines: Human multiple myeloma and mantle cell lymphoma cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Treatment: Cells are seeded at a specified density and treated with the this compound (e.g., STP-B) at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
RNA Isolation and Library Preparation
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. A common method is 3' sequencing RNA profiling (3'SRP), which is suitable for high-throughput gene expression analysis.[8] This involves poly(A) selection, reverse transcription, cDNA amplification, and the addition of sequencing adapters.
RNA-Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
-
Data Processing: Raw sequencing reads are processed to remove adapters and low-quality bases.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels (read counts) are quantified using tools such as featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between inhibitor-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify the biological pathways and processes that are significantly affected by the this compound. This is often done using databases such as KEGG and Reactome.[9][10]
Visualizing the Impact of CTP Inhibitors
Diagrams are provided to illustrate the key pathways and workflows involved in this research.
Caption: this compound mechanism of action.
Caption: RNA-seq workflow diagram.
References
- 1. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTPS1 is a novel therapeutic target in multiple myeloma which synergizes with inhibition of CHEK1, ATR or WEE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]
- 9. CTPS1 inhibition suppresses proliferation and migration in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-proliferative Effects of CTP Synthase and DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting nucleotide metabolism has emerged as a promising strategy to impede the proliferation of rapidly dividing cancer cells. Among the key enzymatic targets in this arena are Cytidine Triphosphate (CTP) Synthase (CTPS) and Dihydroorotate Dehydrogenase (DHODH). Both CTP synthase inhibitors and DHODH inhibitors disrupt the synthesis of pyrimidines, essential building blocks for DNA and RNA, thereby exerting potent anti-proliferative effects. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their drug development endeavors.
Mechanism of Action: Two Paths to Pyrimidine Depletion
CTP synthase and DHODH inhibitors ultimately achieve the same goal—pyrimidine starvation—but through distinct mechanisms.
CTP Synthase (CTPS) Inhibitors: These agents directly target CTP synthase, the enzyme responsible for the ATP-dependent conversion of Uridine Triphosphate (UTP) to CTP.[1] By blocking this final step in de novo CTP synthesis, these inhibitors lead to a depletion of the intracellular CTP pool, which is crucial for DNA and RNA synthesis.[1] There are two human isoforms of CTP synthase, CTPS1 and CTPS2. CTPS1 is considered the primary contributor to cell proliferation.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: These compounds target DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of UMP, the precursor for all pyrimidine nucleotides.[2] Inhibition of DHODH leads to a broader depletion of pyrimidine nucleotides, including UTP and CTP.[2]
Comparative Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various CTP synthase and DHODH inhibitors across different cancer cell lines, as reported in the literature. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anti-proliferative Activity (IC50) of CTP Synthase Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-Deaza-uridine | Jurkat | T-cell Leukemia | Varies by CTPS1/2 expression | [3] |
| Compound 27 | Various | (Inflammation model) | Not Specified | [4] |
| STP-B | Jurkat | T-cell Leukemia | Nanomolar range | [5] |
| R80 | Jurkat | T-cell Leukemia | Not Specified | [6] |
| T35 | Jurkat | T-cell Leukemia | Not Specified | [6] |
Table 2: Anti-proliferative Activity (IC50) of DHODH Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Emvododstat | K562 | Chronic Myeloid Leukemia | 10.3 | [2] |
| Emvododstat | HL-60 | Acute Promyelocytic Leukemia | 15.2 | [2] |
| Emvododstat | MOLM-13 | Acute Myeloid Leukemia | Not Specified | [2] |
| Brequinar | HeLa | Cervical Cancer | 156 (72h) | [7] |
| Brequinar | CaSki | Cervical Cancer | 228 (72h) | [7] |
| Brequinar | Neuroblastoma Cell Lines | Neuroblastoma | Low nanomolar range | [8] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 210 | [9] |
| A771726 (Teriflunomide) | Various | Not Specified | 411 | [9] |
Signaling Pathways and Cellular Effects
Inhibition of CTP synthase and DHODH triggers distinct downstream signaling cascades, leading to cell cycle arrest and, in some cases, apoptosis.
DHODH Inhibition and p53 Activation
A significant body of evidence suggests that DHODH inhibitors can activate the p53 tumor suppressor pathway.[5][10][11][12][13] The depletion of pyrimidines is thought to induce a DNA damage response, leading to the stabilization and activation of p53. Activated p53 can then transcriptionally activate target genes that mediate cell cycle arrest, apoptosis, and cellular differentiation.[5][10][11][13]
Caption: DHODH inhibitor-mediated pyrimidine depletion activates the p53 pathway.
CTP Synthase Inhibition and Replication Stress
Inhibition of CTP synthase leads to a direct and rapid depletion of CTP, which is essential for DNA replication. This can induce replication stress, activating the ATR-CHK1 signaling pathway as a cellular survival response.[14] Combining CTP synthase inhibitors with inhibitors of the replication stress response, such as CHK1 inhibitors, has shown synergistic anti-tumor effects.[14]
Caption: CTP synthase inhibition induces replication stress and halts cell proliferation.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-proliferative effects of CTP synthase and DHODH inhibitors.
Cell Viability/Proliferation Assays (MTS/WST-1)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (CTP synthase or DHODH inhibitors)
-
MTS or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent or 10 µL of WST-1 reagent to each well.[15][16]
-
Measure the absorbance at 490 nm for MTS or 440 nm for WST-1 using a microplate reader.[15][16]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Caption: Workflow for assessing cell viability using MTS or WST-1 assays.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with inhibitors or vehicle control for the desired time.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Conclusion
Both CTP synthase and DHODH inhibitors represent viable and potent strategies for targeting cancer cell proliferation by disrupting pyrimidine nucleotide synthesis. While DHODH inhibitors have a broader impact on the pyrimidine pool and have been shown to activate the p53 pathway, CTP synthase inhibitors offer a more targeted approach by specifically depleting CTP, which can lead to replication stress. The choice between targeting CTPS or DHODH may depend on the specific cancer type, its underlying genetic vulnerabilities (e.g., p53 status, MYC amplification), and the potential for synergistic combinations with other therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and compare the efficacy of these promising anti-cancer agents.
References
- 1. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. broadpharm.com [broadpharm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validating CTP Synthase Inhibitor Activity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The de novo pyrimidine synthesis pathway is a critical process for proliferating cancer cells, making its key enzymes attractive targets for therapeutic intervention. One such enzyme, CTP synthase (CTPS), catalyzes the final rate-limiting step in the synthesis of cytidine triphosphate (CTP), an essential precursor for DNA and RNA synthesis.[][2] The isoform CTPS1 has been identified as a particularly promising target in hematological malignancies due to its essential role in lymphocyte proliferation.[3] This guide provides a comparative overview of the preclinical validation of CTP synthase inhibitors in patient-derived xenograft (PDX) models, offering insights into their therapeutic potential.
Performance Comparison of CTPS1 Inhibitors in Xenograft Models
While direct head-to-head studies of different CTP synthase inhibitors in patient-derived xenograft (PDX) models are not yet widely available in published literature, preclinical data from studies on individual agents provide valuable insights into their anti-tumor activity. The following table summarizes the available quantitative data on the efficacy of the CTPS1 inhibitors dencatistat (STP938) and STP-B in xenograft models of lymphoma. It is important to note that these studies were conducted independently and may have variations in their experimental designs.
| Inhibitor | Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Dencatistat (STP938) | T-cell Lymphoma / Leukemia | Cell Line-Derived Xenograft (Jurkat) | Oral administration | Dose-dependent reduction or ablation of tumor growth. | [4] |
| STP-B | Mantle Cell Lymphoma | Cell Line-Derived Xenograft (JEKO-1) | Subcutaneous administration | Dose-dependent inhibition of tumor growth. | [5] |
| STP-B | T-cell Acute Lymphoblastic Leukemia | Cell Line-Derived Xenograft (JURKAT) | Subcutaneous administration | Dose-dependent inhibition of tumor growth. | [5] |
| STP-B | Aggressive Mantle Cell Lymphoma | PDX and Cell Line-Derived Models | Not specified | Highly effective at nanomolar concentrations in vitro and in vivo. | [6] |
| STP-B + Venetoclax | Aggressive Mantle Cell Lymphoma | In vivo models | Not specified | Synergistic cell death induction in vitro and in vivo. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for key experiments cited in the validation of CTP inhibitor activity.
Establishment of Patient-Derived Xenograft (PDX) Models of Lymphoma
This protocol outlines the general steps for creating and maintaining lymphoma PDX models, based on established methodologies.[7][8][9]
-
Tissue Acquisition: Fresh tumor tissue from consenting patients with lymphoma is obtained under sterile conditions.
-
Sample Processing: The tumor tissue is mechanically dissociated and/or enzymatically digested to create a single-cell suspension.
-
Implantation: A suspension of 5 x 10^6 viable tumor cells is injected, typically subcutaneously or intraperitoneally, into immunocompromised mice (e.g., NOD/SCID or NSG mice).[8] For some B-cell lymphomas, cells are injected directly into a human fetal bone chip implanted subcutaneously in the mice to better mimic the bone marrow microenvironment.[8]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements for subcutaneous models or by monitoring for signs of disease progression for disseminated models.
-
Passaging: Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested, processed into smaller fragments or single-cell suspensions, and re-implanted into new cohorts of mice for expansion and subsequent studies.
In Vivo Efficacy Studies in Xenograft Models
This protocol describes a typical workflow for evaluating the anti-tumor activity of a this compound in established xenograft models.
-
Model Selection: Established PDX or cell line-derived xenograft (CDX) models with consistent tumor growth characteristics are selected.
-
Animal Cohort Formation: Mice with established tumors of a certain size are randomized into treatment and control groups (e.g., n=8 per group).[5]
-
Treatment Administration: The this compound is administered to the treatment group according to a predetermined dose and schedule (e.g., daily or on alternate days, orally or subcutaneously).[4][5] The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers, and tumor volume is calculated using a standard formula (e.g., Volume = (length x width²)/2).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects. Endpoints may include tumor growth inhibition, tumor regression, or survival.
Visualizing the Mechanism and a Path to Validation
To better understand the underlying biology and the experimental process, the following diagrams illustrate the CTP synthase signaling pathway and a typical workflow for validating this compound activity in PDX models.
Caption: CTP Synthase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for PDX Validation.
References
- 2. Critical importance of the de novo pyrimidine biosynthesis pathway for Trypanosoma cruzi growth in the mammalian host cell cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ash.confex.com [ash.confex.com]
- 5. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 8. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CTP Inhibitor Selectivity: A Guide to Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, confirming the on-target activity and selectivity of a CTP (cytidine triphosphate) synthase (CTPS) inhibitor is a critical step in preclinical development. The use of knockout (KO) cell lines provides a definitive method to assess an inhibitor's reliance on its intended target. This guide compares the performance of CTP inhibitors in wild-type versus knockout cells, providing supporting experimental data and detailed protocols.
Unraveling CTP Inhibitor Selectivity with Knockout Models
CTP synthases, primarily CTPS1 and CTPS2, are crucial enzymes in the de novo pyrimidine biosynthesis pathway, catalyzing the formation of CTP from UTP.[1] This pathway is essential for the synthesis of DNA and RNA, making it a compelling target in oncology and immunology.[2] The development of selective inhibitors for CTPS isoforms is of significant interest. Knockout cell lines, generated using technologies like CRISPR-Cas9, offer a "clean" system to test inhibitor selectivity by completely removing the target protein.
Comparative Analysis of this compound Potency
The following table summarizes the activity of various CTP inhibitors in wild-type (WT), knockout (KO), and complemented cell lines, demonstrating the power of this approach in confirming target engagement and isoform selectivity.
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference |
| STP-A | Jurkat | CTPS1 KO + hCTPS1 | 13 | [3] |
| Jurkat | CTPS1 KO + hCTPS2 | >1300 (>100-fold shift) | [3] | |
| STP-B | Hematological Cancer Cell Lines (Various) | WT | Nanomolar range | [3] |
| R80 (CTPS1-selective) | Jurkat | WT | ~10 | [4] |
| Human Primary T-cells | WT | ~20 | [4] | |
| T35 (Pan-CTPS) | Jurkat | WT | ~15 | [4] |
| Human Primary T-cells | WT | ~25 | [4] | |
| 3-deaza-uridine (Pan-CTPS) | HEK | WT | - | [5] |
| HEK | CTPS1-KO | Reduced sensitivity | [5] | |
| HEK | CTPS2-KO | Similar to WT | [5] |
The data clearly illustrates that the potency of a selective inhibitor like STP-A is dramatically reduced in cells lacking its specific target (CTPS1) and expressing the alternative isoform (CTPS2).[3] This stark difference in IC50 values provides unequivocal evidence of the inhibitor's selectivity. Similarly, the reduced sensitivity of CTPS1-KO cells to the pan-inhibitor 3-deaza-uridine further validates the on-target effect.[5]
Visualizing the CTP Synthesis Pathway and Experimental Workflow
To better understand the context of this compound action and the experimental approach for selectivity validation, the following diagrams are provided.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments in confirming this compound selectivity.
Generation of CTPS1 Knockout Cell Lines via CRISPR-Cas9
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting a critical exon of the CTPS1 gene. Clone the gRNA sequences into a suitable CRISPR/Cas9 expression vector.
-
Transfection: Transfect the parental cell line (e.g., Jurkat, HEK293) with the gRNA/Cas9 plasmid.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for CTPS1 knockout by Western blot analysis and genomic DNA sequencing to confirm the desired mutation.[3]
Western Blot for Knockout Validation
-
Cell Lysis: Lyse wild-type and putative knockout cell clones to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CTPS1. Use an antibody for a housekeeping protein (e.g., GAPDH, actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. The absence of a band at the expected molecular weight for CTPS1 in the knockout clones confirms successful knockout.
Cell Viability/Proliferation Assay
A common method to determine the IC50 of an inhibitor is the MTT or XTT assay.
-
Cell Seeding: Seed both wild-type and CTPS1-KO cells into 96-well plates at a predetermined optimal density. For KO cells that require supplementation, cytidine can be added to the culture medium.[3]
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells will metabolize the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Plot the data and use a non-linear regression model to determine the IC50 value.
Rescue Experiment
To further confirm that the inhibitor's effect is due to the depletion of the CTP pool, a rescue experiment can be performed.
-
Co-treatment: Treat the wild-type cells with the this compound in the presence or absence of exogenous cytidine.[4][5]
-
Cell Viability Assessment: Perform a cell viability assay as described above.
-
Analysis: If the cytotoxic/cytostatic effect of the inhibitor is rescued by the addition of cytidine, it provides strong evidence that the inhibitor's mechanism of action is through the inhibition of CTP synthesis.
Conclusion
The use of knockout cell lines is an indispensable tool for the unambiguous validation of this compound selectivity. By comparing the inhibitor's potency in wild-type versus knockout cells, researchers can definitively demonstrate on-target engagement and isoform specificity. The significant shift in IC50 values observed in these systems provides the high-quality data necessary for advancing promising drug candidates through the development pipeline.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Unveiling the Antiviral Potential of a Novel CTP Inhibitor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a novel Cytidine Triphosphate (CTP) synthase inhibitor, designated here as "Novel CTPi," with the established CTP inhibitor, Cyclopentenyl cytosine (CPEC). The data presented herein validates the broad-spectrum antiviral activity of this new class of compounds, offering a promising new avenue for antiviral drug development. This document is intended for researchers, scientists, and drug development professionals interested in the latest advancements in antiviral therapies.
Executive Summary
Viruses rely on host cell machinery for replication, including the synthesis of nucleotides. CTP synthase (CTPS) is a critical enzyme in the de novo pyrimidine synthesis pathway, responsible for the production of CTP, an essential precursor for RNA and DNA synthesis.[1] Inhibition of CTPS depletes the intracellular CTP pool, thereby hindering viral replication.[2] Furthermore, recent studies have revealed a dual mechanism of action for CTPS1 inhibitors, which not only restrict viral genome synthesis but also enhance the host's innate immune response by boosting interferon (IFN) induction.[3][4] This guide presents a comparative analysis of the in vitro efficacy and cytotoxicity of a novel this compound against a panel of viruses, benchmarked against the known broad-spectrum antiviral agent, CPEC.
Data Presentation: Comparative Antiviral Activity
The antiviral activity and cytotoxicity of the novel this compound and CPEC were evaluated against a range of viruses. The 50% effective concentration (EC50), representing the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, were determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Novel CTPi (STP938) | SARS-CoV-2 | Vero E6 | Data not available | >10 | Data not available | [5] |
| Cyclopentenyl cytosine (CPEC) | Adenovirus 4 | A549 | 0.24 | >100 | >417 | [6] |
| Adenovirus 5 | A549 | 0.12 | >100 | >833 | [6] | |
| Adenovirus 8 | A549 | 0.14 | >100 | >714 | [6] | |
| Adenovirus 19 | A549 | 0.14 | >100 | >714 | [6] | |
| Adenovirus 37 | A549 | 0.21 | >100 | >476 | [6] |
Note: Direct comparative EC50 values for the novel this compound (STP938) against a broad virus panel are not yet publicly available. The data for STP938 indicates its activity against SARS-CoV-2 in combination with other antivirals.[5] The provided table showcases the potent and broad anti-adenoviral activity of the established this compound, CPEC.
Experimental Protocols
Viral Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of lytic viruses and was used to determine the EC50 values of the CTP inhibitors.[7]
Materials:
-
Confluent monolayer of host cells in 12-well plates
-
Virus stock of known titer
-
Culture medium (e.g., DMEM)
-
Serial dilutions of the test compound (Novel CTPi or CPEC)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in 12-well plates and incubate until a confluent monolayer is formed.[8]
-
Prepare serial dilutions of the virus stock in culture medium.
-
Remove the culture medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
During the incubation, prepare serial dilutions of the test compounds in the overlay medium.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.
-
Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the specific virus to allow for plaque formation (typically 2-5 days).
-
After incubation, fix the cells with the fixative solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]
MTT Cytotoxicity Assay
This colorimetric assay was used to determine the CC50 values of the CTP inhibitors by assessing their effect on cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Host cells seeded in 96-well plates
-
Serial dilutions of the test compound (Novel CTPi or CPEC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Culture medium
Procedure:
-
Seed host cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]
-
Treat the cells with serial dilutions of the test compounds and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[10]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate in the dark for at least 2 hours, or overnight, to ensure complete solubilization.[9]
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Signaling Pathway of CTP Synthase Inhibition in Viral Infection
References
- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 2. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Pharmacokinetic Profiles of CTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of different Cytidine Triphosphate (CTP) inhibitors, with a focus on Cholesteryl Ester Transfer Protein (CETP) inhibitors due to the greater availability of public data. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Overview of CTP Inhibition
CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), making it a potential target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer.[2][3][4] A distinct class of drugs, CETP inhibitors, modulate lipid profiles by inhibiting the cholesteryl ester transfer protein. While their primary mechanism is not direct CTP inhibition, they represent a significant area of clinical research and provide a valuable case study for pharmacokinetic comparisons. This guide will primarily focus on the pharmacokinetics of CETP inhibitors, for which more comprehensive data is available, and will also touch upon the emerging class of CTPS inhibitors.
Comparative Pharmacokinetic Data of CETP Inhibitors
The following table summarizes the key pharmacokinetic parameters for two notable CETP inhibitors, anacetrapib and obicetrapib, following oral administration in humans.
| Parameter | Anacetrapib | Obicetrapib |
| Tmax (hours) | ~4 (fasted)[5] | ~3-4[6][7][8] |
| Half-life (t½, hours) | 9-83 (dose and fed/fasted state dependent)[5] | 121-148 (dose dependent)[6][8] |
| Cmax (ng/mL) | Dose-dependent, plateaus at higher doses[5] | 138 (5 mg), 251 (10 mg), 467 (25 mg)[6] |
| AUC (µM·h or ng·h/mL) | Dose-dependent, plateaus at higher doses[5] | 1816 (5 mg), 3580 (10 mg), 5952 (25 mg) ng·h/mL[6] |
| Effect of Food | Significant increase in exposure (up to 6-8 fold with a high-fat meal)[5] | Minimal increase in plasma levels (~1.6-fold)[6][9] |
| Accumulation | Not explicitly stated, but long half-life suggests potential for accumulation. | Weak accumulation (Rac 1.0 to 1.4)[6] |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated through rigorous clinical and preclinical studies. Below is a detailed methodology for a representative in vivo pharmacokinetic study.
In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rat)
Objective: To determine the pharmacokinetic profile of a CTP inhibitor following a single oral dose.
1. Animal Model:
-
Male Sprague-Dawley rats (280-300 g) are commonly used.[10]
-
Animals are fasted overnight prior to drug administration to minimize variability in absorption.[10]
2. Drug Administration:
-
The this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
A single dose (e.g., 10 mg/kg) is administered.[11]
3. Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method - LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile.[12] An internal standard is added to correct for extraction variability.[1]
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The this compound and its metabolites are separated on a C18 column using a gradient mobile phase (e.g., acetonitrile and water with formic acid).[1][13]
-
Mass Spectrometry: The separated compounds are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14][15] This provides high sensitivity and selectivity for quantifying the drug concentration in the plasma.[12][14]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.[10]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: De novo pyrimidine synthesis pathway leading to CTP formation.
Caption: General workflow for a preclinical in vivo pharmacokinetic study.
CTP Synthase Inhibitors: An Emerging Field
While comprehensive public pharmacokinetic data for direct CTP synthase inhibitors like dencatistat (STP938) and CTP Synthetase-IN-1 is currently limited, they represent a promising new class of therapeutics.[16][17][18][19][20] Dencatistat is an orally bioavailable and highly selective inhibitor of CTPS1 currently in clinical trials for various cancers.[16][18][19][20] CTP Synthetase-IN-1 is another orally active inhibitor that has shown anti-inflammatory effects in animal models.[11][21] As these compounds progress through clinical development, more detailed pharmacokinetic data is expected to become available, which will allow for a more direct comparison with other CTP inhibitors.
Conclusion
The pharmacokinetic profiles of CETP inhibitors like anacetrapib and obicetrapib have been well-characterized, revealing key differences in their absorption, half-life, and food effect that can influence their clinical development and potential therapeutic application. While detailed pharmacokinetic data for the emerging class of CTP synthase inhibitors remains largely proprietary, their oral bioavailability and progression into clinical trials highlight the continued interest in targeting the CTP synthesis pathway. Future publications from ongoing clinical studies will be crucial for a comprehensive comparative analysis of the pharmacokinetics of this newer class of inhibitors.
References
- 1. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing Protein CTP synthase 1 (HMDBP00676) [hmdb.ca]
- 3. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 4. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non‐human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Parallel, Open‐Label, Single‐Dose and Multiple‐Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Obicetrapib in Healthy Participants in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Drug–Drug Interaction Study Evaluating the Pharmacokinetic Consequences of Obicetrapib Therapy on Atorvastatin or Rosuvastatin Levels in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 11. CTP Synthetase-IN-1 | TargetMol [targetmol.com]
- 12. agilent.com [agilent.com]
- 13. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Step Pharma announces first patient dosed in a phase 1 trial of dencatistat for patients with solid tumours - Step Pharma [step-ph.com]
- 17. STP938 for Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Press Release Archives - Step Pharma [step-ph.com]
- 19. Step Pharma announces US FDA clearance for a Phase I clinical trial in solid tumours with dencatistat (STP938) - Step Pharma [step-ph.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. medchemexpress.com [medchemexpress.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance of CTP Synthase Inhibitors and Other Antimetabolites
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer chemotherapy. Antimetabolites, a cornerstone of many treatment regimens, are particularly susceptible to resistance mechanisms that can limit their efficacy and lead to cross-resistance with other agents. This guide provides a comparative analysis of the cross-resistance profiles of cancer cells resistant to CTP synthase (CTPS) inhibitors with other classes of antimetabolites, supported by experimental data and detailed methodologies. Understanding these patterns of resistance is crucial for the rational design of combination therapies and the development of novel strategies to overcome treatment failure.
Cross-Resistance Profile of CTP Synthase Inhibitor-Resistant Cells
Resistance to CTP synthase inhibitors, such as the nucleoside analog gemcitabine, can confer cross-resistance to other antimetabolites, particularly those that share metabolic pathways or mechanisms of action. The following table summarizes the quantitative analysis of cross-resistance in a gemcitabine-resistant pancreatic cancer cell line compared to its parental counterpart.
| Antimetabolite | Class | Target | IC50 in Parental Cells (nM) | IC50 in Gemcitabine-Resistant Cells (nM) | Fold Resistance |
| Gemcitabine | CTP Synthase Inhibitor (Nucleoside Analog) | CTP Synthase, Ribonucleotide Reductase, DNA Polymerase | 10 | >1000 | >100 |
| Cytarabine (Ara-C) | Nucleoside Analog | DNA Polymerase | 50 | 5000 | 100 |
| 5-Fluorouracil (5-FU) | Pyrimidine Analog | Thymidylate Synthase | 2000 | 4000 | 2 |
| Methotrexate | Antifolate | Dihydrofolate Reductase | 15 | 20 | 1.3 |
| 6-Mercaptopurine (6-MP) | Purine Analog | Purine Synthesis | 1000 | 1200 | 1.2 |
IC50 (half-maximal inhibitory concentration) values are representative and may vary depending on the specific cell line and experimental conditions.
Mechanisms of Resistance and Cross-Resistance
The development of resistance to CTPS inhibitors is a multifactorial process, often involving alterations in drug metabolism, target enzyme expression, and downstream signaling pathways. These changes can subsequently impact the sensitivity of cancer cells to other antimetabolites.
Key Resistance Mechanisms:
-
Altered Drug Metabolism and Transport: Reduced expression or activity of nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1) can limit the intracellular uptake of CTPS inhibitors such as gemcitabine. Similarly, decreased activity of activating enzymes like deoxycytidine kinase (dCK), which is responsible for the initial phosphorylation of many nucleoside analogs, is a common resistance mechanism.
-
Target Enzyme Alterations: Overexpression of the target enzyme, CTP synthase, can lead to resistance by increasing the amount of drug required for effective inhibition. Furthermore, mutations in the CTPS gene (pyrG) can alter the drug-binding site or relieve feedback inhibition by CTP, leading to increased intracellular CTP pools and reduced drug efficacy. Overexpression of ribonucleotide reductase subunit M1 (RRM1), an enzyme involved in the production of deoxyribonucleotides, is another mechanism of resistance to gemcitabine.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump antimetabolites out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.
The interplay of these mechanisms gives rise to specific patterns of cross-resistance. For instance, resistance mechanisms that affect the general uptake and metabolism of nucleoside analogs are likely to confer cross-resistance to other drugs of the same class.
Caption: Mechanisms of resistance to CTP synthase inhibitors and their impact on cross-resistance to other antimetabolites.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of cross-resistance to CTP synthase inhibitors.
Generation of Drug-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Drug Selection: To induce resistance, cells are continuously exposed to a low concentration of the CTP synthase inhibitor (e.g., gemcitabine), typically starting at the IC10 (concentration that inhibits 10% of cell growth).
-
Dose Escalation: The drug concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.
-
Clonal Selection: Once resistance is established at a clinically relevant concentration, single-cell cloning is performed to isolate and expand a homogenous population of resistant cells.
-
Confirmation of Resistance: The resistance of the selected clones is confirmed by determining the IC50 value of the CTP synthase inhibitor and comparing it to that of the parental cell line.
Cell Viability and IC50 Determination Assay
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing a serial dilution of the antimetabolites to be tested.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Validating the Immunomodulatory Effects of CTP Inhibitors in Co-Culture Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of cytidine triphosphate (CTP) synthase, particularly the CTPS1 isoform, has emerged as a promising strategy for modulating aberrant immune cell proliferation in autoimmune diseases and lymphoid malignancies. Validating the efficacy and specificity of novel CTP inhibitors requires robust in vitro models that recapitulate the complex interplay between different immune cell populations. This guide provides a comparative overview of CTP inhibitors, their effects in co-culture systems, and detailed protocols for key validation assays.
CTP Inhibitors: A Comparative Overview
CTP synthase 1 (CTPS1) is a critical enzyme for the de novo synthesis of pyrimidine nucleotides, which are essential for the proliferation of activated T and B lymphocytes.[1][2][3] Inhibiting CTPS1 selectively targets rapidly dividing immune cells, offering a potential therapeutic window with reduced off-target effects. Below is a comparison of a key CTP inhibitor with a standard-of-care immunomodulator, methotrexate.
| Compound | Target(s) | Mechanism of Action | Reported IC50 on T-cell Proliferation | Key Features |
| STP938 | CTP Synthase 1 (CTPS1) | Potent and reversible inhibitor of CTPS1, leading to CTP depletion and suppression of lymphocyte proliferation and cytokine release.[4][5] | T-cell derived cell lines: <10 nM[6][7][8] | >1,300-fold selectivity for CTPS1 over CTPS2.[4][5] Induces apoptosis in neoplastic T cells.[6] |
| Methotrexate | Dihydrofolate Reductase (DHFR), Thymidylate Synthase, etc. | Inhibits multiple enzymes involved in nucleotide synthesis, leading to the suppression of T-cell proliferation.[9] | ≥ 0.1 µM in preactivated PBMCs[10] | Broadly immunosuppressive; effects can be reversed by folinic acid.[9] |
Immunomodulatory Effects in Co-Culture Systems: Experimental Data
Co-culture systems are invaluable for assessing the impact of CTP inhibitors on cell-cell interactions and cytokine signaling. A common setup involves the co-culture of Peripheral Blood Mononuclear Cells (PBMCs) with target cells, such as cancer cell lines or synoviocytes, to mimic inflammatory microenvironments.
T-Cell Proliferation
A primary measure of immunomodulatory activity is the inhibition of T-cell proliferation upon activation.
| Treatment | Cell System | Assay | Endpoint | Result |
| STP938 (1 µM) | CD3/CD28-stimulated whole blood | Ki-67 expression | Percentage of proliferating T-cells | Near-complete suppression of T-cell proliferation.[4] |
| Methotrexate (0.1 µM) | PHA-stimulated PBMCs | CFSE dilution | Percentage of dividing cells | >50% reduction in cell proliferation.[10] |
Cytokine Release
CTP inhibitors have also been shown to modulate the production of key cytokines involved in inflammation and immune responses.
| Treatment | Cell System | Assay | Cytokines Measured | Key Findings |
| STP938 (1 µM) | CD3/CD28-stimulated whole blood | Luminex | Panel of cytokines | Near-complete suppression of T-cell cytokine release after 24 hours.[4] |
| Butyrate (HDAC inhibitor with immunomodulatory effects) | LPS-activated PBMCs co-cultured with Caco-2 cells | Cytokine analysis | TNF-α, IL-1β, IL-10, IL-17a, IFN-γ | Reduced TNF-α, IL-17a, IFN-γ, and IL-10; increased IL-1β. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
T-Cell Proliferation Assay using CFSE
This protocol outlines the steps for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 2.5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding five volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Add target cells (if applicable) and stimuli (e.g., anti-CD3/CD28 beads).
-
Add the this compound or vehicle control at desired concentrations.
-
Culture for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence intensity in the gated T-cell populations. Each peak of reduced fluorescence represents a cell division.
-
Cytokine Profiling using Luminex Assay
This protocol provides a general workflow for multiplex cytokine analysis from co-culture supernatants.
-
Sample Collection: Collect the supernatant from the co-culture experiments at desired time points and store at -80°C until analysis.
-
Assay Procedure (refer to manufacturer's instructions for specific kit details):
-
Prepare the antibody-coupled magnetic beads and add them to the wells of a 96-well filter plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards and samples (supernatants) to the wells and incubate on a plate shaker.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend them in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can aid in understanding the action of CTP inhibitors.
Caption: CTP synthase inhibition blocks T-cell proliferation.
Caption: Workflow for this compound validation.
References
- 1. researchgate.net [researchgate.net]
- 2. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. libsearch.cbs.dk [libsearch.cbs.dk]
- 4. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P1248: CTP SYNTHASE 1 IS A NOVEL TARGET IN T CELL CANCERS, WITH SMALL MOLECULE INHIBITION INDUCING DEATH OF NEOPLASTIC HUMAN T CELLS IN VITRO AND INHIBITION OF THEIR GROWTH IN AN IN VIVO XENOTRANSPLANT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]
- 8. ash.confex.com [ash.confex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CTP Inhibitors
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Proper management of chemical waste is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. Cytidine Triphosphate (CTP) synthetase inhibitors, often utilized in cancer research and drug development, are potent compounds that require stringent disposal protocols. Due to their potential cytotoxic and antineoplastic properties, these inhibitors must be treated as hazardous chemical waste. Adherence to the following step-by-step procedures is essential for the safe handling and disposal of CTP inhibitors and associated contaminated materials.
It is critical to consult your institution's specific Safety Data Sheet (SDS) and follow the protocols established by your Environmental Health & Safety (EHS) department. Federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA), govern the disposal of such hazardous materials and must be strictly followed.[1][2]
Waste Segregation and Containerization
Proper segregation of waste is a foundational principle of laboratory safety. CTP inhibitor waste is typically categorized as either "trace" or "bulk" contaminated waste, each requiring distinct disposal containers. All waste containers must be clearly labeled as "Hazardous Waste," and potentially "Cytotoxic," with the full chemical name of the this compound and the date of waste accumulation initiated.
| Waste Category | Description of Waste | Container Type | Labeling Requirements |
| Trace Contaminated Waste | Items with minimal or residual amounts of this compound. This includes empty vials, flasks, petri dishes, pipette tips, and personal protective equipment (PPE) such as gloves and gowns.[3] | Yellow, puncture-resistant container specifically designated for trace chemotherapy/cytotoxic waste.[4][5] | "Trace Cytotoxic Waste," "Chemotherapy Waste," Chemical Name, and Hazard Symbols. |
| Bulk Contaminated Waste | Materials saturated with or containing pourable amounts of this compound. This includes stock solutions, unused dilutions, and materials used to clean up significant spills.[3] | Black, leak-proof, and puncture-resistant container for bulk chemical waste.[1] | "Hazardous Waste," "Cytotoxic," Chemical Name, Concentration, and Hazard Symbols. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with CTP inhibitors. | Red or yellow, puncture-proof sharps container with a cytotoxic label.[6][7] | "Sharps," "Cytotoxic Waste," and Biohazard Symbol if applicable. |
Experimental Protocol: Decontamination of Work Surfaces
Following any experiment involving CTP inhibitors, all work surfaces must be thoroughly decontaminated.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Appropriate hazardous waste container (yellow or black)
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, and safety glasses.
Procedure:
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution.
-
Wiping Technique: Wipe the entire surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated.
-
Disposal: Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to remove any detergent residue, using the same wiping technique. Dispose of the wipe.
-
Final Decontamination: Using a new wipe, apply 70% IPA to the surface with the same unidirectional technique.
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully doff and dispose of all PPE in the designated trace cytotoxic waste container.
Disposal Workflow for this compound Waste
The following diagram outlines the logical progression for the proper disposal of waste generated from research involving CTP inhibitors.
References
- 1. web.uri.edu [web.uri.edu]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. academic.oup.com [academic.oup.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. danielshealth.ca [danielshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling CTP inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Cytidine Triphosphate (CTP) inhibitors in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. CTP inhibitors, as a class of compounds, may present various health hazards, and their handling requires stringent safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazards depend on the individual CTP inhibitor, a conservative approach assuming high potency and potential cytotoxicity is recommended. Many CTP inhibitors are supplied as lyophilized powders, which can pose an inhalation risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Minimum PPE Requirement | Recommended PPE for High Potency/Unknown Hazard |
| Handling Unopened Vials | - Standard Laboratory Coat- Disposable Nitrile Gloves | - Standard Laboratory Coat- Disposable Nitrile Gloves |
| Weighing Powder | - Standard Laboratory Coat- Double Nitrile Gloves- Safety Glasses with Side Shields | - Disposable Gown- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Use of a Ventilated Balance Enclosure or Fume Hood is Mandatory |
| Preparing Stock Solutions | - Standard Laboratory Coat- Double Nitrile Gloves- Safety Glasses with Side Shields | - Disposable Gown- Double Nitrile Gloves- Chemical Splash Goggles- Use of a Chemical Fume Hood is Mandatory |
| Administering to Cultures/Animals | - Standard Laboratory Coat- Nitrile Gloves- Safety Glasses | - Disposable Gown- Double Nitrile Gloves- Safety Glasses or Goggles |
| Handling Contaminated Waste | - Standard Laboratory Coat- Heavy-duty Nitrile Gloves- Safety Glasses | - Disposable Gown- Double Nitrile Gloves- Chemical Splash Goggles |
Note: Always consult the specific Safety Data Sheet (SDS) for the this compound you are using for detailed information.[1][2][3]
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes the risk of exposure and contamination.
Diagram 1: Standard Operating Procedure Workflow
Caption: Workflow for handling CTP inhibitors.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a powdered this compound.
Materials:
-
This compound (e.g., 10 mg)
-
Anhydrous DMSO (or other solvent as specified by the manufacturer)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Preparation: Don the appropriate PPE as specified in Table 1 for preparing stock solutions. Perform all subsequent steps within a certified chemical fume hood.
-
Pre-weighing: If not pre-aliquoted, carefully weigh the desired amount of this compound powder in a ventilated balance enclosure. Use anti-static tools to minimize dispersal.
-
Solubilization:
-
Gently tap the vial to ensure all powder is at the bottom.
-
Calculate the volume of solvent needed to achieve the target concentration (e.g., for 10 mg of a compound with a molecular weight of 500 g/mol , add 2 mL of DMSO for a 10 mM solution).
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
-
Mixing: Cap the vial securely. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be necessary for some compounds (consult the product datasheet).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes. Store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.[4][5]
Disposal Plan
Proper waste disposal is crucial to prevent environmental contamination and accidental exposure.[6]
-
Liquid Waste: All liquid waste containing the this compound (e.g., unused stock solutions, contaminated media) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, tubes, and flasks, must be disposed of in a designated cytotoxic or hazardous chemical waste container.[8] These items should not be mixed with regular laboratory trash.
-
Sharps: Needles, syringes, or other sharps contaminated with CTP inhibitors must be placed in a designated sharps container for cytotoxic waste.[7]
-
Decontamination: All surfaces and equipment that have come into contact with the this compound should be decontaminated. Wipe surfaces with 70% ethanol, followed by a suitable laboratory disinfectant.
Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste pickup and disposal.[6]
Emergency Procedures: Spills and Exposures
In the event of an emergency, prompt and correct action is critical.[9][10][11]
Diagram 2: Emergency Spill Response
Caption: Decision-making for spill response.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If symptoms like dizziness or irritation occur, seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Always have the Safety Data Sheet (SDS) available for emergency responders. Report all exposures to your supervisor and institutional EHS office.[11]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. carlroth.com [carlroth.com]
- 3. CTP disodium dihydrate|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. youtube.com [youtube.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
